molecular formula C38H49KN6O9S B607728 Grazoprevir potassium CAS No. 1206524-86-8

Grazoprevir potassium

Cat. No.: B607728
CAS No.: 1206524-86-8
M. Wt: 805.0 g/mol
InChI Key: MVOGOEKATQJYHW-CIAYNJNFSA-M
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Description

Grazoprevir potassium is the potassium salt form of Grazoprevir, a second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease . This compound is a key tool for virology research, specifically for investigating the viral life cycle and developing antiviral strategies against chronic HCV infection. Its primary research value lies in its potent and broad activity across multiple HCV genotypes and variants that are resistant to earlier protease inhibitors . The mechanism of action involves highly specific inhibition of the HCV NS3/4A serine protease . This protease is essential for viral replication, as it cleaves the HCV-encoded polyprotein into mature functional proteins, including NS3, NS4A, NS4B, NS5A, and NS5B . By binding to the catalytic site of the NS3/4A protease, this compound disrupts this post-translational processing, effectively halting the production of infectious viral particles . In biochemical assays, it demonstrates sub-nanomolar to low-nanomolar inhibition constants (Ki) against genotype 1a (0.01 nM), 1b (0.01 nM), and 4 (0.08 nM) replicons . Grazoprevir is metabolized in the liver primarily by the CYP3A enzyme system and is a substrate for organic anion transporting polypeptide (OATP) transporters, making it a relevant compound for studying drug metabolism and transporter-mediated uptake . In clinical development, it was used in a fixed-dose combination with elbasvir (an NS5A inhibitor) for treating chronic HCV, demonstrating the principle that targeting multiple non-overlapping viral proteins can achieve high cure rates and raise the genetic barrier to resistance . This makes this compound a critical reagent for studying combination antiviral therapy and resistance mechanisms in vitro.

Properties

IUPAC Name

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-86-8
Record name Grazoprevir potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Grazoprevir Potassium

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Modern Antiviral Agent

Executive Summary

Grazoprevir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, represents a significant achievement in modern drug discovery and development. As a second-generation, macrocyclic inhibitor of the HCV NS3/4A protease, grazoprevir exhibits potent, pan-genotypic activity and a high barrier to resistance. This technical guide provides a comprehensive overview of the discovery process, from the initial challenges of targeting the HCV protease to the nuanced structure-activity relationship (SAR) studies that led to grazoprevir's identification. Furthermore, this guide details the elegant and robust synthetic strategies developed by Merck for its large-scale manufacture, culminating in the isolation of the active pharmaceutical ingredient as a stable potassium salt. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the multifaceted process of bringing a complex antiviral therapeutic from the laboratory to the clinic.

The Dawn of a New Era in HCV Treatment: Targeting the NS3/4A Protease

The Hepatitis C virus, a single-stranded RNA virus, encodes a large polyprotein that requires cleavage by viral and host proteases to produce functional viral proteins essential for replication.[1] The HCV NS3/4A serine protease is a viral enzyme critical for this process, making it a prime target for therapeutic intervention.[1] Early efforts in targeting this enzyme were fraught with challenges, including the shallow and solvent-exposed nature of the active site, which made the development of potent, small-molecule inhibitors a formidable task.

The initial breakthroughs came with linear, peptidomimetic inhibitors that mimicked the natural substrate of the protease. However, these first-generation agents often suffered from poor pharmacokinetic properties, significant drug-drug interactions, and the rapid emergence of viral resistance. This set the stage for the development of second-generation inhibitors with improved potency, broader genotypic coverage, and a higher barrier to resistance.

The Macrocyclic Advantage: A Strategy for Potency and Resilience

A pivotal innovation in the pursuit of improved NS3/4A inhibitors was the introduction of a macrocyclic constraint. By cyclizing the inhibitor, typically from the P2 to P4 positions of the peptidomimetic backbone, researchers at Merck and other pharmaceutical companies were able to pre-organize the molecule into a bioactive conformation. This macrocyclization strategy conferred several key advantages:

  • Enhanced Potency: By reducing the entropic penalty of binding, macrocyclization led to a significant increase in inhibitory activity.

  • Improved Pharmacokinetics: The rigidified structure often resulted in better metabolic stability and oral bioavailability.

  • Resilience to Resistance: The constrained architecture provided a more robust interaction with the enzyme's active site, making the inhibitor less susceptible to mutations that confer resistance.

It was within this framework of macrocyclic inhibitor design that the discovery program for grazoprevir was initiated.

The Discovery of Grazoprevir: A Journey of Molecular Refinement

The development of grazoprevir was a systematic and iterative process of medicinal chemistry, guided by a deep understanding of the NS3/4A protease's structure and function. The core of grazoprevir is a quinoxaline-containing macrocycle, a scaffold that proved to be highly effective in engaging the enzyme's active site.

Mechanism of Action: A Molecular Clamp on Viral Replication

Grazoprevir functions as a potent, reversible, and selective inhibitor of the HCV NS3/4A protease.[2] It binds non-covalently to the active site of the enzyme, preventing the cleavage of the HCV polyprotein. This disruption of the viral lifecycle effectively halts viral replication. The macrocyclic structure of grazoprevir allows it to make extensive contacts with the enzyme, contributing to its picomolar to subnanomolar inhibitory constants (Ki) against a range of HCV genotypes.[3]

Mechanism of Grazoprevir Action

Grazoprevir Mechanism of Action cluster_0 HCV Life Cycle cluster_1 Drug Intervention HCV_RNA HCV RNA Polyprotein Polyprotein Precursor HCV_RNA->Polyprotein Translation Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication Viral Replication Viral_Proteins->Replication NS3_4A->Viral_Proteins Inhibition Inhibition NS3_4A->Inhibition Grazoprevir Grazoprevir Grazoprevir->Inhibition Inhibition->Viral_Proteins

Caption: Grazoprevir inhibits the HCV NS3/4A protease, blocking polyprotein cleavage and viral replication.

Structure-Activity Relationship (SAR) and Lead Optimization

The journey to grazoprevir involved meticulous optimization of each component of the macrocyclic scaffold. Key areas of focus included:

  • The P2 Quinoxaline Moiety: This group proved critical for potent inhibition, with substitutions on the quinoxaline ring fine-tuning potency and pharmacokinetic properties. The 7-methoxy substitution was found to be optimal.

  • The Macrocyclic Linker: The length and composition of the linker connecting the P2 and P4 residues were systematically varied to achieve the ideal balance of rigidity and flexibility for optimal binding.

  • The P1 and P1' Groups: The vinylcyclopropyl acylsulfonamide moiety at the P1 position was a key innovation, providing potent interaction with the S1 pocket of the protease.

These extensive SAR studies led to the identification of grazoprevir (MK-5172) as a clinical candidate with an exceptional profile of broad genotype activity, high potency against resistant variants, and favorable pharmacokinetics in preclinical species.[1]

The Synthesis of Grazoprevir: A Convergent and Scalable Approach

The commercial viability of a complex molecule like grazoprevir hinges on the development of an efficient, scalable, and cost-effective synthesis. Researchers at Merck devised a convergent retrosynthetic strategy, breaking down the molecule into four key building blocks.[4] This approach allowed for the parallel synthesis of these fragments, which were then coupled in the final stages of the synthesis.

Retrosynthetic Analysis

The retrosynthetic disconnection of grazoprevir leads to four primary fragments:

  • Fragment A: The quinoxaline-proline core.

  • Fragment B: The tert-leucine derived linker.

  • Fragment D: The cyclopropoxy-alkyne unit.

  • Fragment H: The vinylcyclopropyl acylsulfonamide warhead.

Retrosynthetic Analysis of Grazoprevir

Grazoprevir Retrosynthesis cluster_disconnections Key Disconnections cluster_fragments Key Building Blocks Grazoprevir Grazoprevir Amide_1 Amide Bond Grazoprevir->Amide_1 1 Amide_2 Amide Bond Grazoprevir->Amide_2 2 Macrocycle Macrolactamization Grazoprevir->Macrocycle 3 Fragment_H Fragment H (Acylsulfonamide) Amide_1->Fragment_H Fragment_B Fragment B (tert-Leucine Linker) Amide_2->Fragment_B Fragment_A Fragment A (Quinoxaline-Proline) Macrocycle->Fragment_A Fragment_D Fragment D (Cyclopropoxy-Alkyne) Macrocycle->Fragment_D

Caption: A convergent retrosynthesis of grazoprevir into four key building blocks.

Synthesis of Key Intermediates

The synthesis of each building block presented its own unique challenges and required innovative synthetic solutions. A notable example is the asymmetric synthesis of the functionalized trans-cyclopropoxy building block (a precursor to Fragment D), which was achieved with high diastereoselectivity and optical purity.[5]

The Evolution of the Macrocyclization Strategy

A critical step in the synthesis of grazoprevir is the formation of the 18-membered macrocycle. The initial discovery synthesis utilized a ring-closing metathesis (RCM) reaction. However, this approach suffered from low yields on a larger scale. To overcome this limitation, the process chemistry team at Merck developed a more robust and scalable strategy involving a Sonogashira coupling followed by a macrolactamization.[5]

Table 1: Comparison of Macrocyclization Strategies

StrategyKey ReactionAdvantagesDisadvantages
Early RouteRing-Closing Metathesis (RCM)Direct C=C bond formationLow yield on scale-up, catalyst chelation issues
Process RouteSonogashira Coupling / MacrolactamizationHigh yielding, scalable, robustRequires multiple steps
Detailed Experimental Protocol: The Convergent Assembly

The following protocols are based on the process chemistry developed by Merck and represent a robust pathway to grazoprevir.[5]

Workflow for the Convergent Synthesis of Grazoprevir

Grazoprevir Synthesis Workflow cluster_fragments Fragment Synthesis Start Frag_A Synthesize Fragment A Start->Frag_A Frag_B Synthesize Fragment B Start->Frag_B Frag_D Synthesize Fragment D Start->Frag_D Frag_H Synthesize Fragment H Start->Frag_H Coupling_1 Sonogashira Coupling (A + D) Frag_A->Coupling_1 Coupling_2 Amide Coupling (AD + B) Frag_B->Coupling_2 Frag_D->Coupling_1 Final_Coupling Final Amide Coupling (Macrocycle + H) Frag_H->Final_Coupling Coupling_1->Coupling_2 Macrocyclization Macrolactamization Coupling_2->Macrocyclization Macrocyclization->Final_Coupling Grazoprevir_Free Grazoprevir (Free Base) Final_Coupling->Grazoprevir_Free Salt_Formation Potassium Salt Formation Grazoprevir_Free->Salt_Formation Final_Product Grazoprevir Potassium Salt_Formation->Final_Product

Caption: A streamlined workflow for the scalable, convergent synthesis of this compound.

Step 1: Sonogashira Coupling of Fragments A and D

  • Reaction Setup: To a solution of the quinoxaline-proline fragment (Fragment A, 1.0 equiv) and the cyclopropoxy-alkyne fragment (Fragment D, 1.1 equiv) in a suitable solvent such as methanol, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.02 equiv).

  • Base Addition: Add an amine base, such as triethylamine (2.0 equiv).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 35 °C) until the reaction is complete, as monitored by HPLC. The use of methanol as a solvent was found to improve catalyst stability and reactivity.[5]

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture and purify the resulting coupled product by column chromatography to yield the linear precursor.

Step 2: Macrolactamization

  • Deprotection: Selectively deprotect the terminal amino and carboxylic acid functionalities of the linear precursor from Step 1.

  • Cyclization: Subject the deprotected amino acid to high-dilution conditions with a suitable peptide coupling reagent (e.g., HATU or T3P) and a non-nucleophilic base (e.g., DIPEA) to facilitate the intramolecular amide bond formation.

  • Purification: Purify the resulting macrocycle by crystallization or chromatography.

Step 3: Final Amide Coupling with Fragment H

  • Activation: Activate the carboxylic acid of the macrocycle from Step 2 using a coupling reagent such as EDC.

  • Coupling: Add the acylsulfonamide fragment (Fragment H, as its p-toluenesulfonic acid salt) and a base (e.g., pyridine) to the activated macrocycle. The reaction is typically performed at a reduced temperature (e.g., 0 °C) due to the instability of the free base of Fragment H.[5]

  • Isolation: After completion, perform an aqueous work-up and isolate the crude grazoprevir free base.

This compound: The Final Pharmaceutical Form

For clinical use, active pharmaceutical ingredients are often formulated as salts to improve their physical and chemical properties, such as solubility, stability, and bioavailability. Grazoprevir is prepared and administered as its potassium salt.

Protocol for Potassium Salt Formation and Crystallization
  • Dissolution: Dissolve the crude grazoprevir free base in a suitable solvent system, such as a mixture of methanol and dichloromethane.

  • Salt Formation: Add a solution of a potassium salt of a weak acid, such as potassium 2-ethylhexanoate, in a stoichiometric amount.

  • Crystallization: Induce crystallization by controlled cooling or the addition of an anti-solvent. The resulting crystalline solid is the this compound salt.

  • Isolation and Drying: Collect the crystals by filtration, wash with an appropriate solvent, and dry under vacuum to yield the final, highly pure this compound.

Table 2: Physicochemical Properties of Grazoprevir vs. This compound

PropertyGrazoprevir (Free Base)This compoundRationale for Salt Form
Solubility Very slightly soluble in water[6]Improved aqueous solubilityEnhances dissolution and bioavailability
Stability Susceptible to degradationEnhanced chemical and physical stabilityLonger shelf-life and consistent product quality
Crystallinity Can be amorphous or crystallineHighly crystalline solidFacilitates purification and formulation

Conclusion: A Triumph of Chemical Science

The story of this compound is a testament to the power of modern drug discovery and process chemistry. From the rational design of a potent macrocyclic inhibitor to the development of a highly efficient and scalable synthesis, the journey of grazoprevir exemplifies the scientific rigor and innovation required to bring a life-changing medicine to patients. This guide has provided a detailed look into the core science behind this important antiviral agent, offering valuable insights for professionals in the field of drug development. The continued application of these principles will undoubtedly lead to the next generation of therapies for infectious diseases.

References

  • Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]

  • Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Figshare. [Link]

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  • Njoroge, F. G., & Venkatraman, S. (2007). Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structure Activity Relationship. Current Topics in Medicinal Chemistry, 7(13), 1290–1301.
  • Lahser, F., et al. (2017). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Journal of Biological Chemistry, 292(15), 6253–6265. [Link]

  • Zhong, Y. L., et al. (2016). Process Chemistry in Antiviral Research. Topics in Current Chemistry, 374(6), 77. [Link]

  • International Journal of Pharmaceutical Science Invention. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. [Link]

  • Summa, V., et al. (2012). Grazoprevir is a Hepatitis C virus NS3/4A Protease Inhibitor for Infection Research. Antimicrobial Agents and Chemotherapy, 56(8), 4161-4167.
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  • Google Patents. (n.d.). TW201805289A - Salts as HCV inhibitors.
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  • NIH. (n.d.). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. Retrieved from [Link]

  • NIH. (n.d.). The Discovery of Quinoxaline-Based Metathesis Catalysts from Synthesis of Grazoprevir (MK-5172). Retrieved from [Link]

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Sources

chemical structure and properties of Grazoprevir potassium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Grazoprevir Potassium: Chemical Structure, Properties, and Analytical Methodologies

Introduction

Grazoprevir, available as this compound, is a potent, second-generation direct-acting antiviral (DAA) agent developed by Merck for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a highly selective inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral replication.[2] Grazoprevir demonstrates broad activity across multiple HCV genotypes, including genotypes 1a, 1b, and 4, and maintains efficacy against many common resistance-associated variants.[1][3] In clinical practice, it is co-formulated with elbasvir, an NS5A replication complex inhibitor, under the trade name Zepatier®, providing an all-oral, once-daily regimen for adult and certain pediatric patients.[2][4] This guide provides a detailed technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key analytical methodologies for its characterization.

Chemical Identity and Structure

Grazoprevir is a complex macrocyclic peptidomimetic compound.[2] The potassium salt form enhances its pharmaceutical properties.

  • IUPAC Name: potassium [(1R,2R)-1-[[(1R,18R,20R,24R,27R)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide[5]

  • Synonyms: MK-5172, MK-5172 potassium salt[3][6]

  • CAS Number: 1206524-86-8 (for potassium salt)[3][5][6]

  • Molecular Formula: C₃₈H₄₉KN₆O₉S[5][6]

G node1 caption Figure 1: 2D Chemical Structure of Grazoprevir

Figure 1: 2D Chemical Structure of Grazoprevir

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation into an oral dosage form and for the development of analytical methods. It is supplied as a crystalline solid.[7]

PropertyValueSource(s)
Molecular Weight 805.00 g/mol [5][6]
Appearance Crystalline solid[7]
Solubility Water: Very slightly soluble Organic Solvents: - DMSO: ≥ 100 mg/mL[8] - Dimethylformamide (DMF): ~30 mg/mL[7] - Ethanol: ~15 mg/mL[7] - Methanol: Soluble - Acetonitrile: Soluble[7][8]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[9]
UV/Vis. Absorption (λmax) 215, 253, 342 nm[7]

The high solubility in organic solvents like DMSO and methanol is leveraged in analytical laboratories for preparing stock solutions, while its limited aqueous solubility necessitates specific formulation strategies for oral bioavailability.[7]

Mechanism of Action: NS3/4A Protease Inhibition

Grazoprevir is a direct-acting antiviral that targets the HCV NS3/4A serine protease. This enzyme is essential for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are required to form the viral replication complex.[2]

Causality of Inhibition: By binding noncovalently and with high affinity to the active site of the NS3/4A protease, Grazoprevir sterically obstructs access for the natural polyprotein substrate.[2] This competitive inhibition prevents the proteolytic processing, thereby halting the production of functional viral enzymes and structural proteins necessary for viral RNA replication and assembly of new virions.[2][4] This targeted disruption of a critical viral-specific process is the foundation of its therapeutic effect. Grazoprevir exhibits potent inhibitory activity, with Kᵢ values in the picomolar to low nanomolar range for various HCV genotypes.[3]

cluster_virus HCV Life Cycle cluster_drug Mechanism of Grazoprevir HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein Precursor HCV_RNA->Polyprotein Translation Replication_Complex Functional Viral Proteins (NS3, NS4A, NS5A, etc.) Polyprotein->Replication_Complex Proteolytic Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A  Target Site New_Virions New Virus Assembly Replication_Complex->New_Virions Replication & Assembly Grazoprevir Grazoprevir Grazoprevir->NS3_4A Binds & Inhibits caption Figure 2: Grazoprevir's Inhibition of HCV Polyprotein Processing

Figure 2: Grazoprevir's Inhibition of HCV Polyprotein Processing

Pharmacokinetic Profile

The pharmacokinetic properties of Grazoprevir determine its dosing regimen and potential for drug-drug interactions.

ParameterDescriptionSource(s)
Absorption Reaches peak plasma concentrations (Tmax) approximately 2 hours after oral administration.[1][4] Administration with a high-fat meal can increase AUC and Cmax, but this is not considered clinically relevant, allowing for dosing without regard to food.[10][1][4][10]
Distribution Highly bound to plasma proteins (>98.8%), primarily to albumin and alpha-1-acid glycoprotein.[1] Volume of distribution is approximately 1250 L.[10][1][10]
Metabolism Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4][1][4]
Elimination Half-Life Approximately 31 hours.[1][4][10][1][4][10]
Excretion The majority of the drug is excreted via the feces (>90%), with less than 1% eliminated through urine.[1][4][1][4]

Field-Proven Insights on Interactions:

  • CYP3A4 Interactions: Co-administration with strong CYP3A4 inducers (e.g., carbamazepine, St. John's wort) can significantly lower Grazoprevir plasma levels, potentially leading to therapeutic failure.[1] Conversely, strong CYP3A4 inhibitors can increase its concentration.[1]

  • Transporter Interactions: Grazoprevir is a substrate for the drug transporters OATP1B1/3.[10] Inhibitors of these transporters, such as rifampicin and cyclosporine, can cause a significant increase in Grazoprevir plasma concentrations.[1]

  • Hepatic Impairment: Due to its primary metabolism in the liver, Grazoprevir is contraindicated in patients with moderate to severe hepatic impairment (Child-Pugh B or C), as this can lead to a dramatic increase in drug exposure and risk of liver-related adverse events.[2][10]

Analytical Methodology: RP-HPLC for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the simultaneous quantification of Grazoprevir and its combination partner, elbasvir, in bulk and pharmaceutical dosage forms.[11][12]

Expertise Behind the Protocol: The choice of a C18 column is based on the hydrophobic nature of Grazoprevir, allowing for effective retention and separation from other components.[12] The mobile phase, a mixture of organic solvents like acetonitrile and methanol, provides the necessary elution strength for these large, relatively nonpolar molecules.[12] UV detection at 253 nm is selected as it offers good sensitivity for Grazoprevir.[7][12]

Experimental Protocol: Simultaneous Determination of Elbasvir and Grazoprevir

This protocol is a validated system for ensuring accuracy, precision, and linearity as per ICH guidelines.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector (e.g., Shimadzu LC 20 AT VP).[13]

    • Analytical balance, sonicator, and volumetric glassware.

  • Chemicals and Reagents:

    • Grazoprevir and Elbasvir reference standards.

    • HPLC grade acetonitrile and methanol.[12]

    • Deionized water.

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[12]

    • Mobile Phase: Acetonitrile:Methanol (50:50, v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 253 nm.[12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: Ambient.[12]

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Grazoprevir reference standard and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, sonicate for 10-15 minutes to dissolve completely.

    • Allow the solution to cool to room temperature and make up the volume to the mark with methanol.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions using the mobile phase to achieve concentrations across a linear range (e.g., 1-20 µg/mL).[11]

  • Preparation of Sample Solution (from Zepatier® Tablets):

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

    • Transfer a quantity of powder equivalent to 100 mg of Grazoprevir into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, sonicate for 30 minutes to ensure complete extraction of the active ingredients.

    • Make up the volume with methanol, mix well, and filter the solution through a 0.45 µm nylon syringe filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibrated range of the assay.

  • Analysis and System Suitability:

    • Inject the standard and sample solutions into the chromatograph.

    • Verify system suitability parameters: resolution (Rs) between elbasvir and grazoprevir peaks should be >2, and the tailing factor (T) for each peak should be <2.[12]

    • Quantify the amount of Grazoprevir in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Standard_Weigh 1. Weigh Reference Standard Standard_Dissolve 2. Dissolve in Methanol (Sonication) Standard_Weigh->Standard_Dissolve Sample_Grind 1. Weigh & Grind Tablets Sample_Extract 2. Extract in Methanol (Sonication) Sample_Grind->Sample_Extract Standard_Dilute 3. Prepare Working Standards with Mobile Phase Standard_Dissolve->Standard_Dilute Sample_Filter 3. Filter & Dilute with Mobile Phase Sample_Extract->Sample_Filter Inject 4. Inject into HPLC System Standard_Dilute->Inject Sample_Filter->Inject Separate 5. Separation on C18 Column Inject->Separate Detect 6. UV Detection at 253 nm Separate->Detect Quantify 7. Data Acquisition & Quantification Detect->Quantify caption Figure 3: Analytical Workflow for HPLC Quantification of Grazoprevir

Figure 3: Analytical Workflow for HPLC Quantification of Grazoprevir

Synthesis Overview

The chemical synthesis of Grazoprevir is a complex, multi-step process that reflects its intricate macrocyclic structure. An efficient synthesis has been reported that constructs the molecule from four readily available building blocks, achieving a high overall yield and purity suitable for pharmaceutical use.[14][15] Key synthetic strategies involve cross-coupling reactions to assemble the heterocyclic core, esterification, metal-catalyzed coupling, and a final macrocyclization via intramolecular peptide coupling to form the large ring structure.[14]

Conclusion

This compound is a cornerstone in the modern treatment of chronic Hepatitis C. Its highly specific mechanism of action, targeting the viral NS3/4A protease, provides potent antiviral activity with a high barrier to resistance for many variants. A thorough understanding of its chemical structure, physicochemical properties, and pharmacokinetic profile is essential for its effective clinical use and for the development of robust analytical methods. The detailed RP-HPLC protocol described herein represents a validated system for ensuring the quality and consistency of pharmaceutical formulations containing this vital therapeutic agent.

References

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An In-Depth Technical Guide to the Molecular Interactions of Grazoprevir with the HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Hepatitis C Virus (HCV) remains a significant global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on the precise processing of a single polyprotein into functional structural and non-structural (NS) proteins. This cleavage is mediated by both host and viral proteases, among which the NS3/4A serine protease is indispensable for viral replication, making it a prime target for therapeutic intervention.[1][2] Grazoprevir (formerly MK-5172) is a potent, second-generation, pan-genotypic NS3/4A protease inhibitor and a key component of the direct-acting antiviral (DAA) combination therapy Zepatier® (Elbasvir/Grazoprevir).[3][4][5] This guide provides an in-depth analysis of the molecular interactions between Grazoprevir and the HCV NS3/4A protease, detailing the mechanistic basis of its potent inhibition, the experimental methodologies used to characterize these interactions, and the structural implications of resistance-associated substitutions.

The HCV NS3/4A Protease: A Linchpin of Viral Replication

The HCV genome encodes a large polyprotein that must be cleaved to release mature viral proteins.[1] The NS3 protein, which contains a serine protease domain at its N-terminus and an RNA helicase at its C-terminus, requires the NS4A protein as a cofactor for proper folding and catalytic activity.[1][6] The resulting NS3/4A complex is responsible for four specific cleavages of the polyprotein, releasing NS3, NS4A, NS4B, NS5A, and NS5B.[7][8] By preventing this maturation process, viral replication is effectively halted.[7] The active site of the protease features a catalytic triad of His-58, Asp-82, and Ser-139, typical of chymotrypsin-like serine proteases.[8][9]

cluster_0 HCV Polyprotein Processing polyprotein HCV Polyprotein Precursor ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage ns_proteins Mature Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) ns3_4a->ns_proteins replication Viral Replication Complex Assembly ns_proteins->replication

Caption: HCV polyprotein processing by NS3/4A protease.

Grazoprevir: A Macrocyclic Inhibitor's Mechanism of Action

Grazoprevir is a quinoxaline-containing macrocyclic compound that acts as a noncovalent, reversible inhibitor of the NS3/4A protease.[2][7] Its mechanism is not based on forming a covalent bond with the active site serine (Ser-139), a strategy employed by first-generation inhibitors like boceprevir and telaprevir.[7] Instead, Grazoprevir binds with high affinity and specificity within the active site cleft, sterically hindering the access of the natural polyprotein substrate.[10][11] This potent inhibition is achieved through a network of specific molecular interactions. X-ray crystallography studies of the Grazoprevir-NS3/4A complex have revealed that the methoxyquinoxaline moiety of Grazoprevir establishes critical hydrophobic contact with the phenyl ring of Tyr-56.[7] Furthermore, ionic interactions within the active site, particularly involving residue Asp-168, are crucial for the stable binding of the inhibitor.[2] This mode of binding results in picomolar to subnanomolar inhibitory concentrations (IC₅₀) across multiple HCV genotypes.[7][8]

cluster_1 Grazoprevir Inhibition Mechanism substrate HCV Polyprotein Substrate active_site NS3/4A Active Site substrate->active_site Access Denied cleavage Cleavage Blocked active_site->cleavage grazoprevir Grazoprevir grazoprevir->active_site Noncovalent Binding

Caption: Grazoprevir sterically blocks the NS3/4A active site.

Methodologies for Characterizing Grazoprevir's Molecular Interactions

A multi-faceted experimental approach is required to fully elucidate the interaction between Grazoprevir and its target. These techniques range from providing high-resolution structural snapshots to quantifying binding kinetics and cellular efficacy.

Structural Elucidation via X-ray Crystallography

Understanding the precise, three-dimensional arrangement of Grazoprevir within the NS3/4A active site is paramount. X-ray crystallography provides this atomic-level detail, revealing the key amino acid contacts and conformational changes upon binding. This information is the bedrock of structure-activity relationship (SAR) studies and is essential for designing inhibitors that can overcome resistance.[7][12][13]

Experimental Protocol: Co-crystallization of Grazoprevir with NS3/4A Protease

  • Protein Expression & Purification: Express and purify the HCV NS3/4A protease complex from a suitable system (e.g., E. coli).[7]

  • Complex Formation: Incubate the purified NS3/4A protein with a molar excess of Grazoprevir potassium to ensure saturation of the binding sites.

  • Crystallization Screening: Employ vapor diffusion methods (sitting or hanging drop) to screen a wide range of buffer, pH, and precipitant conditions to identify those that promote crystal growth.

  • Crystal Optimization & Harvesting: Optimize initial crystal hits by refining precipitant concentrations. Cryo-protect and harvest suitable crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and build an electron density map. Fit the atomic models of the protein and Grazoprevir into the map and refine the structure to achieve high resolution and accuracy.[6]

a Purified NS3/4A + Grazoprevir b Crystallization Screening a->b c X-ray Diffraction Data Collection b->c d Structure Solution & Refinement c->d e 3D Co-crystal Structure d->e

Caption: Workflow for X-ray crystallography of the drug-target complex.

Quantifying Inhibitory Potency using FRET-based Assays

Fluorescence Resonance Energy Transfer (FRET) assays are a powerful, high-throughput method for measuring protease activity and quantifying inhibition.[14][15] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, separated by the NS3/4A cleavage sequence. In the intact state, the quencher dampens the fluorophore's signal. Upon cleavage by NS3/4A, the fluorophore and quencher separate, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to enzyme activity, allowing for the determination of IC₅₀ values for inhibitors like Grazoprevir.[16][17]

Experimental Protocol: NS3/4A FRET Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT). Dilute the purified NS3/4A enzyme and the FRET substrate to working concentrations. Prepare a serial dilution of this compound.

  • Assay Setup: In a 384-well microplate, add the NS3/4A enzyme to each well (excluding negative controls).

  • Inhibitor Addition: Add the serially diluted Grazoprevir or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission over time at the appropriate wavelengths.[15]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of Grazoprevir concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter HCV Genotype 1a HCV Genotype 1b HCV Genotype 3a HCV Genotype 4a
IC₅₀ (nM) ~0.4~0.2~1.3~0.4
Kᵢ (nM) 0.010.010.90N/A

Table 1: Inhibitory Potency of Grazoprevir. Summary of reported half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for Grazoprevir against the NS3/4A protease from various HCV genotypes. Data synthesized from multiple sources.[7][8][18]

Determining Binding Kinetics with Surface Plasmon Resonance (SPR)

While IC₅₀ values reflect inhibitory potency, they do not describe the dynamics of the binding event. Surface Plasmon Resonance (SPR) is a label-free, real-time technique that provides crucial kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[19][20] A slow kₒff, indicating a long drug-target residence time, can be a key determinant of in vivo efficacy.

Experimental Protocol: SPR Kinetic Analysis

  • Sensor Chip Preparation: Covalently immobilize purified NS3/4A protease onto a carboxymethylated dextran sensor chip surface via amine coupling.

  • System Priming: Equilibrate the SPR instrument and the sensor chip with running buffer (e.g., HBS-EP+).

  • Analyte Injection (Association): Inject a series of concentrations of this compound over the sensor surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU) in real-time.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as Grazoprevir dissociates from the immobilized enzyme.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).[21]

cluster_2 SPR Experimental Cycle a Immobilize NS3/4A on Sensor Chip b Inject Grazoprevir (Association Phase) a->b Next Cycle c Flow Buffer (Dissociation Phase) b->c Next Cycle d Regenerate Surface c->d Next Cycle e Kinetic Analysis (kon, koff, KD) c->e d->b Next Cycle

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR).

Impact of Resistance-Associated Substitutions (RASs)

The high mutation rate of the HCV RNA polymerase can lead to the selection of amino acid substitutions that reduce the susceptibility of the virus to DAAs.[22] For Grazoprevir, key RASs have been identified at positions 56, 155, 156, and 168 of the NS3 protease.[7][23]

  • Y56H: The mutation of Tyr-56 to a smaller histidine residue disrupts the critical hydrophobic interaction with Grazoprevir's methoxyquinoxaline group, leading to a loss of potency.[7]

  • D168A/V/Y: Substitutions at Asp-168 can negatively impact the crucial ionic interactions within the active site that stabilize the inhibitor-protease complex.[2]

Despite this, Grazoprevir was designed to have a high barrier to resistance and maintains potent activity against many substitutions that confer resistance to first-generation inhibitors, such as the common Q80K polymorphism.[7]

NS3 Substitution Reported Fold Change in EC₅₀/IC₅₀ Molecular Rationale
Y56H >10-foldLoss of key hydrophobic interaction.[7]
A156T/V >100-foldSignificant steric and electronic perturbation in the active site.[22]
D168A/V 25 to >100-foldDisruption of critical ionic/hydrogen bonding network.[2][24]
R155K ~5-foldAlteration of charge and packing near the macrocyclic ring.[7]

Table 2: Impact of Key Resistance-Associated Substitutions (RASs) on Grazoprevir Potency. The table summarizes common RASs in the NS3 protease and their effect on Grazoprevir's inhibitory activity.

Conclusion

This compound is a highly potent, second-generation inhibitor of the HCV NS3/4A protease. Its efficacy is rooted in a specific set of noncovalent molecular interactions within the enzyme's active site, primarily driven by hydrophobic contacts and a network of ionic interactions. The characterization of these interactions has been made possible by a suite of advanced biochemical and biophysical techniques, including X-ray crystallography, FRET-based enzymatic assays, and Surface Plasmon Resonance. This detailed molecular understanding not only explains Grazoprevir's pan-genotypic activity but also provides a rational basis for its robustness against many resistance-associated substitutions, cementing its role as a cornerstone of modern anti-HCV therapy.

References

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The Therapeutic Target: HCV NS3/4A Serine Protease

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Target Binding and Kinetics of Grazoprevir Potassium

This guide provides a detailed examination of grazoprevir, a potent second-generation direct-acting antiviral agent. We will explore its molecular interactions with the hepatitis C virus (HCV) NS3/4A protease, dissect its binding kinetics, and analyze the structural basis for its efficacy and resistance profiles. This document is intended for researchers, medicinal chemists, and clinical development professionals engaged in the field of antiviral drug discovery.

The hepatitis C virus, a single-stranded RNA virus, translates its genome into a single large polyprotein.[1] For the virus to replicate, this polyprotein must be processed into individual functional structural and nonstructural (NS) proteins.[1][2] This critical cleavage process is mediated by both host proteases and the viral NS3/4A serine protease.[3] The NS3/4A protease, a heterodimeric complex of the NS3 protease domain and its NS4A cofactor, is responsible for four specific cleavages that release NS3, NS4A, NS4B, NS5A, and NS5B.[2][3] Inhibition of this enzyme halts viral maturation, making the NS3/4A protease a cornerstone target for anti-HCV therapy.[3][4]

HCV_Polyprotein_Processing polyprotein HCV Polyprotein Core Core polyprotein->Core Host Proteases E1 E1 polyprotein->E1 Host Proteases E2 E2 polyprotein->E2 Host Proteases p7 p7 polyprotein->p7 Host Proteases NS2 NS2 polyprotein->NS2 Host Proteases NS3 NS3 polyprotein->NS3 NS2-3 Autoprotease NS3_4A NS3/4A Protease Complex NS3->NS3_4A NS4A NS4A NS4A->NS3_4A NS4B NS4B NS5A NS5A NS5B NS5B NS3_4A->NS4A Cleavage NS3_4A->NS4B Cleavage NS3_4A->NS5A Cleavage NS3_4A->NS5B Cleavage

Caption: HCV polyprotein processing by host and viral proteases.

Grazoprevir: Mechanism of Potent and Selective Inhibition

Grazoprevir (formerly MK-5172) is a second-generation, macrocyclic, noncovalent inhibitor of the NS3/4A protease.[3][5] Unlike first-generation linear ketoamide inhibitors that formed a reversible covalent bond with the active site serine (Ser-139), grazoprevir achieves its high potency through a network of optimized, noncovalent interactions within the shallow substrate-binding groove of the enzyme.[3][6]

The drug functions by physically occupying the active site, sterically blocking access to the viral polyprotein substrate.[6] This prevents the proteolytic cleavages necessary for the maturation of non-structural proteins, thereby arresting the viral replication cycle.[2][7] The macrocyclic structure of grazoprevir pre-organizes the molecule into a conformation optimal for binding, a key design feature that enhances potency and improves its profile against resistance mutations.[3]

Inhibition_Mechanism Grazoprevir noncovalently binds to the NS3/4A active site, preventing substrate cleavage and viral protein maturation. Enzyme NS3/4A Products Cleaved Viral Proteins (NS4A, NS4B, NS5A, NS5B) Enzyme->Products Cleaves InactiveComplex Enzyme-Grazoprevir Inactive Complex Blocked X Substrate HCV Polyprotein Substrate Substrate->Enzyme Binds Grazoprevir Grazoprevir Grazoprevir->InactiveComplex Binds

Caption: Mechanism of NS3/4A protease inhibition by grazoprevir.

Binding Affinity and Pan-Genotypic Potency

Grazoprevir demonstrates exceptional potency, with inhibitory activity in the picomolar to subnanomolar range across multiple HCV genotypes in enzymatic assays (IC50/Ki) and low nanomolar efficacy in cell-based replicon systems (EC50).[2][3] This broad, pan-genotype activity is a significant advantage over earlier-generation protease inhibitors.[3]

Molecular dynamics simulations and structural studies reveal that the potency of grazoprevir is highly dependent on interactions with key residues. Asp-168 plays a critical role by anchoring Arg-155 through a salt bridge, which in turn facilitates optimal binding of the inhibitor.[3]

ParameterGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4a
Ki (nM) 0.01[8]0.01[8]0.08[8]0.90[8]-
IC50 (pM) 7[2][9]4[2][9]--62[2][9]
EC50 (nM) 0.4[8]0.2[8]1.1[3]8.1[3]0.3[9]
Table 1: Inhibitory Potency of Grazoprevir Across HCV Genotypes. Data compiled from biochemical and cell-based replicon assays.

Target Binding Kinetics and the Importance of Residence Time

Beyond static affinity (Ki), the kinetic parameters of drug-target interaction—the association rate (k_on) and the dissociation rate (k_off)—are critical determinants of in vivo efficacy. The reciprocal of the dissociation rate (1/k_off) defines the drug-target residence time .

For antiviral agents, a long residence time is highly desirable. It signifies a stable, long-lived drug-target complex, leading to sustained inhibition of the enzyme even as systemic concentrations of the drug decrease between doses.[10] Grazoprevir, as a reversibly binding macrocyclic inhibitor, was designed for slow dissociation from the NS3/4A active site.[10] This prolonged target engagement translates into a durable antiviral effect, contributing significantly to its clinical efficacy and high barrier to resistance. A long residence time ensures that the protease remains inhibited for an extended period, effectively suppressing viral replication.

Impact of Resistance-Associated Substitutions (RASs)

The high error rate of the HCV RNA polymerase leads to the existence of a diverse population of viral variants, or quasispecies, within an infected individual.[11][12] Under the selective pressure of an antiviral drug, variants with amino acid substitutions that reduce drug susceptibility—known as Resistance-Associated Substitutions (RASs)—can be selected for and become dominant.

For grazoprevir, key RASs have been identified in the NS3 protease domain, most notably at positions Y56, A156, and D168.[11][13][14] Substitutions at Asp-168 (e.g., D168A/V) are particularly impactful, as this residue is crucial for stabilizing the active site conformation required for potent grazoprevir binding.[3][11] Despite this, grazoprevir maintains potent activity against many RASs that conferred resistance to first-generation inhibitors, such as the common Q80K polymorphism.[3]

NS3 MutantKi (nM)Fold Change vs. WT (gt1b)
Wild-Type (gt1b) 0.011.0
R155K 0.077
D168V 0.1414
D168Y 0.3030
A156T 5.30530
A156V 12.001200
Table 2: Effect of NS3 RASs on Grazoprevir Inhibitory Constant (Ki). Data sourced from MedChemExpress, based on biochemical assays.[8]

Key Experimental Methodologies

The characterization of protease inhibitors like grazoprevir relies on a suite of robust biochemical and cell-based assays.

Protocol 1: NS3/4A Protease Enzyme Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of recombinant NS3/4A protease.

  • Principle: A fluorogenic peptide substrate, mimicking a natural cleavage site, is used. Upon cleavage by the protease, a fluorophore is released, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce the rate of this fluorescence increase.[3][15]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 0.15 M NaCl, 10% glycerol, 0.1% n-octyl-glucoside). Prepare serial dilutions of grazoprevir in DMSO.

    • Enzyme-Inhibitor Pre-incubation: In a 96- or 384-well black plate, add a fixed concentration of recombinant NS3/4A protease to wells containing the serially diluted grazoprevir. Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

  • Causality and Validation: The pre-incubation step is crucial for inhibitors with slow binding kinetics to reach equilibrium. Including positive (no inhibitor) and negative (no enzyme) controls validates the assay performance. The use of DMSO-matched controls accounts for any solvent effects.

Protocol 2: HCV Replicon Antiviral Assay

This cell-based assay measures the inhibitor's ability to suppress viral RNA replication within human liver-derived cells.

  • Principle: Huh-7 cells harboring a subgenomic HCV replicon, which contains the non-structural proteins (including NS3/4A) and a reporter gene (e.g., luciferase), are used. The level of reporter gene expression is directly proportional to the rate of viral RNA replication.[3][10]

  • Step-by-Step Methodology:

    • Cell Plating: Seed Huh-7 HCV replicon cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of grazoprevir (in cell culture medium) to the cells. Include a no-drug control (vehicle, e.g., DMSO).

    • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for multiple rounds of replication.

    • Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase reporter) using a plate reader.

    • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.

    • Data Analysis: Normalize the reporter signal to the vehicle control. Plot the percentage of replication inhibition against the logarithm of drug concentration and fit the data to determine the 50% effective concentration (EC50). The 50% cytotoxic concentration (CC50) is determined from the viability assay to calculate the selectivity index (SI = CC50/EC50).

  • Trustworthiness: This system is self-validating as it measures inhibition in the context of the entire viral replication complex within a host cell. The parallel cytotoxicity assay is essential to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not general cell toxicity.

SPR_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Analysis Immobilize 1. Immobilize NS3/4A Protease on Sensor Chip Association 2. Inject Grazoprevir (Association Phase, k_on) Immobilize->Association Dissociation 3. Flow Buffer Only (Dissociation Phase, k_off) Association->Dissociation DataFit 5. Fit Sensorgram Data to Kinetic Model Regeneration 4. Regenerate Chip Surface Dissociation->Regeneration Regeneration->Association Repeat with different [C] Results k_on, k_off, KD Residence Time (1/k_off) DataFit->Results

Caption: Conceptual workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

Grazoprevir represents a pinnacle of structure-based drug design, achieving extraordinary potency against the HCV NS3/4A protease through a highly optimized, noncovalent binding mechanism. Its macrocyclic structure confers pan-genotypic activity and a favorable resistance profile compared to its predecessors. The kinetic properties of grazoprevir, particularly its long target residence time, are fundamental to its clinical success, ensuring sustained viral suppression. A comprehensive understanding of its binding, kinetics, and susceptibility to resistance, as elucidated through the methodologies described herein, is vital for the continued development of next-generation antiviral therapies.

References

  • Grazoprevir - Wikipedia. [Link]

  • Lahser, F. C., et al. (2016). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Journal of Biological Chemistry, 291(15), 8035-8047. [Link]

  • National Center for Biotechnology Information (n.d.). Grazoprevir. PubChem Compound Summary for CID 44603531. [Link]

  • Lahser, F. C., et al. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2954-2964. [Link]

  • Sidhu, M., et al. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. Journal of Viral Hepatitis, 25(8), 896-905. [Link]

  • Nursing Central (n.d.). Elbasvir/grazoprevir (Zepatier). Davis's Drug Guide. [Link]

  • Sidhu, M., et al. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. PubMed. [Link]

  • Ali, A., et al. (2017). Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. Antimicrobial Agents and Chemotherapy, 61(7), e00392-17. [Link]

  • Grokipedia (n.d.). Grazoprevir. [Link]

  • ResearchGate (n.d.). Binding of grazoprevir and designed PIs to WT and D168A protease active sites. Figure from a publication. [Link]

  • Patsnap Synapse (2024). What is the mechanism of Grazoprevir Hydrate? [Link]

  • U.S. Food and Drug Administration (2016). ZEPATIER (elbasvir and grazoprevir) Label. [Link]

  • Patsnap Synapse (n.d.). Elbasvir/Grazoprevir. [Link]

  • Gethsiyal, E. F., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(10), 14389-14400. [Link]

  • Wu, C. F., et al. (2010). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Antimicrobial Agents and Chemotherapy, 54(6), 2514-2522. [Link]

  • Public Health England (2018). Antiviral resistance testing in the management of hepatitis C virus infection. [Link]

  • Ingiliz, P., et al. (2020). Utilization and effectiveness of elbasvir/grazoprevir and adoption of resistance-associated substitutions testing in real-world treatment of hepatitis C virus genotype 1A infection. Annals of Gastroenterology, 33(3), 309-316. [Link]

  • Collett, M. S., et al. (2004). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 48(10), 3845-3853. [Link]

  • The Pharmaletter (2016). Results from Merck & Co study show 99% effectiveness of elbasvir/grazoprevir for hepatitis C. [Link]

  • ResearchGate (n.d.). Design and optimization of HCV NS3-4A serine protease assay. Figure from a publication. [Link]

  • Nallagundla, S., & Seshagiri, R. V. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. International Journal of Pharmaceutical Science Invention, 6(8), 23-31. [Link]

  • Backes, D. M., & Morgan, J. (2016). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. Clinical Medicine Insights: Therapeutics, 8, 45-51. [Link]

  • Stibran, T., et al. (2017). Metalloprotoporphyrin Inhibition of HCV NS3-4A Protease: Structure–Activity Relationships. Viruses, 9(10), 281. [Link]

  • Tong, X. (2006). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. [Link]

  • Xu, Y., et al. (2020). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. Accounts of Chemical Research, 53(12), 3033-3046. [Link]

Sources

An In-depth Technical Guide to the Initial Characterization of Grazoprevir Potassium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The journey of a drug substance from a promising molecule to a viable therapeutic is paved with rigorous scientific scrutiny. The initial characterization of an active pharmaceutical ingredient (API), such as Grazoprevir potassium salt, is a critical milestone in this journey. It is not merely a checklist of analytical tests, but a foundational investigation into the very essence of the molecule. This guide is structured to provide not just the "what" and "how," but the "why" behind the essential characterization of this compound salt. As a senior application scientist, my focus is on building a holistic understanding of the drug substance, ensuring its quality, and laying the groundwork for a successful and robust drug product. This document is designed to be a practical and intellectually stimulating resource for fellow researchers and drug development professionals.

Introduction to Grazoprevir

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1] It is a key component of the combination therapy Zepatier®, used for the treatment of chronic HCV infection. The potassium salt of Grazoprevir is a strategic choice to optimize the physicochemical properties of the drug substance, potentially enhancing its stability, solubility, and bioavailability. A thorough initial characterization of this compound salt is mandated by regulatory bodies such as the FDA and EMA to ensure its identity, purity, and quality.[2]

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of this compound salt is fundamental to its development. These properties influence its behavior during manufacturing, formulation, and in biological systems.

Core Physicochemical Properties
PropertyDescriptionSignificance
Molecular Formula C38H49KN6O9S[3]Confirms the elemental composition of the salt.
Molecular Weight 805.00 g/mol [3]Essential for all stoichiometric calculations.
Appearance Solid powder[3]A basic but important quality control parameter.
Solubility Soluble in DMSO.[3][4]Critical for developing analytical methods and understanding its behavior in biological fluids. Further solubility studies in a range of pharmaceutically relevant solvents are necessary.
pKa Not publicly available.The dissociation constant is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility and absorption.
LogP/LogD Not publicly available.The partition and distribution coefficients are key indicators of a drug's lipophilicity and its ability to cross biological membranes.
Experimental Protocol: Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound salt in various solvents (e.g., water, methanol, ethanol, acetonitrile, and relevant buffer systems).

  • Methodology:

    • Add an excess amount of this compound salt to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of Grazoprevir in the diluted supernatant using a validated analytical method, such as RP-HPLC.

    • The experiment should be performed in triplicate for each solvent.

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that equilibrium was reached with a saturated solution.

Structural Elucidation and Confirmation

Confirming the chemical structure of this compound salt is a cornerstone of its initial characterization. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The vibrational frequencies of the chemical bonds are characteristic of specific functional groups.

Experimental Protocol: ¹H NMR Spectroscopy
  • Objective: To obtain the proton NMR spectrum of this compound salt to confirm its structure.

  • Methodology:

    • Dissolve a small amount of this compound salt (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • Data Interpretation: The obtained spectrum should be compared with the expected spectrum based on the known structure of Grazoprevir.

Purity and Impurity Profiling

Ensuring the purity of an API is paramount for its safety and efficacy. A robust analytical method is required to separate and quantify Grazoprevir from any potential impurities.

Chromatographic Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry. A validated, stability-indicating HPLC method is essential for the initial characterization and for routine quality control.

Experimental Protocol: RP-HPLC Method for Purity Determination
  • Objective: To develop and validate an RP-HPLC method for the quantification of this compound salt and the detection of any impurities.

  • Methodology (Illustrative):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 240 nm).[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Method Validation (as per ICH Q2(R1) guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, manufacturability, and bioavailability. For a salt form like this compound, it is crucial to characterize its crystalline form.

Key Solid-State Characterization Techniques
  • X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline phase of a material. Each crystalline form has a unique diffraction pattern. The general principles and procedures are outlined in USP <941>.[6][7][8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. The methodology is described in USP <891>.[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other residual solvents.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)
  • Objective: To obtain the XRPD pattern of this compound salt to characterize its crystalline form.

  • Methodology:

    • Gently grind a small amount of the sample to ensure a random orientation of the crystals.

    • Mount the powdered sample on a sample holder.

    • Collect the diffraction data using a diffractometer with a Cu Kα radiation source.

    • Scan the sample over a suitable range of 2θ angles (e.g., 2° to 40°).

    • Process the data to obtain a diffractogram showing the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Interpretation: The positions and relative intensities of the diffraction peaks are characteristic of the crystalline form.

Illustrative Solid-State Characterization Data

Due to the lack of publicly available specific data for this compound salt, the following data is illustrative and based on typical data for a crystalline potassium salt of a complex organic molecule.

Table 1: Illustrative XRPD Peak List for a Crystalline Form of this compound Salt

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
6.214.2485
12.47.13100
18.64.7760
20.14.4175
24.83.5990

Table 2: Illustrative Thermal Analysis Data for a Crystalline Form of this compound Salt

TechniqueParameterValue
DSC Onset of Melting~250 °C
Peak of Melting~255 °C
TGA Weight Loss (up to 150 °C)< 0.5%

Visualization of Workflows

Diagram 1: Overall Characterization Workflow

cluster_0 Initial Characterization of this compound Salt A Physicochemical Characterization (Solubility, pKa, LogP) E Comprehensive Characterization Report A->E B Structural Elucidation (NMR, MS, FTIR) B->E C Purity & Impurity Profiling (RP-HPLC) C->E D Solid-State Characterization (XRPD, DSC, TGA) D->E

Caption: High-level workflow for the initial characterization of this compound salt.

Diagram 2: Solid-State Characterization Decision Tree

Start This compound Salt Sample XRPD XRPD Analysis Start->XRPD Crystalline Crystalline? XRPD->Crystalline Amorphous Amorphous Crystalline->Amorphous No DSC_TGA DSC & TGA Analysis Crystalline->DSC_TGA Yes Polymorph Single Polymorph? DSC_TGA->Polymorph Mixture Polymorphic Mixture Polymorph->Mixture No Final Characterized Solid Form Polymorph->Final Yes

Caption: Decision tree for the solid-state characterization of this compound salt.

Conclusion

The initial characterization of this compound salt is a multi-faceted endeavor that requires a synergistic application of various analytical techniques. This guide provides a comprehensive framework for this critical phase of drug development. By meticulously determining its physicochemical properties, confirming its structure, establishing its purity profile, and characterizing its solid-state properties, we can ensure the quality and consistency of this important antiviral agent. This foundational knowledge is indispensable for the subsequent development of a safe, effective, and stable pharmaceutical product.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]

  • Updates and impacts: Understanding the EMA's revised guideline on active substances. G&L. [Link]

  • Zepatier. European Medicines Agency. [Link]

  • Grazoprevir. PubChem. [Link]

  • <891> Thermal Analysis. US Pharmacopeia. [Link]

  • <941> X-Ray Powder Diffraction. US Pharmacopeia. [Link]

  • Development And Validation Of Analytical Method For Simultaneous Estimation Of Elbasvir And Grazoprevir By Rp-Hplc. IJCRT.org. [Link]

  • US7754731B2 - Potassium salt of an HIV integrase inhibitor.
  • General Chapters: <941> X-RAY DIFFRACTION. USP29-NF24. [Link]

  • US8742105B2 - Polymorphs of raltegravir potassium.
  • General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. [Link]

  • Process for the preparation of pure and stable crystalline Raltegravir potassium form 3. Justia Patents. [Link]

  • Usp Tga Guid-891. Scribd. [Link]

  • How Does USP <941> Relate to XRD Services at McCrone Associates?. McCrone Associates. [Link]

  • ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. [Link]

  • 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). US Pharmacopeia. [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Assessment of Grazoprevir Potassium Using a Cell-Based HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of HCV Replication

Hepatitis C Virus (HCV) infection remains a significant global health challenge, driving the development of highly effective direct-acting antivirals (DAAs). Grazoprevir, a second-generation inhibitor, represents a pivotal advancement in this therapeutic class.[1][2] It potently targets the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme indispensable for viral replication.[1][3][4] The NS3/4A protease is responsible for cleaving the virally encoded polyprotein into mature, functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex.[1][3] By blocking this critical processing step, Grazoprevir effectively halts the viral life cycle.[3][4]

This application note provides a detailed, field-proven protocol for determining the in vitro antiviral potency of Grazoprevir potassium using a human hepatoma (Huh-7) cell line harboring a stable HCV subgenomic replicon. This system serves as a robust and reliable platform for quantifying the inhibitory activity of compounds targeting HCV replication.[5][6][7] The protocol described herein utilizes a luciferase reporter gene integrated into the replicon, offering a highly sensitive and quantitative readout of viral RNA replication.[5][8][9]

Principle of the HCV Replicon Assay

The HCV replicon system is a cornerstone of modern antiviral research, allowing for the study of viral RNA replication in a controlled cell culture environment without the production of infectious virus particles.[7] These systems typically utilize the human hepatoma cell line Huh-7, or its highly permissive derivatives like Huh-7.5, which are uniquely capable of supporting high levels of HCV replication.[10][11][12][13]

The subgenomic replicon is an engineered RNA molecule that contains the HCV nonstructural genes (NS3 to NS5B) necessary for replication, flanked by the viral 5' and 3' non-translated regions (NTRs).[7] To facilitate the quantification of replication, a reporter gene, such as firefly luciferase, is often incorporated into the replicon construct.[5][14] The expression of this reporter is directly proportional to the level of replicon RNA replication. When an antiviral compound like Grazoprevir inhibits the NS3/4A protease, replication of the replicon RNA is suppressed, leading to a dose-dependent decrease in luciferase activity.[15] By measuring this reduction in light output, the 50% effective concentration (EC50) of the compound can be accurately determined.[16][17]

To ensure that the observed antiviral effect is not due to general cellular toxicity, a parallel cytotoxicity assay is essential.[18][19] This allows for the determination of the 50% cytotoxic concentration (CC50), and subsequently, the calculation of the selectivity index (SI = CC50/EC50), which is a critical measure of a compound's therapeutic window.[16][19]

cluster_HCV_Lifecycle HCV Life Cycle & Grazoprevir Inhibition cluster_Replication Mature Nonstructural Proteins cluster_Inhibition Mechanism of Action HCV_Entry HCV Entry Translation Translation of Viral RNA HCV_Entry->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS3_4A NS3/4A Protease NS3_4A->Cleavage Replication_Complex Replication Complex Formation (NS3, NS4A, NS4B, NS5A, NS5B) Cleavage->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly & Release RNA_Replication->Assembly NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits

Figure 1: Mechanism of HCV NS3/4A protease inhibition by Grazoprevir.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)Notes
Huh-7 cells harboring HCV replicon (e.g., Genotype 1b with luciferase)In-house or CommercialN/AMaintain under selection pressure (e.g., G418) to ensure replicon retention.[7][12]
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092High glucose formulation.
Fetal Bovine Serum (FBS), QualifiedGibco26140079Heat-inactivated.
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Geneticin (G418 Sulfate)Gibco10131035For selection of replicon-containing cells.
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Calcium and Magnesium free.
This compoundMedChemExpressHY-15632APrepare stock solution in DMSO.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
96-well white, clear-bottom tissue culture platesCorning3610For antiviral assay.
96-well clear tissue culture platesCorning3596For cytotoxicity assay.
Luciferase Assay System (e.g., Bright-Glo™)PromegaE2610
Cell Viability Reagent (e.g., Resazurin-based)R&D SystemsAR002For cytotoxicity assessment.[20]

Experimental Protocols

Part 1: Antiviral Potency (EC50) Determination

This protocol details the steps to measure the inhibition of HCV replicon replication by Grazoprevir.

start Start prep_cells Prepare Huh-7 Replicon Cell Suspension start->prep_cells seed_plate Seed Cells into 96-well White Plate prep_cells->seed_plate add_compound Add Compound Dilutions to Plate seed_plate->add_compound prep_compound Prepare Serial Dilutions of Grazoprevir prep_compound->add_compound incubate Incubate for 72 hours add_compound->incubate add_luciferase Add Luciferase Reagent & Incubate incubate->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze_data Analyze Data & Calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of Grazoprevir Potassium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Grazoprevir potassium in bulk drug substance. The method is designed for use in quality control and stability testing environments. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase composed of a phosphate buffer and acetonitrile, providing excellent peak symmetry and resolution. The method demonstrates specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that this compound can be accurately measured in the presence of its degradation products.

Introduction

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] It is a key component in combination therapies for the treatment of chronic HCV infections.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing Grazoprevir. High-performance liquid chromatography (HPLC) is the predominant analytical technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and precision.[3] A stability-indicating HPLC method is essential as it can distinguish the intact API from any degradation products that may form during manufacturing, storage, or under stress conditions.[4][5]

This application note provides a comprehensive guide for the development and validation of an HPLC method for this compound, grounded in scientific principles and aligned with global regulatory expectations as outlined by the ICH.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of Grazoprevir is fundamental to rational HPLC method development.

  • Molecular Formula: C₃₈H₄₉KN₆O₉S[9]

  • Molecular Weight: 805.0 g/mol [9]

  • Solubility: Grazoprevir is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), and is sparingly soluble in aqueous buffers.[3] This information is critical for the preparation of stock solutions and selecting an appropriate diluent for analysis.

  • UV Absorbance: Grazoprevir exhibits multiple UV absorbance maxima (λmax) at 215 nm, 253 nm, and 342 nm.[3] The selection of a detection wavelength is based on these absorbance characteristics to ensure high sensitivity.

HPLC Method Development and Rationale

The selection of chromatographic parameters is based on the chemical nature of Grazoprevir and established principles of reversed-phase chromatography.

Column Selection

A C18 (octadecylsilyl) column is chosen as the stationary phase. C18 columns are versatile and widely used in reversed-phase HPLC, offering excellent retention and separation for a broad range of non-polar to moderately polar compounds like Grazoprevir. The long alkyl chains provide a hydrophobic surface that interacts with the non-polar regions of the analyte, leading to its retention.

Mobile Phase Selection

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase. It is a common choice in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

Detection Wavelength

Based on the UV absorbance spectrum of Grazoprevir, which shows maxima at 215 nm, 253 nm, and 342 nm, a detection wavelength of 260 nm is selected.[3] This wavelength provides a good balance of sensitivity for Grazoprevir and minimizes interference from common solvents and excipients, a choice supported by several published methods.[11][12]

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.6 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic
Mobile Phase Composition Buffer: Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (0.05M KH₂PO₄, pH 4.6): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.6 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 55:45 (v/v). Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of diluent, sonicate if necessary, and make up to the volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to the mark with the diluent.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1)/Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][6][7][8]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity (Forced Degradation Studies)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[4] A solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

The stressed samples are then analyzed, and the peak purity of the Grazoprevir peak is assessed using a PDA detector to ensure no co-eluting peaks from degradation products.

Linearity

The linearity of the method is evaluated by analyzing a series of at least five concentrations of this compound over a range of 25-150 µg/mL.[11] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)

Accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). The percentage recovery of the analyte should be calculated.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the working standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the working standard solution on different days, by different analysts, or using different equipment.

ParameterAcceptance Criteria
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) (where σ = standard deviation of the response, S = slope of the calibration curve)

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • pH of the buffer (± 0.1 units)

The system suitability parameters are checked after each variation.

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Define_Analyte Define Analyte: This compound Physicochemical_Properties Review Physicochemical Properties (Solubility, UV Spectrum) Define_Analyte->Physicochemical_Properties informs Initial_Conditions Select Initial Conditions (C18 Column, ACN/Buffer) Physicochemical_Properties->Initial_Conditions guides Optimization Optimize Method (Mobile Phase Ratio, pH, Flow Rate) Initial_Conditions->Optimization leads to System_Suitability System Suitability Optimization->System_Suitability validated by Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine QC Analysis Robustness->Routine_Analysis enables Stability_Studies Stability Studies Robustness->Stability_Studies enables Forced_Degradation_Workflow Start This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C, Solid) Stress_Conditions->Thermal Photo Photolytic (UV/Vis Light) Stress_Conditions->Photo Analysis Analyze by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Mass Balance Analysis->Evaluation End Stability-Indicating Method Confirmed Evaluation->End

Sources

Application Note: Quantitative Analysis of Grazoprevir in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative determination of Grazoprevir (GZR) potassium in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Grazoprevir, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, is a key component of combination therapies for chronic HCV infection.[1][2] Accurate quantification in biological matrices is critical for pharmacokinetic (PK) assessments, bioequivalence studies, and therapeutic drug monitoring.[3][4] The methodology described herein employs a liquid-liquid extraction (LLE) procedure for sample clean-up, followed by chromatographic separation and sensitive detection via tandem mass spectrometry. This method has been structured to meet the rigorous validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]

Introduction: The Rationale for Grazoprevir Quantification

Grazoprevir is an antiviral agent used in a fixed-dose combination with elbasvir for the treatment of chronic HCV genotypes 1 and 4.[1][3] It functions by inhibiting the NS3/4A protease, an enzyme essential for viral replication.[1][7] The pharmacokinetic profile of Grazoprevir is characterized by rapid absorption, a long terminal half-life of approximately 31 hours, and primary metabolism by the hepatic enzyme CYP3A4.[1][7][8] Given that drug exposure levels can be influenced by factors such as hepatic impairment and co-administration with CYP3A4 inhibitors or inducers, a robust and reliable bioanalytical method is paramount for clinical development and patient management.[3][9][10]

LC-MS/MS is the analytical technique of choice for this application due to its inherent selectivity, sensitivity, and speed. By monitoring specific precursor-to-product ion transitions in a Multiple Reaction Monitoring (MRM) experiment, the assay can accurately quantify Grazoprevir even in the complex environment of a biological sample, minimizing interferences from endogenous components.[11][12]

Experimental Design & Methodology

The causality behind our experimental choices is rooted in achieving maximum recovery, sensitivity, and reproducibility while minimizing matrix effects. The following sections detail the optimized protocol.

Materials, Reagents, and Standards
  • Analyte & Standard: Grazoprevir potassium reference standard (≥98% purity), Daclatasvir (Internal Standard, IS) (≥98% purity).

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant), sourced from certified vendors.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, and water.

  • Reagents: Formic acid (≥99%), ammonium formate (≥99%), and trimethylamine.

Instrumentation
  • Liquid Chromatography: A UHPLC system, such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC, capable of delivering precise gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX QTRAP 5500 or Agilent 6400 Series, equipped with a TurboIonSpray or Electrospray Ionization (ESI) source.[11][13]

  • Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., Analyst®, MassHunter, Empower®).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Grazoprevir and Daclatasvir (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Grazoprevir stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the Daclatasvir stock solution in 50:50 (v/v) acetonitrile:water.

Detailed Analytical Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its effectiveness in removing proteins and phospholipids while providing high analyte recovery.[14][15] Ethyl acetate is an optimal solvent for extracting Grazoprevir from plasma.[16]

Protocol:

  • Pipette 200 µL of human plasma (blank, CS, QC, or unknown sample) into a 2 mL polypropylene microcentrifuge tube.

  • Add 25 µL of the Daclatasvir IS working solution (100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly for ~10 seconds to mix.

  • Add 1 mL of ethyl acetate to each tube.

  • Cap and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~900 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System Configuration and Parameters

The following parameters are based on established methods for similar analytes and should be optimized for the specific instrument used.[16][17]

Chromatographic Conditions

ParameterCondition
Column Waters Spherisorb Phenyl (150 x 4.6 mm, 5 µm)[16]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Trimethylamine in 90:10 Water:Acetonitrile, pH adjusted to 3.2 with Formic Acid[16]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Trimethylamine in 10:90 Water:Acetonitrile, pH adjusted to 3.2 with Formic Acid[16]
Flow Rate 0.8 mL/min[16]
Column Temperature 40°C
Injection Volume 10 µL
Run Time ~8 minutes

Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 1.010
1.0 - 5.010 → 90
5.0 - 6.590
6.5 - 6.690 → 10
6.6 - 8.010

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion electrospray (ESI+) mode. The MRM transitions must be optimized by infusing a standard solution of Grazoprevir and the IS to determine the most abundant and stable precursor and product ions.[11][18]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Source Temperature 500°C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Grazoprevir (Quantifier) 767.9504.3150Optimize
Grazoprevir (Qualifier) 767.9201.1150Optimize
Daclatasvir (IS) 739.4531.3150Optimize

Note: The specific product ions and collision energies are instrument-dependent and require empirical optimization.

Method Validation Summary

This analytical method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry to ensure its reliability for analyzing study samples.[5][19][20]

  • Selectivity: Six different blank human plasma lots are processed and analyzed to confirm the absence of interfering peaks at the retention times of Grazoprevir and the IS.

  • Linearity & Range: The calibration curve should be linear over the concentration range of 2.0 to 100 ng/mL.[16] A correlation coefficient (r²) of ≥0.99 is required.

  • Accuracy & Precision: The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations (e.g., 6, 40, and 80 ng/mL) in quintuplicate over three separate days. Acceptance criteria are typically ±15% deviation from nominal for accuracy, and a relative standard deviation (RSD) of ≤15%.[16]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 2.0≤20%≤20%80-120%
Low QC 6.0≤15%≤15%85-115%
Mid QC 40.0≤15%≤15%85-115%
High QC 80.0≤15%≤15%85-115%
  • Recovery & Matrix Effect: Extraction recovery is determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is assessed by comparing the peak areas of post-extraction spiked samples to those of neat standards. Consistent results across different plasma lots are essential.

  • Stability: The stability of Grazoprevir in human plasma is confirmed under various conditions relevant to sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for at least 6 hours.

    • Long-Term Stability: Frozen at -70°C for at least 3 months.

    • Post-Preparative Stability: In the autosampler for at least 24 hours.

Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

LCMS_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample Receive Plasma Sample (CS, QC, Unknown) Spike Spike with Internal Standard (Daclatasvir) Sample->Spike 25 µL IS LLE Perform Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE 1 mL Solvent Evap Evaporate Organic Layer (Nitrogen Stream) LLE->Evap Transfer Supernatant Recon Reconstitute in Mobile Phase Evap->Recon 200 µL Mobile Phase Inject Inject into UHPLC System Recon->Inject Separate Chromatographic Separation (Phenyl Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Concentration vs. Area Ratio) Integrate->Calibrate Quantify Calculate Unknown Concentrations Calibrate->Quantify Report Report Final Results (Validation & Sample Data) Quantify->Report

Caption: Bioanalytical workflow for Grazoprevir analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of Grazoprevir in human plasma. The use of liquid-liquid extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for supporting pharmacokinetic and clinical studies, ultimately contributing to the safe and effective use of Grazoprevir-containing therapies.

References

  • Caro, L., et al. (2017). Effect of Hepatic Impairment on the Pharmacokinetics of Grazoprevir, a Hepatitis C Virus Protease Inhibitor. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmacology of Grazoprevir; Overview, Mechanism of action, Uses, Pharmacokinetics, Side effects. (2024). YouTube. Available at: [Link]

  • Grazoprevir. Wikipedia. Available at: [Link]

  • Grazoprevir PK Fact Sheet. University of Liverpool. Available at: [Link]

  • Aqel, B., & Pungpapong, S. (2017). Pharmacodynamics and pharmacokinetics of elbasvir and grazoprevir in the treatment of hepatitis C. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Belkahla, A., et al. (2024). Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma. Annales Pharmaceutiques Françaises. Available at: [Link]

  • Grazoprevir. PubChem, National Institutes of Health. Available at: [Link]

  • Abuel-kasem, M. H., et al. (2018). Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence. Journal of Clinical and Translational Hepatology. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Wang, X., et al. (2020). Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]

  • Ghorbani, M., et al. (2023). Acid–base reaction-based dispersive solid phase extraction of favipiravir using biotin from biological samples prior to capillary electrophoresis analysis. Analytical Methods. Available at: [Link]

  • Lahser, F., et al. (2016). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. The Journal of Biological Chemistry. Available at: [Link]

  • Mercolini, L., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AIT Bioscience. Available at: [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization. (2017). Agilent Technologies. Available at: [Link]

  • Al-Ghobashy, M. A., et al. (2023). Homogeneous liquid–liquid microextraction coupled with HPLC/DAD for determination of nirmatrelvir and ritonavir as COVID-19 combination therapy in human plasma. Scientific Reports. Available at: [Link]

  • MS/MS parameters for the analysis of target analytes by MRM negative and positive ionisation mode. ResearchGate. Available at: [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. Available at: [Link]

  • van der Nagel, B. C. H., et al. (2013). Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring. Available at: [Link]

  • Melanson, M., et al. (2023). Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of the direct acting antivirals glecaprevir and pibrentasvir in plasma. Journal of Chromatography B. Available at: [Link]

  • Brown, R. J., & O'Riordan, M. A. (2016). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. Gastroenterology & Hepatology. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Available at: [Link]

  • Wiergowski, M., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Environmental Science and Pollution Research. Available at: [Link]

  • Eley, T., et al. (2015). Validation of a Sensitive LC/MS/MS Method for the Determination of Telaprevir and Its R-isomer in Human Plasma. Biomedical Chromatography. Available at: [Link]

  • Pereira, J., et al. (2021). Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. Molecules. Available at: [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Ghobashy, M. A., et al. (2021). Determination of favipiravir in human plasma using homogeneous liquid–liquid microextraction followed by HPLC/UV. Future Science. Available at: [Link]

  • Gope, E. R., et al. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available at: [Link]

Sources

Application Note: Utilizing Grazoprevir Potassium for Potency and Efficacy Determination in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide for the application of Grazoprevir potassium, a potent second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, in cell-based HCV replicon systems. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, empowering researchers to accurately assess the antiviral activity of this compound.

Introduction: The Power of HCV Replicon Systems in Antiviral Research

The advent of HCV replicon systems has been a watershed moment in the study of HCV replication and the development of direct-acting antivirals (DAAs).[1][2][3] These systems, which involve subgenomic or full-length HCV RNA molecules capable of autonomous replication within hepatoma cell lines, provide a robust and safe platform for dissecting the viral life cycle without the production of infectious virus particles.[1][4] The core of these replicons typically includes the non-structural proteins (NS3 to NS5B) essential for viral RNA replication.[1][2] The integration of reporter genes, such as luciferase, into the replicon construct offers a rapid and quantitative measure of replication, making these systems ideal for high-throughput screening of antiviral compounds.[1][3][4]

Grazoprevir is a highly effective DAA that targets the HCV NS3/4A protease, a critical enzyme for viral polyprotein processing and replication.[5][6][7][8][9] This application note will guide you through the effective use of this compound in HCV replicon assays to determine its potency and efficacy.

Mechanism of Action: How Grazoprevir Cripples HCV Replication

Grazoprevir functions as a specific and potent inhibitor of the HCV NS3/4A serine protease.[5][6][9][10] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases into individual, functional non-structural (NS) and structural proteins.[5][6] The NS3/4A protease is responsible for multiple cleavages within the non-structural region of the polyprotein, generating mature NS3, NS4A, NS4B, NS5A, and NS5B proteins.[8][10] These proteins are essential components of the viral replication complex.

By binding to the active site of the NS3/4A protease, Grazoprevir blocks its enzymatic activity.[6][11] This inhibition prevents the processing of the HCV polyprotein, thereby halting the production of the necessary machinery for viral RNA replication and ultimately suppressing the viral life cycle.[5][6]

Figure 1: Mechanism of action of Grazoprevir.

Experimental Protocols

This section provides detailed protocols for determining the antiviral activity (EC50) and cytotoxicity (CC50) of this compound in a luciferase-based HCV replicon system.

Materials and Reagents
  • Cell Line: Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5) stably harboring an HCV replicon with a luciferase reporter gene (e.g., genotype 1a or 1b).

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Positive Control: A known HCV inhibitor (e.g., another NS3/4A protease inhibitor or an NS5A inhibitor).

  • Cell Viability Reagent: A commercially available reagent for assessing cytotoxicity, such as one based on MTT, XTT, or a luminescent ATP assay (e.g., CellTiter-Glo®).

  • Luciferase Assay Reagent: A commercially available luciferase assay system compatible with the reporter gene in the replicon.

  • 96-well Cell Culture Plates: White, opaque plates are recommended for luminescence assays to minimize crosstalk.

  • CO2 Incubator: Maintained at 37°C with 5% CO2.

  • Microplate Luminometer and Spectrophotometer.

Experimental Workflow

Start Start Cell_Seeding Seed HCV Replicon Cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of Grazoprevir and controls Incubation_24h->Compound_Addition Incubation_72h Incubate for 72 hours Compound_Addition->Incubation_72h Assay_Split Perform Assays Incubation_72h->Assay_Split Luciferase_Assay Luciferase Assay (Antiviral Activity) Assay_Split->Luciferase_Assay Plate 1 Cytotoxicity_Assay Cytotoxicity Assay Assay_Split->Cytotoxicity_Assay Plate 2 Data_Analysis Data Analysis (EC50 & CC50 Calculation) Luciferase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for determining Grazoprevir's antiviral activity and cytotoxicity.

Step-by-Step Protocol: Antiviral Assay (EC50 Determination)
  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in cell culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the assay (e.g., 5,000 to 10,000 cells per well in 100 µL).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. This allows the cells to adhere and enter a logarithmic growth phase, ensuring consistent replicon activity.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in assay medium. A common starting concentration is 100 nM, with 3-fold serial dilutions.

    • Also, prepare dilutions of a positive control and a vehicle control (e.g., DMSO at the same concentration as in the highest Grazoprevir dilution).

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated, infected cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe a significant reduction in luciferase signal due to the inhibition of HCV replication.

  • Luciferase Assay:

    • After incubation, equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a microplate luminometer.

Step-by-Step Protocol: Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the cytotoxicity of Grazoprevir in parallel to ensure that the observed antiviral effect is not due to cell death.[12][13]

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 of the antiviral assay protocol, using a separate 96-well plate with the same cell seeding density and compound dilutions.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (72 hours).

  • Cell Viability Measurement:

    • After incubation, add the chosen cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a microplate reader.

Data Analysis and Interpretation

Calculation of EC50 and CC50
  • Data Normalization:

    • For the antiviral assay, normalize the luciferase readings as a percentage of the untreated virus control.

    • For the cytotoxicity assay, normalize the viability readings as a percentage of the untreated cell control.

  • Dose-Response Curve:

    • Plot the normalized data against the logarithm of the Grazoprevir concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Selectivity Index (SI)

The selectivity index is a critical parameter that indicates the therapeutic window of an antiviral compound. It is calculated as follows:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it signifies a larger concentration difference between the dose required for antiviral activity and the dose that causes toxicity to the host cells.

Expected Results

Grazoprevir is known to be a potent inhibitor of HCV replication. In HCV replicon assays, it typically exhibits EC50 values in the sub-nanomolar to low nanomolar range, depending on the HCV genotype.[14][15]

Table 1: Representative Data for Grazoprevir in an HCV Genotype 1b Replicon Assay

Grazoprevir (nM)% Inhibition of Replication% Cell Viability
10099.898.5
33.399.599.1
11.198.299.5
3.795.1100.2
1.285.3100.5
0.452.1101.1
0.115.7100.8
00100
EC50 (nM) 0.38
CC50 (µM) > 10
SI > 26,315

Conclusion

The HCV replicon system is an invaluable tool for the preclinical evaluation of direct-acting antivirals. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can reliably and accurately determine the potency and selectivity of this compound. This information is essential for advancing our understanding of its antiviral properties and for the continued development of novel HCV therapies.

References

  • Lahser, F. C., et al. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2954–2964. [Link]

  • BMG LABTECH. (n.d.). Dual-luciferase assay to assess the replication of the hepatitis C virus subgenomic replicon. [Link]

  • Patsnap. (2024). What is the mechanism of Grazoprevir Hydrate? Patsnap Synapse. [Link]

  • Patsnap. (2024). What are NS3 inhibitors and how do they work? Patsnap Synapse. [Link]

  • American Society for Microbiology. (2014). Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. Journal of Virology, 88(23), 13644-13655. [Link]

  • YouTube. (2024). Pharmacology of Grazoprevir; Overview, Mechanism of action, Uses, Pharmacokinetics, Side effects. [Link]

  • Pediatric Oncall. (n.d.). Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

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Sources

Application Notes and Protocols for In Vivo Efficacy Testing of Grazoprevir Potassium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grazoprevir potassium is a potent, second-generation, macrocyclic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is critical for viral replication, specifically for cleaving the HCV polyprotein into mature, functional viral proteins.[1][3][4][5] By inhibiting the NS3/4A protease, Grazoprevir effectively halts the viral life cycle, leading to a rapid decline in viral load.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for this compound using relevant animal models. The focus is on providing scientifically sound, field-proven insights to ensure the generation of robust and translatable preclinical data.

The Challenge of Modeling HCV Infection In Vivo

A significant hurdle in the development of anti-HCV therapeutics is the narrow host tropism of the virus, which naturally infects only humans and chimpanzees.[6][7][8][9] Ethical and financial constraints have severely limited the use of chimpanzees in research, necessitating the development of alternative small animal models.[6][8][10][11] This has led to the creation of innovative systems, primarily humanized mouse models, that can support HCV infection and replication, thereby providing a platform for evaluating antiviral agents like Grazoprevir.[6][7][12][13][14]

Selecting the Appropriate Animal Model for Grazoprevir Efficacy Testing

The choice of animal model is paramount for obtaining meaningful data on the antiviral activity of Grazoprevir. The ideal model should permit robust HCV replication and be sensitive to the inhibitory effects of NS3/4A protease inhibitors.

Humanized Chimeric Mouse Models

Humanized mouse models, in which the murine liver is repopulated with primary human hepatocytes, are currently the most widely used and accepted small animal models for HCV research.[6][9][13][15] These models are created by transplanting human hepatocytes into immunodeficient mice with a liver-permissive background.[6][9]

Key Characteristics of Humanized Mouse Models:

  • Susceptibility to HCV Infection: The presence of human hepatocytes allows for the entry, replication, and persistence of HCV.[6][9][13]

  • Evaluation of Antiviral Efficacy: These models have been successfully used to demonstrate the in vivo efficacy of various direct-acting antivirals (DAAs), including protease inhibitors.[6][16][17]

  • Pharmacokinetic and Metabolism Studies: They can provide insights into the human-like metabolism of drug candidates.[18][19][20]

Two prominent examples of such models are:

  • uPA/SCID Mice: These mice have a transgene for urokinase-type plasminogen activator (uPA) under the control of an albumin promoter, which causes liver damage and allows for the engraftment and proliferation of transplanted human hepatocytes.[16][17][21] They are also severely combined immunodeficient (SCID), preventing the rejection of human cells.[16][22]

  • PXB-Mouse® (cDNA-uPA/SCID): This is a commercially available and extensively characterized chimeric mouse model with a high degree of human hepatocyte repopulation (often exceeding 70-90%).[18][19][23][24] The PXB-mouse® has been shown to have a liver environment that closely mimics human liver physiology, including the expression of human metabolic enzymes and transporters.[18][19][20]

Table 1: Comparison of Key Humanized Mouse Models for Grazoprevir Efficacy Studies

FeatureuPA/SCID Mouse ModelPXB-Mouse® (cDNA-uPA/SCID)
Background Strain uPA+/+/SCIDcDNA-uPA/SCID
Human Hepatocyte Engraftment Variable, can be highConsistently high ( >70%)[23][24]
HCV Replication Supports robust replicationSupports high-level, persistent replication
Availability Can be generated in-house or sourcedCommercially available
Key Advantage Established model for proof-of-concept studiesHigh reproducibility and well-characterized
Considerations Variability in engraftment can affect study outcomesHigher cost
Non-Human Primate (NHP) Models

Historically, chimpanzees were the gold standard for HCV research.[6][11][12][25] However, their use is now severely restricted.[6][11] Surrogate models using related hepaciviruses in other non-human primates, such as GB virus B (GBV-B) in tamarins and marmosets, have been explored.[7][12][26][27] While these models can be useful for studying certain aspects of the immune response, they are less suitable for evaluating the specific activity of an HCV NS3/4A inhibitor like Grazoprevir due to differences in the viral protease.

Experimental Design for In Vivo Efficacy Testing of this compound

A well-structured experimental design is crucial for a conclusive evaluation of Grazoprevir's antiviral efficacy.

Grazoprevir's Mechanism of Action: A Visual Representation

To understand the basis of the efficacy assessment, it is important to visualize the mechanism of action of Grazoprevir.

Grazoprevir_Mechanism cluster_hcv_lifecycle HCV Life Cycle in Human Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Self-cleavage Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Cleavage Replication Viral Replication Mature_Proteins->Replication New_Virions New HCV Virions Replication->New_Virions Grazoprevir This compound Grazoprevir->NS3_4A Inhibition Inhibition

Figure 1: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of Grazoprevir in humanized mice.

Efficacy_Workflow Model_Selection Select Humanized Mouse Model (e.g., PXB-Mouse®) Infection Inoculate with HCV-positive Human Serum or Cell Culture-derived HCV (HCVcc) Model_Selection->Infection Monitoring Monitor HCV RNA Levels (Establish Chronic Infection) Infection->Monitoring Grouping Group Animals (Vehicle Control, Grazoprevir Doses) Monitoring->Grouping Treatment Administer this compound (e.g., Oral Gavage) Grouping->Treatment Sampling Collect Blood Samples at Predetermined Time Points Treatment->Sampling Analysis Quantify HCV RNA Levels (RT-qPCR) Sampling->Analysis Endpoint Terminal Endpoint: Liver Tissue Analysis (Histology, RNA) Analysis->Endpoint

Sources

Application Notes and Protocols for Profiling Resistance to Grazoprevir Potassium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of HCV Resistance to Grazoprevir

Grazoprevir (GZR) is a potent, second-generation, macrocyclic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3][4] This enzyme is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature, functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[5][6][7][8][9] By inhibiting the NS3/4A protease, grazoprevir effectively halts the viral life cycle.[3][10] While highly effective, particularly in combination with other direct-acting antivirals (DAAs) like the NS5A inhibitor elbasvir, the high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the selection of resistance-associated substitutions (RASs).[1][11] These RASs are amino acid changes in the NS3 protease that can reduce the binding affinity of grazoprevir, potentially leading to treatment failure.

This guide provides a comprehensive overview and detailed protocols for the phenotypic and genotypic profiling of grazoprevir resistance. Understanding the resistance profile of grazoprevir is critical for the development of next-generation inhibitors, for optimizing treatment regimens, and for monitoring the emergence of resistance in clinical settings. The protocols outlined herein are designed for researchers, scientists, and drug development professionals actively engaged in HCV research.

The Molecular Basis of Grazoprevir Action and Resistance

The HCV NS3 protein possesses a serine protease domain at its N-terminus and a helicase domain at its C-terminus.[12] The NS4A protein acts as a cofactor, stabilizing the NS3 protease domain and anchoring it to intracellular membranes, thereby enhancing its catalytic activity.[5][12] Grazoprevir is a potent inhibitor of the NS3/4A protease across multiple HCV genotypes.[2]

Resistance to grazoprevir primarily arises from specific amino acid substitutions in the NS3 protease domain. While baseline RASs may not always predict treatment failure, treatment-emergent RASs are a significant concern.[1][13] Key amino acid positions associated with grazoprevir resistance include Y56, A156, and D168.[1][2][13] For instance, substitutions at position D168 have been commonly observed in patients who relapse.[13] The presence of certain RASs can significantly decrease the susceptibility of the virus to grazoprevir.

Below is a diagram illustrating the mechanism of action of Grazoprevir and how RASs interfere with its function.

cluster_0 HCV Replication Cycle cluster_1 Mechanism of Action & Resistance HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Cleavage RAS Resistance-Associated Substitutions (RASs) e.g., D168A/V/Y NS3_4A->RAS Alters binding site Replication_Complex Replication Complex Mature_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibition

Caption: Mechanism of Grazoprevir action and resistance.

Part 1: Phenotypic Resistance Profiling using the HCV Replicon System

Phenotypic assays directly measure the ability of a drug to inhibit viral replication in a cell-based system. The HCV replicon system is a powerful and widely used tool for this purpose.[14][15][16][17] It utilizes subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cells (e.g., Huh-7) but do not produce infectious virus particles, making it a safer alternative to working with the full virus.[14][15]

Principle of the HCV Replicon Assay

HCV replicons are typically bicistronic RNA molecules. The first cistron often encodes a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin phosphotransferase), while the second cistron encodes the HCV nonstructural proteins (NS3 to NS5B) necessary for replication.[18] By introducing specific mutations (RASs) into the NS3 region of the replicon plasmid, researchers can create viral variants and assess their susceptibility to grazoprevir. The antiviral activity is quantified by measuring the reduction in reporter gene expression or RNA levels, from which a 50% effective concentration (EC50) value is calculated.[18][19][20]

Below is a workflow for phenotypic resistance profiling using the HCV replicon system.

cluster_workflow Phenotypic Profiling Workflow start Start: Replicon Plasmid (Wild-Type NS3) mutagenesis Site-Directed Mutagenesis (Introduce RASs into NS3) start->mutagenesis transcription In Vitro Transcription (Generate Replicon RNA) mutagenesis->transcription transfection Electroporation of RNA into Huh-7 cells transcription->transfection drug_treatment Drug Treatment (Serial dilutions of Grazoprevir) transfection->drug_treatment incubation Incubation (e.g., 72 hours) drug_treatment->incubation assay Luciferase Assay or qRT-PCR for HCV RNA incubation->assay data_analysis Data Analysis (Calculate EC50 values) assay->data_analysis fold_change Calculate Fold-Change in Resistance data_analysis->fold_change end End: Resistance Profile fold_change->end

Caption: Workflow for phenotypic resistance profiling.

Detailed Protocol: Transient HCV Replicon Assay

This protocol describes a transient assay using a luciferase reporter replicon.

1. Generation of Mutant Replicon Constructs:

  • Rationale: To assess the impact of specific amino acid substitutions on grazoprevir susceptibility, these mutations must be introduced into the NS3 region of a wild-type HCV replicon plasmid.

  • Procedure:

    • Use a commercial site-directed mutagenesis kit to introduce desired mutations (e.g., D168A, A156T) into the NS3 coding sequence of your HCV replicon plasmid (e.g., a genotype 1a or 1b replicon).

    • Verify the presence of the mutation and the absence of off-target mutations by Sanger sequencing the entire NS3 region.

    • Prepare high-purity plasmid DNA (both wild-type and mutant) for in vitro transcription.

2. In Vitro Transcription of Replicon RNA:

  • Rationale: The plasmid DNA must be transcribed into RNA to mimic the viral genome for transfection into host cells.

  • Procedure:

    • Linearize the replicon plasmids downstream of the HCV sequence using a suitable restriction enzyme.

    • Purify the linearized DNA.

    • Use a high-yield in vitro transcription kit (e.g., T7 RiboMAX™) to synthesize capped RNA transcripts from the linearized DNA templates.

    • Treat the RNA with DNase to remove the DNA template.

    • Purify the RNA and assess its integrity and concentration.

3. Transfection of Huh-7 Cells:

  • Rationale: Electroporation is an efficient method for introducing replicon RNA into Huh-7 cells.

  • Procedure:

    • Culture Huh-7 cells to ~80% confluency.

    • Harvest and wash the cells in a suitable electroporation buffer.

    • Mix a defined number of cells with the in vitro transcribed RNA (wild-type or mutant).

    • Electroporate the cell-RNA mixture using an electroporator with optimized settings.

    • Immediately transfer the electroporated cells to pre-warmed culture medium.

4. Drug Treatment and Assay:

  • Rationale: Exposing the replicon-harboring cells to a range of grazoprevir concentrations allows for the determination of a dose-response curve and the calculation of the EC50.

  • Procedure:

    • Plate the electroporated cells into 96-well plates.

    • Prepare serial dilutions of grazoprevir potassium in culture medium. The concentration range should bracket the expected EC50 values.

    • After allowing the cells to adhere (typically 4-6 hours), replace the medium with the medium containing the grazoprevir dilutions. Include a no-drug control (vehicle only).

    • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

    • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

5. Data Analysis and Interpretation:

  • Rationale: The raw data is used to calculate the EC50, which is the concentration of the drug that inhibits 50% of viral replication.[20][21] The fold-change in resistance quantifies the impact of the mutation.

  • Procedure:

    • Normalize the reporter signal for each drug concentration to the no-drug control.

    • Plot the normalized values against the logarithm of the drug concentration.

    • Fit the data to a four-parameter variable slope non-linear regression model to determine the EC50 value.[21]

    • Calculate the fold-change in resistance using the following formula: Fold-Change = EC50 (Mutant Replicon) / EC50 (Wild-Type Replicon) [22][23][24]

Substitution Example EC50 (nM) Fold-Change vs. Wild-Type Interpretation
Wild-Type (WT)0.51.0Reference
D168A15.030.0High Resistance
A156T5.010.0Moderate Resistance
Y56H2.55.0Low Resistance

Note: The EC50 values presented are for illustrative purposes only and will vary based on the specific HCV genotype, replicon system, and experimental conditions.

Part 2: Genotypic Resistance Profiling

Genotypic assays identify the presence of RASs by sequencing the relevant viral gene(s).[25] This approach is crucial for clinical monitoring and for characterizing viral populations in research settings. The primary methods are Sanger sequencing and Next-Generation Sequencing (NGS).

Sanger Sequencing

Sanger sequencing provides a consensus sequence of the dominant viral population. It is reliable for detecting RASs that are present in a significant proportion of the viral quasispecies (typically >15-20%).[25]

Next-Generation Sequencing (NGS)

NGS, or deep sequencing, offers higher sensitivity and can detect minor viral variants that may be missed by Sanger sequencing.[25][26] This is particularly important for understanding the evolution of resistance and for detecting low-frequency RASs that could be selected for under drug pressure.[13]

Below is a diagram comparing the workflows for Sanger and Next-Generation Sequencing.

cluster_sanger Sanger Sequencing Workflow cluster_ngs NGS Workflow s_start Start: Patient Plasma or Cell Culture Supernatant s_rna Viral RNA Extraction s_start->s_rna s_rtpcr RT-PCR Amplification of NS3 Region s_rna->s_rtpcr s_purify PCR Product Purification s_rtpcr->s_purify s_seq Sanger Sequencing s_purify->s_seq s_analysis Sequence Analysis (Identify Majority RASs) s_seq->s_analysis s_end End: Consensus Genotype s_analysis->s_end n_start Start: Patient Plasma or Cell Culture Supernatant n_rna Viral RNA Extraction n_start->n_rna n_rtpcr RT-PCR Amplification of NS3 Region n_rna->n_rtpcr n_lib Library Preparation (Fragmentation, Adapter Ligation) n_rtpcr->n_lib n_seq Next-Generation Sequencing n_lib->n_seq n_analysis Bioinformatic Analysis (Identify Majority & Minority RASs) n_seq->n_analysis n_end End: Quasispecies Profile n_analysis->n_end

Caption: Comparison of Sanger and NGS workflows for genotypic profiling.

Detailed Protocol: Genotypic Analysis of the HCV NS3 Region

1. Sample Preparation and RNA Extraction:

  • Source: Viral RNA can be extracted from patient plasma, serum, or the supernatant of HCV-infected cell cultures.

  • Procedure:

    • Use a validated viral RNA extraction kit to isolate HCV RNA from the sample.

    • Quantify the RNA and store it at -80°C.

2. Reverse Transcription and PCR Amplification (RT-PCR):

  • Rationale: The viral RNA genome must be converted to cDNA and the NS3 region amplified for sequencing.

  • Procedure:

    • Perform a one-step or two-step RT-PCR using primers that flank the NS3 protease-coding region. It is crucial to use primers that are specific to the HCV genotype being analyzed.[27][28]

    • The RT-PCR should be optimized to ensure high-yield and specific amplification.

    • For nested PCR, a second round of amplification is performed using internal primers to increase sensitivity and specificity.[27]

    • Verify the size of the PCR product by agarose gel electrophoresis.

3. Sequencing:

  • For Sanger Sequencing:

    • Purify the PCR product.

    • Perform cycle sequencing reactions using both forward and reverse primers.

    • Analyze the sequencing products on a capillary electrophoresis-based DNA sequencer.

  • For Next-Generation Sequencing:

    • Quantify and purify the PCR product.

    • Prepare a sequencing library according to the specific NGS platform's protocol (e.g., Illumina). This typically involves fragmentation, end-repair, A-tailing, and adapter ligation.

    • Sequence the library on an NGS instrument.

4. Data Analysis and Interpretation:

  • For Sanger Sequencing:

    • Assemble the forward and reverse sequence reads to generate a consensus sequence.

    • Align the consensus sequence to a wild-type reference sequence for the appropriate HCV genotype.

    • Identify nucleotide and corresponding amino acid substitutions at known resistance-associated positions.

  • For Next-Generation Sequencing:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference sequence.

    • Use a variant calling pipeline to identify single nucleotide polymorphisms (SNPs) and determine their frequency in the viral population. A cutoff (e.g., 1% or 15%) is typically set for reporting minority variants.[25]

    • Annotate the identified variants to determine the resulting amino acid changes and their association with grazoprevir resistance.

Trustworthiness and Validation of Protocols

To ensure the reliability and reproducibility of these protocols, it is essential to incorporate proper controls:

  • Phenotypic Assays:

    • Wild-Type Control: Always include a wild-type replicon to establish the baseline EC50.

    • Positive Control: Use a known resistant mutant to validate the assay's ability to detect resistance.

    • Negative Control: A "mock" transfection (no RNA) should be included to ensure there is no background signal.

    • Cytotoxicity Assay: A parallel assay should be run to determine the 50% cytotoxic concentration (CC50) of grazoprevir in the host cells to ensure that the observed reduction in replication is not due to cell death.[29]

  • Genotypic Assays:

    • No-Template Control: A no-template control should be included in the RT-PCR step to check for contamination.

    • Positive Control: A plasmid containing a known NS3 sequence or a clinical sample with a known RAS should be used to validate the entire workflow.

    • Replicate Testing: For NGS, technical replicates can help ensure the reproducibility of variant calling, especially for low-frequency variants.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive analysis of grazoprevir resistance. Phenotypic profiling using the HCV replicon system is invaluable for quantifying the impact of specific mutations on drug susceptibility. Genotypic profiling, particularly with the high sensitivity of NGS, is essential for identifying resistance-associated substitutions in diverse viral populations. By integrating these methodologies, researchers and drug development professionals can accelerate the discovery of novel antivirals and refine strategies for the clinical management of HCV infection.

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Grazoprevir Potassium: A Potent Tool for Interrogating Protease Function

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing grazoprevir potassium as a highly specific and potent tool compound for the study of viral protease function, with a primary focus on the Hepatitis C Virus (HCV) NS3/4A protease. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to investigate protease inhibition, probe mechanisms of drug resistance, and explore the broader roles of proteases in viral replication and pathogenesis.

Introduction: The Critical Role of Viral Proteases and the Utility of Grazoprevir

Viral proteases are essential enzymes for the replication of many viruses, including HCV.[1] They are responsible for cleaving large viral polyproteins into individual, functional proteins necessary for viral assembly and propagation.[1] This indispensable role makes them a prime target for antiviral drug development.[2]

Grazoprevir is a second-generation, macrocyclic inhibitor of the HCV NS3/4A serine protease.[3] Its potassium salt form offers favorable physicochemical properties for research applications. Grazoprevir exhibits potent, sub-nanomolar to low-nanomolar inhibitory activity against a broad range of HCV genotypes and common resistance variants.[4] Its high specificity and well-characterized mechanism of action make it an invaluable tool for in vitro and cell-based studies of protease function.[5] Beyond its established anti-HCV activity, grazoprevir has also been shown to inhibit other viral proteases, such as the SARS-CoV-2 3CL protease, highlighting its potential for broader virology research.[6]

These notes will guide researchers through the practical aspects of using this compound, from fundamental biochemical assays to more complex cell-based models of viral replication and resistance.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical and chemical properties of a tool compound is paramount for experimental success.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₈H₄₉KN₆O₉S[7]
Molecular Weight805.0 g/mol [7]
AppearanceCrystalline solid[7]
SolubilityDMSO: ~25 mg/mLEthanol: ~15 mg/mLDMF: ~30 mg/mLAqueous Buffers (e.g., PBS): Sparingly soluble. A 1:4 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[7]
StorageStore as a solid at -20°C for long-term stability (≥4 years).[7]
Solution StabilityStock solutions in DMSO can be stored at -20°C for extended periods. Aqueous solutions are not recommended for storage for more than one day.[7]

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate concentrations of this compound for use in biochemical and cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, polypropylene microcentrifuge tubes or vials

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (Mass = Molarity x Volume x Molecular Weight).

    • Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex or gently sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • For Biochemical Assays: Thaw an aliquot of the DMSO stock solution. Serially dilute the stock solution in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

    • For Cell-Based Assays: Thaw an aliquot of the DMSO stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).[8] Perform a vehicle control (medium with the same final concentration of DMSO) in all cell-based experiments.

Note: Due to the poor aqueous solubility of grazoprevir, it is essential to first dissolve it in an organic solvent like DMSO before further dilution in aqueous buffers or media.[7] Adding the DMSO stock to a vigorously mixed aqueous solution can help prevent precipitation.[8]

Biochemical Assays: Direct Measurement of Protease Inhibition

Biochemical assays provide a direct and quantitative measure of an inhibitor's potency against a purified protease. Förster Resonance Energy Transfer (FRET)-based assays are a common and sensitive method for this purpose.[9][10]

Mechanism of a FRET-Based Protease Assay:

A synthetic peptide substrate is designed to contain the specific cleavage sequence for the target protease, flanked by a FRET donor and acceptor pair. In the intact peptide, the close proximity of the donor and acceptor allows for FRET to occur when the donor is excited. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence emission. This change in fluorescence is directly proportional to the protease activity.

FRET_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Intact_Peptide Donor -- Cleavage Site -- Acceptor FRET FRET Occurs Intact_Peptide->FRET Protease Protease (e.g., NS3/4A) Excitation Excitation Light (Donor Wavelength) Excitation->Intact_Peptide Acceptor_Emission Acceptor Emission FRET->Acceptor_Emission Cleaved_Peptide Donor   +   Acceptor No_FRET No FRET Cleaved_Peptide->No_FRET Excitation2 Excitation Light (Donor Wavelength) Excitation2->Cleaved_Peptide Donor_Emission Donor Emission No_FRET->Donor_Emission Protease->Cleaved_Peptide Cleavage

Figure 1: Mechanism of a FRET-based protease assay.

Protocol 2: In Vitro FRET-Based Assay for HCV NS3/4A Protease Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified HCV NS3/4A protease.

Materials:

  • Purified, active HCV NS3/4A protease

  • FRET peptide substrate for NS3/4A (e.g., a peptide containing the NS5A/5B cleavage site flanked by a 5-FAM/QXL™520 FRET pair)[9]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[9]

  • This compound stock solution (10 mM in DMSO)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader capable of kinetic measurements with appropriate excitation and emission filters for the chosen FRET pair (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520)[9]

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically span a range from picomolar to micromolar to capture the full dose-response curve.

    • Dilute the HCV NS3/4A protease and the FRET substrate in assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and micromolar for the substrate.

  • Assay Setup:

    • In a black microplate, add the diluted this compound solutions to the appropriate wells.

    • Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).

    • Add the diluted HCV NS3/4A protease to all wells except the negative controls.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence versus time plot.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Assessing Antiviral Activity in a Biological Context

Cell-based assays are crucial for evaluating the efficacy of a compound in a more physiologically relevant environment, taking into account factors like cell permeability and stability. The HCV replicon system is a widely used and powerful tool for this purpose.[11][12]

HCV Replicon System:

HCV replicons are subgenomic RNA molecules that can autonomously replicate in cultured hepatoma cells (e.g., Huh-7).[11] They typically contain the HCV non-structural proteins (NS3 to NS5B) required for replication, along with a reporter gene, such as luciferase, and a selectable marker.[11][12] The level of reporter gene expression directly correlates with the level of HCV RNA replication.[13]

Replicon_Workflow Start Start: Huh-7 Cells Transfection Transfect with HCV Replicon RNA Start->Transfection Selection Select with G418 (for stable cell lines) Transfection->Selection Stable_Line Stable Replicon Cell Line Selection->Stable_Line Plating Plate Cells Stable_Line->Plating Treatment Treat with this compound Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Cytotoxicity_Assay Assess Cell Viability (e.g., MTT assay) Lysis->Cytotoxicity_Assay Data_Analysis Calculate EC₅₀ and CC₅₀ Luciferase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Determine Antiviral Potency and Selectivity Data_Analysis->End

Figure 2: Workflow for a cell-based HCV replicon assay.

Protocol 3: HCV Replicon Assay with a Luciferase Reporter

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in inhibiting HCV RNA replication in a cell-based assay.

Materials:

  • Huh-7 cells stably replicating an HCV replicon with a luciferase reporter (e.g., genotype 1a or 1b)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • G418 (for maintaining stable replicon cell lines)

  • This compound stock solution (10 mM in DMSO)

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Plating:

    • Seed the HCV replicon cells in a white, opaque 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the assay.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Measurement of Luciferase Activity:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Assessment of Cytotoxicity:

    • In a parallel plate prepared and treated in the same way, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal cytotoxic concentration (CC₅₀).

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (100% replication) and a background control (e.g., wells with no cells, 0% replication).

    • Plot the percentage of replication inhibition against the logarithm of the this compound concentration and fit the data to determine the EC₅₀.

    • Similarly, calculate the CC₅₀ from the cell viability data.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Investigating Drug Resistance

Grazoprevir can be used to select for and characterize drug-resistant viral variants in vitro, providing valuable insights into the mechanisms of resistance.

Protocol 4: In Vitro Selection and Characterization of Grazoprevir-Resistant HCV Replicons

Objective: To generate and characterize HCV replicon variants with reduced susceptibility to grazoprevir.

Materials:

  • HCV replicon cells (as in Protocol 3)

  • Complete cell culture medium with and without G418

  • This compound

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing or next-generation sequencing services

Procedure:

  • Resistance Selection:

    • Plate HCV replicon cells at a low density in multiple flasks or large-well plates.

    • Treat the cells with increasing concentrations of grazoprevir, starting from a concentration close to the EC₅₀.

    • Maintain the cells under drug pressure, passaging them as needed. Gradually increase the concentration of grazoprevir as the cells recover and grow.

    • Continue this process for several weeks or until colonies of resistant cells emerge and grow robustly at high concentrations of grazoprevir.

  • Isolation and Expansion of Resistant Clones:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in the presence of the selective concentration of grazoprevir.

  • Phenotypic Characterization:

    • Determine the EC₅₀ of grazoprevir for each resistant clone using the replicon assay described in Protocol 3. This will quantify the fold-change in resistance compared to the wild-type replicon.

  • Genotypic Characterization:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.

    • Sequence the PCR products to identify mutations that have arisen in the NS3/4A protease. Common resistance-associated substitutions for grazoprevir include those at positions D168.[14][15]

  • Reverse Genetics:

    • To confirm that the identified mutations are responsible for the resistance phenotype, introduce the mutations into the wild-type replicon construct using site-directed mutagenesis.

    • Perform a transient replicon assay with the mutated replicon to confirm its reduced susceptibility to grazoprevir.

Conclusion

This compound is a powerful and versatile tool for studying protease function in a variety of research contexts. Its high potency, specificity, and well-defined mechanism of action make it an ideal probe for biochemical and cell-based assays. The protocols outlined in these application notes provide a solid foundation for researchers to investigate protease inhibition, explore the complexities of drug resistance, and ultimately contribute to a deeper understanding of viral pathogenesis and the development of new antiviral therapies.

References

  • Bonsall, D., Black, S., Howe, A. Y. M., Chase, R., Ingravallo, P., Pak, I., ... & Barnes, E. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. Infection and Drug Resistance, 11, 1119–1135. [Link]

  • Bonsall, D., Black, S., Howe, A. Y. M., Chase, R., Ingravallo, P., Pak, I., ... & Barnes, E. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. PubMed, 30122967. [Link]

  • Coburn, C. A., Meinke, P. T., Chang, W., Fandozzi, C. M., Graham, D. J., Hu, B., ... & Olsen, D. B. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial agents and chemotherapy, 60(7), 4321–4331. [Link]

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  • Kaita, K. T., & Kneteman, N. M. (2007). Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. Journal of virology, 81(5), 2370–2379. [Link]

  • Llopis, J., Sabariegos, R., Picazo, F., & Domingo, B. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial agents and chemotherapy, 53(1), 161–169. [Link]

  • Coburn, C. A., Meinke, P. T., Chang, W., Fandozzi, C. M., Graham, D. J., Hu, B., ... & Olsen, D. B. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. PubMed, 27114275. [Link]

  • Jones, S. A., Kim, J., & Xiang, J. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial agents and chemotherapy, 55(2), 705–715. [Link]

  • Gaudy, C., & Piver, E. (2014). Schematic representation of the luciferase reporter HCV replicons used in the study. ResearchGate. [Link]

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  • Llopis, J., Sabariegos, R., Picazo, F., & Domingo, B. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. OiPub. [Link]

  • Chatterji, U., Bobardt, M., Selvarajah, S., Yang, F., Tang, H., Sakamoto, N., ... & Gallay, P. (2011). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Antimicrobial agents and chemotherapy, 55(6), 2839–2850. [Link]

  • Howe, A. Y. M., Cheng, H., Le, A. Q., De-La-Rosa, P., Liu, R., McCauley, J. A., ... & Lahser, F. C. (2009). Selection and Characterization of Hepatitis C Virus Replicons Dually Resistant to the Polymerase and Protease Inhibitors HCV-796 and Boceprevir (SCH 503034). Antimicrobial agents and chemotherapy, 53(11), 4737–4746. [Link]

  • Llopis, J., Sabariegos, R., Picazo, F., & Domingo, B. (2009). Experimental design. (A) Schematic representation of the FRET assay for... ResearchGate. [Link]

  • Pol, S., & Corouge, M. (2016). Grazoprevir + elbasvir for the treatment of hepatitis C virus infection. Expert opinion on pharmacotherapy, 17(10), 1403–1411. [Link]

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  • Guo, Z., Black, S., Hu, Y., McMonagle, P., Ingravallo, P., Chase, R., ... & Asante-Appiah, E. (2017). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. The Journal of biological chemistry, 292(15), 6202–6212. [Link]

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Application Notes and Protocols: A Guide to Computational Docking of Grazoprevir with HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Inhibition of HCV Replication

Hepatitis C Virus (HCV) infection represents a significant global health challenge, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The viral replication machinery is a prime target for therapeutic intervention. Central to this machinery is the NS3/4A serine protease, an enzyme essential for cleaving the viral polyprotein into functional non-structural proteins, a critical step in the viral life cycle.[1][2] Grazoprevir, a potent second-generation, pan-genotypic NS3/4A inhibitor, has emerged as a cornerstone of modern anti-HCV therapy.[1] Understanding the precise molecular interactions between Grazoprevir and the NS3/4A active site is paramount for rational drug design and for anticipating and overcoming potential drug resistance.

Computational docking studies provide an invaluable in-silico framework to elucidate these interactions at an atomic level. This guide offers a comprehensive, step-by-step protocol for performing a robust computational docking analysis of Grazoprevir potassium with the HCV NS3/4A protease. We will delve into the scientific rationale behind each procedural choice, ensuring a methodology that is not only technically sound but also self-validating.

The Molecular Players: Grazoprevir and NS3/4A Protease

Grazoprevir: A macrocyclic compound, Grazoprevir is a potent and specific inhibitor of the HCV NS3/4A protease.[1] Its complex structure allows it to fit snugly within the enzyme's active site, disrupting its catalytic function. For the purpose of this protocol, we will be working with the parent molecule of Grazoprevir, as the potassium salt is primarily for formulation and bioavailability and the potassium ion itself is not expected to be directly involved in the key binding interactions within the protease active site.

NS3/4A Protease: The NS3 protein of HCV possesses the serine protease activity, but it requires the NS4A protein as a cofactor for its proper folding and enzymatic function.[3] The active site of the NS3/4A protease is a well-defined cleft that accommodates the viral polyprotein for cleavage. Key residues within this active site are crucial for substrate recognition and catalysis, and are therefore the primary targets for inhibitors like Grazoprevir. Several crystal structures of the HCV NS3/4A protease, often in complex with inhibitors, are available in the Protein Data Bank (PDB). For this study, we will utilize a high-resolution crystal structure of the full-length HCV NS3/4A protease in complex with a macrocyclic inhibitor (PDB ID: 4A92), which provides a physiologically relevant conformation of the enzyme.[3][4]

Experimental Workflow: A Self-Validating Docking Protocol

The following protocol outlines a rigorous workflow for the computational docking of Grazoprevir into the active site of HCV NS3/4A protease. This protocol is designed to be self-validating by first re-docking a co-crystallized ligand to ensure the docking parameters can reproduce the experimentally observed binding mode.

Diagram of the Computational Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_fetch Fetch Protein Structure (PDB ID: 4A92) Protein_prep Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_fetch->Protein_prep Ligand_fetch Fetch Ligand Structure (Grazoprevir) Ligand_prep Prepare Ligand: - Generate 3D conformer - Assign charges - Define rotatable bonds Ligand_fetch->Ligand_prep Grid_gen Define Binding Site & Generate Grid Box Protein_prep->Grid_gen Docking Dock Grazoprevir Ligand_prep->Docking Redocking Validation: Re-dock co-crystallized ligand Grid_gen->Redocking Redocking->Docking Pose_analysis Analyze Docked Poses: - Binding energy - RMSD calculation Docking->Pose_analysis Interaction_analysis Visualize & Analyze Interactions: - Hydrogen bonds - Hydrophobic interactions Pose_analysis->Interaction_analysis

Caption: A schematic of the computational docking workflow.

Detailed Protocols

Part 1: Preparation of the Receptor and Ligand

Objective: To prepare the NS3/4A protease and Grazoprevir structures for docking by cleaning the PDB file, adding necessary hydrogens, and assigning charges.

Materials:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): A suite of tools for preparing and analyzing docking simulations.

  • Protein Data Bank (PDB) entry: 4A92

  • Grazoprevir Structure: Obtainable from PubChem (CID: 44603531) in SDF format.[5]

Protocol:

  • Receptor Preparation (NS3/4A Protease): a. Download the PDB file for 4A92 from the RCSB PDB database. b. Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. c. Remove all water molecules and any heteroatoms that are not part of the protein or the co-crystallized ligand (if you are performing re-docking first). d. Save the cleaned protein structure as a new PDB file. e. Open the cleaned PDB file in AutoDockTools (ADT). f. Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK. This adds hydrogens to polar atoms, which are crucial for hydrogen bonding. g. Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms, which is necessary for the scoring function. h. Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose). This format includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation (Grazoprevir): a. Download the 3D structure of Grazoprevir in SDF format from PubChem. b. Open the SDF file in ADT (Ligand -> Input -> Open). c. ADT will automatically detect the root of the ligand and allow you to define the rotatable bonds. Torsion angles will be automatically calculated. You can manually adjust these if needed. d. Go to Ligand -> Output -> Save as PDBQT.

Part 2: Docking Simulation with AutoDock Vina

Objective: To perform the molecular docking of Grazoprevir into the active site of NS3/4A protease using AutoDock Vina.

Materials:

  • Prepared protein (PDBQT format)

  • Prepared ligand (PDBQT format)

  • AutoDock Vina

Protocol:

  • Grid Box Generation: a. In ADT, with the prepared protein loaded, go to Grid -> Grid Box. b. A grid box will appear around the protein. This box defines the search space for the docking simulation. c. To define the active site, you can center the grid box on the co-crystallized ligand from the original PDB file. Alternatively, you can identify key active site residues from literature (e.g., the catalytic triad His57, Asp81, and Ser139) and center the grid box around them.[2][6] d. Adjust the dimensions of the grid box to encompass the entire active site cleft, with a buffer of about 10-15 Å in each dimension. e. Note down the coordinates of the center of the grid box and its dimensions (x, y, z).

  • Configuration File: a. Create a text file named conf.txt. b. In this file, specify the paths to your receptor and ligand PDBQT files, and the grid box parameters.

  • Running AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your prepared files and the conf.txt file. c. Execute the following command: vina --config conf.txt --log docking_log.txt d. Vina will perform the docking simulation and generate an output file (docking_results.pdbqt) containing the predicted binding poses of Grazoprevir, ranked by their binding affinity scores.

Part 3: Analysis and Visualization of Docking Results

Objective: To analyze the docking results to identify the most plausible binding mode of Grazoprevir and to visualize the key molecular interactions.

Materials:

  • Docking output file (docking_results.pdbqt)

  • Prepared protein PDBQT file

  • Molecular visualization software (PyMOL, UCSF Chimera, or Discovery Studio Visualizer)

Protocol:

  • Analysis of Binding Poses: a. The output file contains multiple binding poses (modes) for Grazoprevir, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding. b. The top-ranked pose (lowest binding energy) is generally considered the most likely binding mode. c. Validation (if re-docking was performed): Calculate the Root Mean Square Deviation (RMSD) between the top-ranked pose of the re-docked ligand and its original co-crystallized conformation. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.

  • Visualization of Protein-Ligand Interactions: a. Load the prepared protein PDBQT file and the docking results PDBQT file into your visualization software. b. Focus on the top-ranked binding pose of Grazoprevir within the active site of NS3/4A. c. Identify and visualize the key interactions between Grazoprevir and the surrounding amino acid residues. d. Hydrogen Bonds: Identify potential hydrogen bonds between the hydrogen bond donors and acceptors on Grazoprevir and the protein. e. Hydrophobic Interactions: Observe the hydrophobic parts of Grazoprevir interacting with nonpolar residues in the active site. f. Pi-Pi Stacking: Look for stacking interactions between aromatic rings on Grazoprevir and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. g. Generate high-quality 2D and 3D diagrams to represent these interactions clearly.

Diagram of Key Molecular Interactions

molecular_interactions cluster_ligand Grazoprevir cluster_protein NS3/4A Active Site Residues Grazoprevir Grazoprevir His57 His57 Grazoprevir->His57 H-bond Ser139 Ser139 Grazoprevir->Ser139 H-bond Arg155 Arg155 Grazoprevir->Arg155 Hydrophobic Ala156 Ala156 Grazoprevir->Ala156 Hydrophobic Asp81 Asp81 His57->Asp81 Catalytic Triad Asp81->Ser139 Catalytic Triad Asp168 Asp168

Caption: Key interactions between Grazoprevir and NS3/4A active site.

Quantitative Data Summary

The results of the docking simulation can be summarized in a table for easy comparison of the different binding poses.

Binding PoseBinding Affinity (kcal/mol)RMSD from Reference (Å) (for re-docking)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-10.51.2His57, Ser139Arg155, Ala156
2-10.2-Gly137, Ser139Phe43, Val158
3-9.8-His57, Arg155Tyr56, Ala157
...............

Note: The values in this table are illustrative and will be generated from the actual docking experiment.

Trustworthiness and Self-Validation

The cornerstone of a trustworthy computational docking study lies in its ability to reproduce known experimental data. The re-docking of a co-crystallized ligand, as described in this protocol, serves as a critical self-validation step. If the docking software and parameters can accurately predict the binding mode of a known inhibitor, it lends significant confidence to the predictions made for the novel ligand (in this case, Grazoprevir).

Furthermore, the predicted binding interactions should be consistent with the known structure-activity relationships of NS3/4A inhibitors. For instance, interactions with the catalytic triad (His57, Asp81, Ser139) are expected and their observation in the docking results strengthens the validity of the model.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for conducting computational docking studies of Grazoprevir with the HCV NS3/4A protease. By following these steps, researchers can gain valuable insights into the molecular basis of Grazoprevir's inhibitory activity. The results of such studies can inform the design of next-generation inhibitors with improved potency and resistance profiles.

For a more in-depth analysis, the top-ranked docked pose can be used as a starting point for molecular dynamics (MD) simulations. MD simulations can provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the predicted interactions and a more accurate estimation of the binding free energy.

References

  • Schiering, N., et al. (2011). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. Proceedings of the National Academy of Sciences, 108(48), 19149-19154. [Link]

  • Meeprasert, A., et al. (2014). Key binding and susceptibility of NS3/4A serine protease inhibitors against hepatitis C virus. Journal of Chemical Information and Modeling, 54(6), 1739-1751. [Link]

  • SAMSON Documentation. (n.d.). Quickly Visualize Protein-Ligand Interactions After Docking in SAMSON. [Link]

  • Arasappan, A., et al. (2007). HCV NS3-4A protease domain complexed with a macrocyclic ketoamide inhibitor, SCH419021. RCSB Protein Data Bank. [Link]

  • Chen, K. X., et al. (2016). Tertiary structure of HCV NS3/4A protease and structural formulas of approved or experimental NS3/4A inhibitors. ResearchGate. [Link]

  • Nar, H., et al. (2014). Crystal structure of HCV NS3/4A protease complexed with inhibitor. RCSB Protein Data Bank. [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Meeprasert, A., et al. (2014). Key binding and susceptibility of NS3/4A serine protease inhibitors against hepatitis C virus. PubMed. [Link]

  • SAMSON Documentation. (n.d.). Zooming In On Protein-Ligand Interactions: How to Visualize Docking Results in SAMSON. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Appleby, T.C., & Taylor, J.G. (2019). Crystal structure of HCV NS3/4A protease in complex with compound 12. RCSB Protein Data Bank. [Link]

  • Romano, K. P., et al. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS Pathogens, 8(7), e1002832. [Link]

  • Goswami, D. (2022). POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. [Link]

  • Forli, S. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Schiering, N., et al. (2011). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. PubMed Central. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Ali, A., et al. (2018). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound salt. PubChem. [Link]

  • Das, S., et al. (2021). Docking analysis and visualisation of protein-ligand complex. ResearchGate. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Grazoprevir Potassium Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grazoprevir potassium. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. As a macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Grazoprevir's complex structure presents unique handling requirements to ensure experimental integrity and reproducibility.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established scientific principles and field experience.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What went wrong?

A1: This is a classic solubility issue. Grazoprevir is sparingly soluble in aqueous buffers.[3] The potassium salt form enhances solubility, but precipitation can still occur if the preparation protocol is not optimized.

Immediate Cause Analysis:

  • Incorrect Solvent Choice: Attempting to dissolve this compound directly in aqueous buffers like PBS is a common misstep.

  • Exceeding Solubility Limit: The concentration of your working solution may be too high for the chosen solvent system.

  • "Salting Out": When diluting a concentrated organic stock solution into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

Corrective Protocol:

  • Primary Dissolution: Always prepare a high-concentration stock solution by dissolving the solid this compound in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is highly recommended.[4][5]

  • Solubilization Assistance: If dissolution is slow, gentle warming (to 37°C) and/or sonication can be used to aid the process.[4]

  • Stepwise Dilution: To prepare an aqueous working solution, do not add the stock directly to the full volume of buffer. Instead, add the aqueous buffer to the DMSO stock solution slowly and incrementally while vortexing. This gradual change in polarity helps keep the compound in solution. For maximum solubility in aqueous buffers, it is recommended to first dissolve Grazoprevir in dimethyl formamide (DMF) and then dilute with the aqueous buffer of choice.[3]

Q2: I'm observing a progressive loss of my compound's activity or a decrease in its concentration over time, even when the solution is clear. What is causing this degradation?

A2: This indicates chemical instability. Grazoprevir, like many complex macrocycles, is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and oxidation.[6][7]

Causality and Troubleshooting Workflow:

The underlying cause can be traced to several factors. The following workflow will help you identify and mitigate the source of degradation.

G start Start: Loss of Potency Observed check_ph Is the solution pH outside the 6-8 range? start->check_ph check_storage Was the aqueous solution stored for >24h? check_ph->check_storage No cause_hydrolysis Likely Cause: Acid/Base Hydrolysis of lactam or carbamate esters. check_ph->cause_hydrolysis Yes check_light Was the solution exposed to direct light? check_storage->check_light No cause_storage Likely Cause: Hydrolytic Degradation in aqueous media over time. check_storage->cause_storage Yes check_oxidants Does the medium contain potential oxidants? check_light->check_oxidants No cause_photo Likely Cause: Photodegradation. check_light->cause_photo Yes cause_oxidation Likely Cause: Oxidation. check_oxidants->cause_oxidation Yes solution_ph Solution: Buffer solutions to a neutral pH. Avoid highly acidic or basic conditions. cause_hydrolysis->solution_ph solution_storage Solution: Prepare aqueous working solutions fresh daily. Do not store for more than one day. cause_storage->solution_storage solution_light Solution: Protect solutions from light by using amber vials or covering with foil. cause_photo->solution_light solution_oxidants Solution: Purge solvents with inert gas (N2 or Ar). Avoid reactive media components. cause_oxidation->solution_oxidants

Caption: Troubleshooting workflow for Grazoprevir degradation.

Expert Insight: Forced degradation studies have confirmed that Grazoprevir degrades under acid, base, and oxidative stress conditions.[6] The macrocyclic structure contains multiple amide and carbamate ester bonds that are susceptible to hydrolysis.[7] Therefore, maintaining a neutral pH and minimizing storage time in aqueous media are the most critical factors for preserving the compound's integrity.

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvents and storage conditions for this compound?

A3: Adhering to proper solvent selection and storage is paramount for preventing both physical precipitation and chemical degradation.

Data Summary: Solubility & Storage

ParameterSolventConcentration/ConditionRecommended StabilitySource(s)
Solubility DMSO~25 mg/mL-[3]
DMF~30 mg/mL-[3]
Ethanol~15 mg/mL-[3]
Aqueous Buffer (PBS, pH 7.2)~0.2 mg/mL (prepared from DMF stock)Not recommended for >1 day[3]
Stock Solution Storage DMSO-80°C6 months to 1 year[4][5][8]
DMSO-20°C1 to 6 months[4][5][8]

Key Recommendations:

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in DMSO.[4] Aliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4][5]

  • Working Solutions: Always prepare aqueous working solutions fresh for daily use from your frozen stock.[4][8] Storing aqueous solutions, even at 4°C, is not recommended.[3]

Q4: How can I analytically confirm the stability of my Grazoprevir solution?

A4: A stability-indicating analytical method is required. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10]

Self-Validating System: A proper stability analysis involves comparing your test sample against a freshly prepared standard. The appearance of new peaks (degradants) or a decrease in the main Grazoprevir peak area in your sample relative to the standard confirms degradation.

Analytical Parameters:

  • Column: A C18 column is typically used.[10]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as methanol or acetonitrile.[9][10]

  • Detection: Grazoprevir has UV absorbance maxima at approximately 215, 253, and 342 nm.[3] A wavelength of ~260-264 nm is often used for analysis.[10][11]

For more advanced analysis to identify the exact structure of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice.[6][12]

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the required mass of this compound and the volume of DMSO needed to achieve a 10 mM concentration. (Molecular Weight of this compound salt is ~805.98 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Solubilization: Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[4]

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes.

  • Storage: Store the aliquots in a sealed container with desiccant at -80°C for long-term storage (up to 1 year).[8]

Protocol 2: Conducting a Forced Degradation Study

This protocol provides a framework to understand how different stress conditions affect Grazoprevir stability, which is crucial for developing stable formulations or interpreting unexpected experimental results.[13][14]

G cluster_stress Apply Stress Conditions prep_stock 1. Prepare 1 mg/mL Grazoprevir Stock in Acetonitrile/Water (50:50) control Control Sample (No Stress, t=0) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C in solution) photo Photolytic Stress (e.g., UV/Vis light exposure) incubate 2. Incubate samples for a defined period (e.g., 24h) prep_stock->incubate analysis 4. Analyze All Samples by Stability-Indicating RP-HPLC neutralize 3. Neutralize Acid/Base Samples Before Analysis incubate->neutralize neutralize->analysis

Sources

Technical Support Center: Troubleshooting Variability in Grazoprevir Potassium Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Grazoprevir potassium cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of assay variability. Grazoprevir is a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, essential for viral replication.[1][2][3][4] Its high potency, with Ki values in the picomolar range for some genotypes, makes it a critical tool in HCV research and drug development.[5] However, this potency also demands precision in assay execution. This guide provides in-depth, experience-driven advice to help you achieve robust and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Grazoprevir is a direct-acting antiviral (DAA) medication that specifically targets the HCV NS3/4A serine protease.[2][3] This enzyme is crucial for cleaving the HCV polyprotein into mature, functional viral proteins.[2][3] By inhibiting this protease, Grazoprevir effectively halts viral replication.[3] The potassium salt form enhances its pharmaceutical properties.

Q2: We are observing significant plate-to-plate variability in our IC50 values for Grazoprevir. What are the most common causes?

Plate-to-plate variability is a frequent challenge in cell-based assays and can stem from several sources. The most common culprits include:

  • Inconsistent Cell Health and Passage Number: Cells that are passaged too many times can undergo phenotypic drift, leading to changes in their response to drug treatment.[6]

  • Serum and Media Lot-to-Lot Variability: Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches, impacting cell growth and drug sensitivity.[7][8][9][10]

  • Minor Deviations in Protocol Execution: Small differences in incubation times, reagent concentrations, or even the time of day an assay is run can introduce variability.[6]

Q3: Our assay signal window is narrow, making it difficult to distinguish between active and inactive compounds. How can we improve it?

A narrow signal window can be addressed by optimizing several assay parameters:

  • Cell Seeding Density: The number of cells seeded per well is critical. Too few cells may not produce a strong enough signal, while too many can lead to overcrowding and altered cell behavior.[11][12]

  • Assay Duration: The timing of drug treatment and signal detection needs to be optimized to capture the maximal biological response.

  • Reagent Concentration: Ensure that the concentrations of all assay reagents, including the substrate for the protease, are optimal.

II. Deep Dive: Troubleshooting Specific Variability Issues

This section provides a more detailed, cause-and-effect analysis of common variability issues and offers structured protocols for their resolution.

A. Well-to-Well Variability & The "Edge Effect"

Issue: You notice that the data from the wells on the outer edges of your microplate are consistently different from the data in the interior wells. This phenomenon is known as the "edge effect."[13][14][15]

Causality: The edge effect is primarily caused by uneven evaporation of media from the peripheral wells during incubation.[13][14] This leads to changes in the concentration of media components, including salts and the drug itself, which can affect cell viability and the assay readout.[14][16] Temperature gradients across the plate can also contribute to this effect.[14][15]

Troubleshooting Protocol:

  • Pre-incubation at Room Temperature: A simple and effective method to reduce the edge effect is to let the newly seeded plate sit at room temperature for a period of time before placing it in the incubator. This allows the cells to settle evenly at the bottom of the wells.[15][17]

  • Use of Specialized Plates: Consider using microplates designed to minimize evaporation, which often feature a moat around the outer wells that can be filled with sterile liquid to create a humidity buffer.[13]

  • Maintain High Humidity: Ensure your incubator has a humidity level of at least 95% to reduce evaporation.[13]

  • Plate Sealing: Use breathable sealing tapes for cell-based assays to minimize evaporation while allowing for gas exchange.[14]

  • Randomized Plate Layout: To mitigate any remaining positional bias, randomize the placement of your samples and controls on the plate.[16]

Mandatory Visualization: Workflow for Mitigating Edge Effect

EdgeEffectWorkflow Start Start: Plate Seeding PreIncubate Pre-incubate at Room Temperature (30-60 min) Start->PreIncubate Allows even cell settling Incubate Incubate at 37°C with High Humidity PreIncubate->Incubate Reduces thermal gradients DataAcquisition Data Acquisition Incubate->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis

Caption: Workflow to minimize the edge effect in cell-based assays.

B. Inconsistent Cell Health and Proliferation

Issue: You observe variations in cell morphology, growth rates, or viability across different experiments, leading to inconsistent assay performance.

Causality: The health and metabolic state of your cells are paramount for reproducible results.[11] Factors such as passage number, confluency at the time of seeding, and the quality of culture media and supplements can all contribute to variability.[6][11]

Data Presentation: Optimizing Cell Seeding Density

Seeding Density (cells/well)Signal-to-Background RatioZ'-factorCV (%)
2,5003.20.4518.5
5,000 8.5 0.78 8.2
10,0008.10.759.1
20,0006.50.6212.3

This is example data. Optimal densities must be determined empirically for each cell line and assay. A Z'-factor above 0.5 is generally considered good for HTS assays.[18]

Experimental Protocol: Determining Optimal Seeding Density

  • Prepare a Cell Suspension: Culture your cells to approximately 80% confluency. Harvest and perform a viability count.

  • Create a Dilution Series: Prepare a series of cell dilutions to achieve a range of seeding densities (e.g., from 1,000 to 25,000 cells per well).

  • Seed the Plate: Plate the different cell densities in a 96-well plate, including wells with media only (background control).

  • Incubate: Allow the cells to adhere and grow for the intended duration of your assay.

  • Perform the Assay: Run your standard Grazoprevir assay protocol on the plate.

  • Analyze the Results: Calculate the signal-to-background ratio, Z'-factor, and coefficient of variation (CV) for each density to determine the optimal seeding number that provides the best assay window and reproducibility.[19][20]

Mandatory Visualization: Cell Health Troubleshooting Logic

CellHealthTroubleshooting Start Inconsistent Assay Results CheckPassage Is passage number within optimal range? Start->CheckPassage CheckConfluency Is confluency at seeding consistent (~80%)? CheckPassage->CheckConfluency Yes NewCellStock Thaw new vial of low-passage cells CheckPassage->NewCellStock No CheckMedia Are media and serum lots consistent? CheckConfluency->CheckMedia Yes StandardizeSeeding Standardize seeding protocol CheckConfluency->StandardizeSeeding No OptimizeDensity Re-optimize Seeding Density CheckMedia->OptimizeDensity Yes TestNewLots Test and validate new lots of media/serum CheckMedia->TestNewLots No

Caption: Decision tree for troubleshooting cell health-related assay variability.

C. Reagent and Compound Handling

Issue: You suspect that the stability or handling of this compound or other critical reagents is contributing to assay variability.

Causality: The stability of Grazoprevir in solution, the accuracy of serial dilutions, and the potential for interference from solvents like DMSO can all impact results. Grazoprevir is primarily metabolized by the liver enzyme CYP3A4, and its transport is mediated by SLCO1B1 and SLCO1B3 proteins.[1][4] While these are in-vivo factors, they highlight the compound's potential for interactions that could be relevant in complex cell-based systems.

Best Practices for Reagent Handling:

  • Stock Solution Preparation: Prepare concentrated stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: Use calibrated pipettes and perform serial dilutions fresh for each experiment. Ensure thorough mixing at each dilution step.

  • Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) constant across all wells, including controls, to normalize any solvent-induced effects on the cells.

  • Protease Stability: If you are using a purified recombinant NS3/4A protease for biochemical assays, ensure its stability by following the manufacturer's storage and handling recommendations. Protease activity can be sensitive to pH and buffer conditions.[21]

III. Summary and Key Takeaways

Achieving reproducible data with potent compounds like Grazoprevir requires a systematic approach to assay development and execution. The key pillars of a robust cell-based assay are:

  • Standardized Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and confluency.

  • Rigorous Reagent Management: Qualify new lots of serum and media, and handle compounds and other reagents with care to ensure their stability and accurate concentration.

  • Meticulous Assay Execution: Pay close attention to details such as incubation times, pipetting accuracy, and environmental conditions to minimize variability.

  • Proactive Troubleshooting: When variability arises, use a logical, step-by-step approach to identify and address the root cause.

By implementing these best practices, you can enhance the reliability and reproducibility of your this compound cell-based assays, leading to more confident and impactful research outcomes.

References

  • Grazoprevir - Wikipedia. (n.d.). Retrieved from [Link]

  • Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570. Retrieved from [Link]

  • What is the mechanism of Grazoprevir Hydrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Elbasvir + Grazoprevir: Uses, Dosage, Side Effects. (n.d.). MIMS Philippines. Retrieved from [Link]

  • Pharmacology of Grazoprevir ; Overview, Mechanism of action, Uses, Pharmacokinetics, Side effects. (2024, November 9). YouTube. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • Sources of Variability in Cell Based Assays | Download the White Paper. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The edge effect in microplate assays. (2023, December 16). Wako Automation. Retrieved from [Link]

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. (2019, May 30). Agilent. Retrieved from [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019, August 12). paasp network. Retrieved from [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... (n.d.). ResearchGate. Retrieved from [Link]

  • How to Manage Serum Batch Variability in Cell Culture. (2024, November 8). Procell. Retrieved from [Link]

  • Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. Retrieved from [Link]

  • How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. (2025, August 10). seamlessbio. Retrieved from [Link]

  • Optimal Cell Density for Tube Formation Experiments - FAQ. (n.d.). ibidi. Retrieved from [Link]

  • Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling. (2025, February 25). International Journal of Molecular Sciences, 23(21), 13399. Retrieved from [Link]

  • Cell Seeding Essentials: Strategies for Lab Success. (n.d.). Retrieved from [Link]

  • How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. Retrieved from [Link]

  • Decreasing variability in your cell culture. (2018, May 16). Taylor & Francis Online. Retrieved from [Link]

  • An Overview of High Throughput Screening. (2024, January 2). The Scientist. Retrieved from [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved from [Link]

  • Basic Considerations in Designing High-Throughput Screening Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • HCV NS3-4A Serine Protease. (1999). Hepatitis C Viruses. Retrieved from [Link]

  • Protease Assays. (2012, May 1). Assay Guidance Manual. Retrieved from [Link]

  • Design and optimization of HCV NS3-4A serine protease assay. a... (n.d.). ResearchGate. Retrieved from [Link]

  • DIFF HCV NS3/4A PROTEASE INHIBITOR SCREENING SYSTEM. (n.d.). DIFF Biotech. Retrieved from [Link]

  • Grazoprevir PK Fact Sheet. (n.d.). Retrieved from [Link]

  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. (2019, October 2). ACS Omega. Retrieved from [Link]

  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. (n.d.). BioAgilytix. Retrieved from [Link]

  • HCV GenoSure NS3/4A Drug Resistance Assay. (n.d.). Monogram Biosciences. Retrieved from [Link]

  • This compound salt from MedChemExpress. (2012, August 1). Biocompare.com. Retrieved from [Link]

  • This compound salt. (n.d.). Immunomart. Retrieved from [Link]

  • Utilization and effectiveness of elbasvir/grazoprevir and adoption of resistance-associated substitutions testing in real-world treatment of hepatitis C virus genotype 1A infection. (n.d.). NIH. Retrieved from [Link]

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Technical Support Center: Optimizing Grazoprevir Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Grazoprevir, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This document provides field-proven insights and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of Grazoprevir potassium for robust and reproducible antiviral assays. We will address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Grazoprevir functions by blocking the NS3/4A serine protease, an enzyme critical for cleaving the HCV polyprotein into mature, functional viral proteins, thereby halting viral replication.[3][4] Its high potency, with EC50 values in the sub-nanomolar to single-digit nanomolar range against various HCV genotypes, makes precise concentration handling paramount for accurate results.[5]

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the experimental setup, from initial compound handling to data interpretation.

Q1: How should I dissolve and prepare my this compound stock solution to avoid precipitation?

Answer: Proper dissolution is the critical first step. This compound is soluble in dimethyl sulfoxide (DMSO) but is very slightly soluble in water.[6][7] Incorrect handling can lead to precipitation, causing inaccurate concentration calculations and flawed results.

  • Recommended Solvent: Use only high-quality, anhydrous DMSO.[8]

  • Stock Concentration: Prepare a high-concentration primary stock, typically between 10 mM and 20 mM in 100% DMSO. This minimizes the volume of DMSO introduced into your cell culture, which can be cytotoxic.[9]

  • Dissolution Procedure: To dissolve, bring the vial of this compound to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial to achieve your target concentration. Vortex gently and, if necessary, warm the solution briefly in a 37°C water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.

  • Working Solutions: Prepare intermediate dilutions from your primary stock in 100% DMSO. Subsequent serial dilutions for your dose-response curve should be made in the appropriate cell culture medium. Critically, after diluting a DMSO-based solution into an aqueous medium, vortex immediately and thoroughly to prevent the compound from precipitating out of solution.

Q2: What is the best way to store Grazoprevir stock solutions to maintain stability?

Answer: The stability of your compound directly impacts the reproducibility of your assays.

  • Short-Term Storage (Days to Weeks): Aliquots of the DMSO stock solution can be stored at 4°C, protected from light.[6]

  • Long-Term Storage (Months to Years): For long-term storage, dispense the primary stock solution into single-use aliquots in tightly sealed, low-protein-binding tubes and store at -20°C or -80°C.[6][10] This practice is crucial as it avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.

  • Aliquoting Strategy: The volume of each aliquot should be sufficient for a single experiment. This prevents the need to thaw and refreeze the main stock, preserving its integrity over the long term.

Q3: My EC50 values for Grazoprevir are inconsistent between experiments. What are the likely causes?

Answer: Inconsistent EC50 values are a common frustration and typically point to variability in assay conditions rather than the compound itself. The goal is to control every variable possible.[11][12]

  • Final DMSO Concentration: The final concentration of DMSO in your assay wells must be consistent across all concentrations of Grazoprevir, including the "vehicle control" (0 µM drug) well. Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can inhibit cell proliferation and affect viral replication, skewing results.[9][13] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. Cells at very high passage numbers can have altered phenotypes and metabolic rates, affecting both viral replication and their response to the drug.

  • Seeding Density: Inconsistent cell seeding density is a major source of variability. Ensure you have a homogenous single-cell suspension before plating. An uneven monolayer will lead to variable viral spread and inconsistent results.

  • Plate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate both the drug and media components, altering the effective dose. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Q4: All the cells in my assay plate are dying, even at low Grazoprevir concentrations. How do I distinguish antiviral activity from cytotoxicity?

Answer: This is a critical question. You must determine if you are observing a specific antiviral effect or simply non-specific cell death caused by the compound or the solvent. This is achieved by determining the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50).

  • The Therapeutic Window: The selectivity index (SI), calculated as SI = CC50 / EC50 , is the key metric. A high SI value (generally >10) indicates that the compound's antiviral activity occurs at concentrations far below those that harm the host cell, suggesting a specific mechanism of action.[14]

  • CC50 Determination: Run a parallel cytotoxicity assay using the same cell line, incubation times, and compound concentrations, but without the virus. A standard method for this is the MTT assay, which measures the metabolic activity of viable cells.[14] If cells are dying at the same concentrations in both the antiviral and cytotoxicity assays, the observed "antiviral" effect is likely due to toxicity.

Q5: The final DMSO concentration in my highest dose is 1%. Is this a problem?

Answer: Yes, this is very likely a problem. While some robust cell lines might tolerate 1% DMSO for short periods, it is not recommended for antiviral assays that often run for 48-72 hours.[9][15]

  • Effects of High DMSO: At concentrations above 0.5%, DMSO can have direct biological effects, including altering membrane permeability, inhibiting cell proliferation, and even inducing differentiation or apoptosis in some cell types.[13][16] These effects will confound your results, making it impossible to attribute the observed inhibition solely to Grazoprevir.

  • The Solution: The best practice is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% for sensitive or primary cell lines.[17] To achieve this, you may need to adjust your primary stock concentration. For example, to achieve a final DMSO concentration of 0.5%, you would make a 200X stock of your highest drug concentration in 100% DMSO.[9] Always include a vehicle control with the same final DMSO concentration as your treated wells to account for any solvent effects.

Part 2: Key Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the essential assays discussed.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molar Mass 766.91 g/mol (anhydrous)
Mechanism of Action HCV NS3/4A Protease Inhibitor[2]
Solubility Soluble in DMSO; Very slightly soluble in water[6][7]
Storage (DMSO Stock) -20°C or -80°C (long-term)[6][10]
Protocol 1: Preparation of Grazoprevir Stock and Working Solutions

This protocol ensures accurate and reproducible preparation of Grazoprevir for cell-based assays.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a 10 mM primary stock solution in DMSO.

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening.

  • Dissolution: Add the calculated volume of anhydrous DMSO. For example, to make 1 mL of a 10 mM stock from a compound with a MW of 805.99 (for the potassium salt), you would dissolve 8.06 mg in 1 mL of DMSO.

  • Ensure Homogeneity: Vortex the solution for 1-2 minutes. If needed, sonicate briefly or warm at 37°C until the solution is clear.

  • Aliquoting & Storage: Dispense into single-use, light-protected aliquots and store at -20°C for long-term use.

  • Serial Dilutions: On the day of the experiment, thaw an aliquot. Prepare a dilution series in complete cell culture medium, ensuring vigorous mixing after each dilution step to maintain solubility.

Protocol 2: Determination of EC50 using an HCV Replicon Assay

This protocol outlines the use of a stable HCV replicon-harboring cell line (e.g., Huh-7 based) to measure the antiviral activity of Grazoprevir.[18][19]

  • Cell Seeding: Plate HCV replicon cells (e.g., Huh-7 GT1a) in a 96-well plate at a pre-determined density to ensure they are approximately 80% confluent at the end of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X concentration serial dilution of Grazoprevir in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions in triplicate. Include "Virus Control" wells (vehicle/DMSO only) and "Cell Control" wells (no virus, no compound).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout (Luciferase): If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data by setting the average of the "Virus Control" wells to 100% replication and "Cell Control" wells to 0%.

    • Calculate the percentage of inhibition for each Grazoprevir concentration.

    • Plot the percent inhibition versus the log of the drug concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the EC50 value.[12]

Protocol 3: Determination of CC50 using an MTT Assay

This protocol measures compound-induced cytotoxicity in a parallel, uninfected cell plate.[14][20][21]

  • Cell Seeding: Plate the host cells (e.g., Huh-7) at the same density as in the antiviral assay and incubate for 24 hours.

  • Compound Treatment: Add the same serial dilutions of Grazoprevir as used in the EC50 determination.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the "Cell Control" (vehicle only) wells to 100% viability.

    • Calculate the percentage of viability for each concentration.

    • Plot the percent viability versus the log of the drug concentration and use a non-linear regression analysis to determine the CC50 value.[14]

Table 2: Example Antiviral Activity & Cytotoxicity Data for Grazoprevir

Note: These are representative values from the literature. Actual values must be determined empirically for your specific replicon, cell line, and assay conditions.

HCV GenotypeAssay SystemEC50 (nM)CC50 (Huh-7 cells, µM)Selectivity Index (SI)Reference(s)
GT1a Replicon Assay0.4 - 0.9>10>11,000[5][18]
GT1b Replicon Assay0.2 - 0.5>10>20,000[5][23]
GT4 Chimeric Replicon~0.2>10>50,000[24]

Part 3: Visual Workflows & Diagrams

Visual aids to clarify complex workflows and decision-making processes.

G cluster_prep Preparation & Storage cluster_use Experimental Use start Obtain Grazoprevir Potassium Salt dissolve Dissolve in 100% Anhydrous DMSO (e.g., 10 mM) start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Long-Term) aliquot->store thaw Thaw One Aliquot store->thaw Start of Experiment dilute Prepare Serial Dilutions in Culture Medium thaw->dilute assay Add to Cells in Antiviral/Cytotoxicity Assay dilute->assay

Caption: Workflow for Grazoprevir stock preparation and storage.

G cluster_checks Investigate Potential Causes cluster_solutions Implement Solutions start Inconsistent EC50 Results Observed c1 Check DMSO Control: Is final concentration consistent and ≤0.5%? start->c1 c2 Review Cell Practices: Consistent passage #? Logarithmic growth phase? c1->c2 Yes s1 Standardize DMSO concentration across all wells. c1->s1 No c3 Evaluate Plating: Homogenous cell suspension? Avoided edge wells? c2->c3 Yes s2 Implement strict cell passaging and health checks. c2->s2 No c4 Verify Compound Handling: Proper dissolution? No freeze-thaw cycles? c3->c4 Yes s3 Improve cell counting/plating technique. Use barrier wells. c3->s3 No s4 Prepare fresh stock solution from powder. c4->s4 No end Re-run Assay & Confirm Reproducibility c4->end Yes s1->end s2->end s3->end s4->end

Caption: Troubleshooting logic for inconsistent EC50 values.

References

  • Wikipedia. Grazoprevir. [Link]

  • PubChem, National Institutes of Health. Grazoprevir. [Link]

  • Patsnap Synapse. What is the mechanism of Grazoprevir Hydrate?. [Link]

  • YouTube. Pharmacology of Grazoprevir ; Overview, Mechanism of action, Uses, Pharmacokinetics, Side effects. [Link]

  • Pediatric Oncall. Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

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  • Lahser, F. C., et al. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2953–2964. [Link]

  • Ali, A., et al. (2017). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Journal of Biological Chemistry, 292(15), 6202–6212. [Link]

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  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

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  • Strader, D. B., et al. (2017). US FDA Perspective on Elbasvir/Grazoprevir Treatment for Patients with Chronic Hepatitis C Virus Genotype 1 or 4 Infection. Clinical Infectious Diseases, 65(2), 338–343. [Link]

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  • Spector, T., et al. (1981). The determination of effective antiviral doses using a computer program for sigmoid dose-response curves. Antiviral Research, 1(4), 253-262. [Link]

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Grazoprevir Potassium Experimental Toolkit: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the experimental use of Grazoprevir potassium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Grazoprevir while minimizing and identifying potential off-target effects. Our goal is to ensure the scientific integrity and reproducibility of your experiments.

Grazoprevir is a highly potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] Its primary mechanism of action is to block the proteolytic activity of the NS3/4A enzyme, which is essential for the cleavage of the HCV polyprotein and subsequent viral replication.[2][3][4] While developed for high specificity, no inhibitor is entirely without potential off-target interactions, especially at concentrations above its therapeutic index. This guide provides the tools and knowledge to navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Grazoprevir?

Grazoprevir is a macrocyclic compound that acts as a potent, reversible, and selective inhibitor of the HCV NS3/4A serine protease.[5][6] This viral enzyme is critical for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][3] By binding to the active site of the NS3/4A protease, Grazoprevir effectively blocks this cleavage process, thereby halting viral replication.[3][4] It has demonstrated potent activity against multiple HCV genotypes with Ki values in the picomolar to nanomolar range.[5][7]

Q2: What are the known off-target interactions of Grazoprevir from clinical data that might be relevant for my in vitro experiments?

While specific molecular off-target binding data from preclinical studies is not extensively published, clinical data provides important clues. Grazoprevir is a substrate for the drug transporters OATP1B1/3 and is metabolized by the cytochrome P450 enzyme CYP3A4.[1][8][9] Co-administration with inhibitors of these proteins can significantly increase Grazoprevir plasma concentrations, leading to adverse effects such as elevated alanine aminotransferase (ALT) levels, suggesting potential liver toxicity at high concentrations.[10] For researchers, this implies that:

  • Cell lines with high expression of OATP transporters may accumulate higher intracellular concentrations of Grazoprevir.

  • Experimental systems that involve components that inhibit CYP3A4 could inadvertently increase the effective concentration of Grazoprevir, potentially leading to off-target effects.

Grazoprevir is also a known inhibitor of the Breast Cancer Resistance Protein (BCRP).[2][8] If your experimental system involves substrates of BCRP, this interaction should be considered.

Q3: What is a recommended starting concentration for in vitro experiments to maximize on-target effects?

To maximize the probability of observing on-target effects, it is crucial to use Grazoprevir at the lowest effective concentration. The IC50 and Ki values for Grazoprevir against HCV NS3/4A protease are in the picomolar to low nanomolar range.[2][7]

HCV GenotypeKi (nM)[7]EC50 (nM)[11]
1a0.01-
1b0.01-
2a0.08-
2b0.15-
3a0.90-
4a-0.7

A good starting point for cell-based assays is to perform a dose-response curve starting from concentrations around the reported EC50 or Ki values, typically from 1 nM to 1 µM. It is advisable to stay within a range of 1-100 times the on-target IC50 to minimize the risk of off-target activities.

Troubleshooting Guide: Unexplained Experimental Outcomes

Issue 1: I'm observing unexpected cytotoxicity or a cellular phenotype that is not consistent with the known function of the target (HCV NS3/4A protease). How can I determine if this is an off-target effect?

This is a common challenge when working with potent inhibitors. The observed phenotype could be due to off-target binding, or it could be an unknown downstream consequence of inhibiting the intended target in your specific cellular model. Here’s a systematic approach to investigate this:

Step 1: Validate Target Engagement in Your System

First, confirm that Grazoprevir is engaging its intended target (or a potential off-target) in your experimental system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[12][13][14][15][16]

Principle of CETSA: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This thermal shift can be detected in intact cells or tissue lysates.[12][15]

cluster_0 CETSA Workflow A Treat cells with Grazoprevir or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift (ΔTm) D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Plate your cells and grow to desired confluency. Treat cells with Grazoprevir (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western Blot.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the Grazoprevir-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Grazoprevir confirms target engagement.

Step 2: Employ a Structurally Unrelated Inhibitor

If possible, use a structurally distinct inhibitor of the same target (another HCV NS3/4A protease inhibitor). If this second inhibitor reproduces the same phenotype, it strengthens the evidence that the effect is on-target. Conversely, if the phenotype is unique to Grazoprevir, it points towards a potential off-target effect specific to its chemical structure.

Step 3: Rescue Experiment with a Resistant Mutant

Introduce a known resistance mutation into the target protein (e.g., A156T or D168A substitutions in NS3 protease, which are known to reduce Grazoprevir's potency).[6][17] If the phenotype is lost or diminished in cells expressing the resistant mutant, it strongly suggests the effect is on-target.

cluster_1 Experimental Logic for On-Target vs. Off-Target Effects Start Observe Phenotype with Grazoprevir Treatment Q1 Does a structurally different inhibitor cause the same phenotype? Start->Q1 Q2 Is the phenotype absent in cells with a resistant target mutant? Q1->Q2 Yes OffTarget Conclusion: Phenotype is likely OFF-TARGET Q1->OffTarget No OnTarget Conclusion: Phenotype is likely ON-TARGET Q2->OnTarget Yes Q2->OffTarget No

Caption: Decision tree for distinguishing on-target from off-target effects.

Issue 2: My experimental results are inconsistent across different batches of cells or experiments.

Inconsistency can arise from several factors related to the use of protease inhibitors.

  • Inhibitor Stability: Ensure that this compound stock solutions are prepared and stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. It is good practice to add the inhibitor to your media or buffer immediately before use.[18]

  • Cellular State: The expression levels of drug transporters (like OATP1B1/3) and metabolizing enzymes (like CYP3A4) can vary with cell passage number, confluency, and culture conditions.[8] This can alter the intracellular concentration of Grazoprevir, leading to variable results. Maintain consistent cell culture practices.

  • Use of Protease Inhibitor Cocktails: When preparing cell lysates for downstream analysis, the use of a general protease inhibitor cocktail is recommended to prevent degradation of your proteins of interest by endogenous proteases released during lysis.[19][20][21] Ensure the cocktail used is compatible with your downstream applications (e.g., avoid EDTA if you are performing metal-chelation sensitive assays).[19]

Advanced Protocols for Specificity Profiling

For a more in-depth investigation of potential off-target effects, consider the following advanced techniques.

Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET)

BRET and FRET are powerful techniques to monitor protein-protein interactions in living cells.[22][23][24][25][26] If you hypothesize that Grazoprevir is disrupting a specific protein-protein interaction, you can design a BRET/FRET assay to test this directly.

Principle of BRET: Energy is transferred from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).[23][25] A change in the BRET signal upon addition of Grazoprevir would indicate a modulation of the interaction between the two tagged proteins.

Protocol: Basic BRET Assay

  • Construct Generation: Create fusion constructs of your two proteins of interest (Protein A and Protein B) with a BRET donor (e.g., RLuc) and acceptor (e.g., YFP).

  • Transfection: Co-transfect cells with the Protein A-RLuc and Protein B-YFP constructs.

  • Treatment: Treat the transfected cells with various concentrations of Grazoprevir or a vehicle control.

  • Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the wavelengths corresponding to the donor and acceptor.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent change in the BRET ratio indicates that Grazoprevir modulates the interaction between Protein A and Protein B.

Biochemical Counterscreening

If you suspect Grazoprevir might be inhibiting other proteases in your system, you can perform biochemical counterscreening. This involves testing the activity of Grazoprevir against a panel of purified proteases in cell-free enzymatic assays.[27][28] This can help identify direct enzymatic off-targets.

References

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  • Asante-Appiah, E., et al. (2017). Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • He, S., et al. (2015). Identification of Novel Anti-Hepatitis C Virus Agents by a Quantitative High Throughput Screen in a Cell-Based Infection Assay. PLoS One. Retrieved from [Link]

  • Asante-Appiah, E., et al. (2017). Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

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Technical Support Center: Method Refinement for Reproducible Grazoprevir Potassium Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grazoprevir potassium quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving reproducible and accurate results. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: The Criticality of Reproducible Quantification

Grazoprevir is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4a protease, a crucial enzyme for viral replication.[1][2] As a key component in combination therapies, the accurate quantification of this compound in various matrices—from bulk drug substance to complex biological fluids—is paramount for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy.

This guide provides a structured approach to method refinement, addressing common challenges and offering robust troubleshooting strategies. All recommendations are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the quantification of this compound.

Q1: Which analytical technique is most suitable for this compound quantification?

For the quantification of Grazoprevir and its related compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique.[8][9][10][11][12] When dealing with complex biological matrices like human plasma, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and selectivity.[13][14]

Q2: What are the key physicochemical properties of Grazoprevir to consider during method development?

Understanding the physicochemical properties of Grazoprevir is fundamental to developing a robust analytical method. Grazoprevir has a molecular weight of 766.91 g/mol .[2] The potassium salt form has a molecular weight of 804.99 g/mol .[15][16] It is highly protein-bound (>98.8%) in plasma, primarily to albumin and α1-acid glycoprotein.[1][2] This high protein binding necessitates an efficient extraction step, such as protein precipitation or liquid-liquid extraction, to ensure accurate quantification in biological samples.[14][17] Grazoprevir is metabolized in the liver, mainly by the CYP3A4 enzyme.[2]

Q3: My Grazoprevir peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy.[18][19][20]

Possible Causes & Solutions:

  • Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic functional groups on the Grazoprevir molecule, causing tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., with formic or acetic acid) to suppress the ionization of silanols. Alternatively, use a column with end-capping or a base-deactivated stationary phase. The addition of a competing base, like triethylamine, to the mobile phase can also mitigate these interactions.[19]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.[18][19]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.

    • Solution: Use shorter, narrower-bore tubing to minimize the flow path.[18][19]

  • Column Contamination or Void: A blocked frit or a void at the column inlet can disrupt the sample band.

    • Solution: Use a guard column to protect the analytical column.[18][19] If a void is suspected, the column may need to be replaced.[19]

Q4: I'm observing split peaks for Grazoprevir. What does this indicate?

Split peaks often suggest an issue with the sample solvent or the column inlet.[18][19]

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[19]

  • Column Inlet Obstruction: Particulate matter from the sample or injector can partially block the column inlet frit.

    • Solution: Filter all samples and mobile phases. Regularly maintain the injector and consider using an in-line filter or guard column.[18]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of an ionizable group on Grazoprevir, both the ionized and non-ionized forms may be present, leading to peak splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form.

Q5: How do I address matrix effects in my bioanalytical LC-MS/MS method for Grazoprevir?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[13][21][22][23][24] This can lead to ion suppression or enhancement, affecting accuracy and reproducibility.[13][21][23]

Strategies to Minimize Matrix Effects:

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components like phospholipids and proteins.

    • Techniques: Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner sample extracts compared to simple protein precipitation.[17]

  • Improve Chromatographic Separation: Ensure that Grazoprevir is chromatographically resolved from the bulk of the matrix components.

    • Techniques: Use a longer column, a slower gradient, or a different stationary phase chemistry to improve separation.[23]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[23]

  • Matrix Effect Assessment: Quantitatively evaluate the matrix effect during method validation. The post-extraction spike method is commonly used to calculate a matrix factor.[21]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues.

Guide 1: Resolving Retention Time Variability

Inconsistent retention times can compromise peak identification and integration.

Symptom Potential Cause Troubleshooting Steps
Gradual Shift in Retention Time Changing Column Chemistry: Slow equilibration or degradation of the stationary phase.1. Ensure the column is thoroughly equilibrated with the mobile phase before analysis.[18] 2. Check that the mobile phase pH is within the stable range for the column.
Mobile Phase Composition Change: Evaporation of the more volatile solvent component.1. Prepare fresh mobile phase daily.[18] 2. Keep solvent bottles capped to minimize evaporation.
Abrupt or Random Shifts Pump Malfunction: Inconsistent flow rate due to air bubbles, faulty check valves, or leaks.1. Degas the mobile phase thoroughly.[18] 2. Purge the pump to remove any trapped air.[18] 3. Check for leaks in the system, particularly around fittings.[18][19] 4. If the problem persists, clean or replace the pump's check valves.[18]
Inconsistent Temperature: Fluctuations in ambient temperature affecting column temperature.1. Use a thermostatted column compartment for consistent temperature control.[18]
Guide 2: Addressing Poor Sensitivity and Baseline Issues

A stable baseline and adequate sensitivity are crucial for accurate quantification, especially at low concentrations.

Symptom Potential Cause Troubleshooting Steps
Noisy Baseline Contaminated Mobile Phase or Detector Cell: Impurities in solvents or buildup in the detector flow cell.1. Use high-purity (HPLC or LC-MS grade) solvents. 2. Filter all mobile phases. 3. Flush the system and detector cell with a strong, appropriate solvent.[18]
Air Bubbles in the System: Air bubbles passing through the detector.1. Degas the mobile phase.[18] 2. Ensure all fittings are secure to prevent air from entering the system.
Drifting Baseline Column Bleed: Degradation of the column's stationary phase.1. Ensure the mobile phase is compatible with the column. 2. Operate within the recommended temperature and pH limits for the column.
Inadequate Column Equilibration: The column has not reached equilibrium with the mobile phase.1. Allow sufficient time for the column to equilibrate, especially after changing mobile phases.[18]
Loss of Sensitivity Detector Lamp Failure: The detector lamp is nearing the end of its life.1. Check the lamp energy or intensity. Replace the lamp if it is low.[18]
Sample Degradation: Grazoprevir may be unstable in the sample solvent or under certain storage conditions.1. Investigate the stability of Grazoprevir under your specific analytical conditions.[25] Forced degradation studies can be informative.[25]
Injector Issues: Partial loop filling or leaks in the injector.1. Inspect the injector for leaks and ensure the sample loop is being filled completely.

Section 3: Experimental Protocols & Workflows

Protocol 1: Recommended RP-HPLC Method for Grazoprevir Quantification

This protocol provides a starting point for method development, which must be validated according to ICH Q2(R2) guidelines.[3][5][6]

1. Chromatographic Conditions:

Parameter Recommendation Rationale
Column C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for Grazoprevir.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase separation of pharmaceutical compounds. The acid helps with peak shape.
Gradient Start with a suitable gradient (e.g., 50-95% B over 10 minutes)Optimize to ensure separation from impurities and matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection Wavelength ~260 nmA common UV detection wavelength for compounds with aromatic rings.[8][9][10][26]
Injection Volume 10 µLAdjust based on sample concentration and sensitivity requirements.

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[8]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[3]

  • Sample Preparation: For drug products, dissolve and dilute the formulation to a concentration within the calibration range. For biological samples, perform an appropriate extraction (e.g., protein precipitation followed by evaporation and reconstitution in the mobile phase).

3. System Suitability Testing (SST):

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[27][28][29][30][31]

SST Parameter Typical Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for replicate injections (n≥5)
Workflow Diagram: Troubleshooting HPLC Peak Shape Issues

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape problems.

G start Poor Peak Shape Observed (Tailing or Splitting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent check_overload Is sample concentration too high? check_solvent->check_overload No solve_solvent Solution: Dissolve sample in mobile phase or reduce injection volume. check_solvent->solve_solvent Yes check_column Inspect Column Hardware (Guard/Analytical) check_overload->check_column No solve_overload Solution: Dilute sample. check_overload->solve_overload Yes check_chemistry Review Mobile Phase Chemistry (pH vs pKa) check_column->check_chemistry No solve_column Solution: Replace guard column. Reverse flush or replace analytical column. check_column->solve_column Yes solve_chemistry Solution: Adjust mobile phase pH. Use base-deactivated column. check_chemistry->solve_chemistry Yes

Caption: A logical flowchart for troubleshooting common HPLC peak shape problems.

Section 4: Method Validation Principles

Any refined analytical method must be validated to demonstrate its suitability for the intended purpose.[6] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation Dev Develop Analytical Procedure Val_Protocol Define Validation Protocol & Acceptance Criteria Dev->Val_Protocol Specificity Specificity Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Compile Validation Report Robustness->Val_Report

Caption: A workflow for analytical method validation based on ICH guidelines.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Smith, E. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • National Center for Biotechnology Information. (n.d.). This compound salt. PubChem. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1181–1184.
  • Bioanalysis Zone. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Furman, W. B., Dorsey, J. G., & Snyder, L. R. (1998). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. LCGC North America, 16(11), 964-972.
  • Hewavitharana, A. K. (2011). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 41(1), 67-73.
  • Desfontaine, V., Capetti, F., Nicoli, R., & Guillarme, D. (2018). Systematic evaluation of matrix effects in supercritical fluid chromatography versus liquid chromatography coupled to mass spectrometry for biological samples.
  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Kumar, A., Saini, V., & Sharma, A. (2024). Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir. Impactfactor, 10(6), 1-10.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Level 2 Trial Injection. Retrieved from [Link]

  • Suneetha, A., & Rao, D. K. M. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. International Journal of Pharmaceutical Science Invention, 6(8), 23-30.
  • Analytical Technology. (2024). RP-HPLC method for elbasvir and grazoprevir estimation. Retrieved from [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2018). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF GRAZOPREVIR AND ELBASVIR IN BULK AND PHARMACEUTICAL DOSAGE.
  • World Journal of Pharmaceutical and Life Sciences. (2022). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ELBASVIR AND GRAZOPREVIR BY RP-HPLC. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). Analytical method for determination of Elbasvir and Grazoprevir in bulk, pharmaceutical dosage form and biological fluid. Retrieved from [Link]

  • El-Kassem, M. T., et al. (2024). Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma. Annales Pharmaceutiques Françaises.
  • National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Grazoprevir. Retrieved from [Link]

  • International Journal of Scientific and Academic Tracking. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]

  • Li, Y., et al. (2020). Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 178, 112964.
  • Journal of Pharmaceutical Research International. (2025). Bioanalytical LC-MS Method Development and Validation of Favipiravir. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Retrieved from [Link]

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identifying and mitigating artifacts in Grazoprevir potassium assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grazoprevir Potassium Assays

Welcome to the technical support center for this compound assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Grazoprevir. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind these analytical strategies. Our goal is to empower you to identify and mitigate artifacts, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: My Grazoprevir peak is exhibiting significant tailing in my RP-HPLC analysis. What are the likely causes and immediate solutions?

Peak tailing is a common issue that compromises quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

  • Causality & Explanation: Grazoprevir is a complex macrocyclic molecule with multiple functional groups that can interact with residual silanols on the silica-based C18 column surface. These secondary ionic interactions are a primary cause of peak tailing.[1] Other factors include using a sample solvent stronger than the mobile phase, column contamination, or a void at the column inlet.[2]

  • Immediate Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][3]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase. A stronger solvent can cause the analyte band to spread before it reaches the column.[2]

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained contaminants in the sample matrix that can cause peak tailing.

    • Column Wash: If the column is contaminated, follow the manufacturer's instructions for a high-strength organic wash (e.g., with Isopropyl alcohol) to remove impurities.[2]

Q2: I am observing a noisy or drifting baseline in my HPLC-UV chromatogram. What should I check first?

Baseline instability can obscure small peaks and affect integration accuracy. The cause is often related to the mobile phase, detector, or pump.[4][5]

  • Initial Diagnostic Checklist:

    • Mobile Phase Degassing: Ensure the mobile phase is thoroughly degassed. Dissolved gases can form bubbles in the detector cell, causing spikes and noise.[4]

    • Solvent Preparation: Prepare fresh mobile phase daily, especially if it contains buffers like potassium dihydrogen phosphate, which can support microbial growth. Ensure all components are fully dissolved and mixed.[4][6]

    • Pump and System Leaks: Check for any leaks in the system, particularly at fittings and seals. Leaks can cause pressure fluctuations that manifest as a noisy baseline.[1]

    • Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp's energy output and lifetime.[4]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of baseline drift.[2]

Q3: What are the expected m/z values for Grazoprevir in positive ion mode ESI-LC-MS?

Identifying the correct parent ion is critical. Grazoprevir (as the free base) has a molecular weight of approximately 766.9 g/mol .[7] When analyzing this compound, you may observe several common adducts in the mass spectrum.

  • Commonly Observed Ions:

    • [M+H]⁺: The protonated molecule is the most common and expected ion. Calculated m/z ≈ 767.9.

    • [M+Na]⁺: Sodium adducts are frequently seen, arising from trace sodium in glassware or solvents. Calculated m/z ≈ 789.9.

    • [M+K]⁺: Potassium adducts are also common, especially when starting with the potassium salt form or using potassium-based buffers. Calculated m/z ≈ 805.9.

  • Pro-Tip: The presence of multiple adducts can split the total ion current for your analyte, reducing sensitivity for the primary [M+H]⁺ ion. Optimizing mobile phase additives (e.g., using 0.1% formic acid) can promote the formation of the protonated molecule.

Troubleshooting Guide 1: Investigating Unexpected Peaks

The appearance of unknown peaks can compromise the specificity and accuracy of an assay. A systematic approach is required to determine if the peak is a contaminant, a system artifact, or a degradation product.

Q: An extra peak has appeared in my chromatogram for Grazoprevir. How do I identify its source?

Follow this workflow to systematically diagnose the origin of the unexpected peak. This process is designed to be self-validating at each step.

G cluster_0 Phase 1: System Check cluster_1 Phase 2: Sample Integrity Check cluster_2 Phase 3: Analyte Stability Check Start Start: Unexpected Peak Observed Blank Inject Blank (Mobile Phase) Start->Blank PeakPresentBlank Peak Persists? Blank->PeakPresentBlank SystemArtifact Result: System Artifact (Carryover, Contaminated Solvent) PeakPresentBlank->SystemArtifact Yes NoPeakBlank Peak Absent in Blank PeakPresentBlank->NoPeakBlank No CleanSystem Action: Clean Injector, Replace Solvents SystemArtifact->CleanSystem Placebo Inject Placebo (Formulation Blank) NoPeakBlank->Placebo PeakPresentPlacebo Peak Persists? Placebo->PeakPresentPlacebo Excipient Result: Excipient or Matrix Component PeakPresentPlacebo->Excipient Yes NoPeakPlacebo Peak Absent in Placebo PeakPresentPlacebo->NoPeakPlacebo No ModifyChrom Action: Modify Chromatography or Sample Prep Excipient->ModifyChrom ForcedDeg Perform Forced Degradation Study NoPeakPlacebo->ForcedDeg PeakMatch Peak Matches a Degradant? ForcedDeg->PeakMatch Degradant Result: Degradation Product PeakMatch->Degradant Yes Final Result: Unknown Contaminant in API or Reagent PeakMatch->Final No Control Action: Control Storage, Modify Formulation Degradant->Control

Caption: A systematic workflow for diagnosing the source of unexpected peaks.

Protocol: Forced Degradation (Stress) Study

Forced degradation studies are essential for developing stability-indicating methods. By intentionally degrading the drug, you can generate its likely degradation products, which is crucial for peak identification and method validation.[8][9] Grazoprevir has been shown to degrade under hydrolytic, oxidative, and photolytic conditions.[10]

Objective: To generate potential degradation products of Grazoprevir for identification.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50).[6]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 1N HCl.

    • Incubate at 60°C for 2-4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to the working concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 1N NaOH.

    • Incubate at 60°C for 2-4 hours.

    • Cool, neutralize with 1N HCl, and dilute to the working concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3-6% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to the working concentration.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 80°C for 6 hours.[3]

    • Alternatively, reflux the stock solution at 80°C for 6 hours.

    • Cool and dilute to the working concentration.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (200 Watt hours/m²) in a photostability chamber.[6]

    • Dilute to the working concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC or LC-MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Data Summary: Expected Degradation of Grazoprevir

Stress ConditionPotential for DegradationCommon ObservationsReference
Acid Hydrolysis (HCl)HighCleavage of amide or ether linkages in the macrocycle.[10][11]
Base Hydrolysis (NaOH)HighHydrolysis of amide bonds is a likely pathway.[3][10]
Oxidation (H₂O₂)HighOxidation of the sulfur atom or other susceptible moieties.[10][11]
Thermal (Heat)ModerateMay lead to epimerization or other rearrangements.[10]
Photolytic (UV Light)ModeratePhotochemical reactions can lead to complex degradants.[10]

Troubleshooting Guide 2: Mitigating Matrix Effects in LC-MS/MS

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis, leading to poor sensitivity and inaccurate quantification.

Q: My Grazoprevir signal is highly variable and lower than expected when analyzing plasma samples. How can I confirm and mitigate ion suppression?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the MS source.[12] A post-column infusion experiment is the gold-standard method for diagnosing this issue.

G cluster_0 Diagnosis cluster_1 Mitigation Strategies Start Problem: Low & Variable MS Signal PCI Perform Post-Column Infusion Experiment Start->PCI Suppression Suppression Zone Identified? PCI->Suppression Chrom Strategy 1: Modify Chromatography Suppression->Chrom Yes Prep Strategy 2: Improve Sample Prep Suppression->Prep IS Strategy 3: Use Stable Isotope Labeled Internal Standard Suppression->IS Chrom_Action Goal: Shift analyte RT away from suppression zone. (e.g., change gradient, column) Chrom->Chrom_Action Prep_Action Goal: Remove interferences. (e.g., switch from PPT to SPE or LLE) Prep->Prep_Action IS_Action Goal: Compensate for signal loss. (Co-elutes and experiences same suppression) IS->IS_Action

Caption: Diagnostic and mitigation workflow for matrix effects in LC-MS.

Protocol: Post-Column Infusion Experiment

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • HPLC-MS/MS system

  • Syringe pump

  • T-connector

  • Grazoprevir standard solution (at a concentration that gives a stable, mid-level signal)

  • Extracted blank matrix sample (e.g., plasma processed without the drug)

Methodology:

  • System Setup:

    • Connect the outlet of the HPLC column to one inlet of a T-connector.

    • Connect the syringe pump, containing the Grazoprevir standard solution, to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS inlet.

  • Infusion:

    • Begin infusing the Grazoprevir solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the Grazoprevir-specific MRM transition. You should observe a stable, flat baseline signal once the infusion stabilizes.

  • Injection and Analysis:

    • While continuing the infusion, inject the extracted blank matrix sample onto the HPLC column and start the chromatographic run.

    • Monitor the infused Grazoprevir signal throughout the run.

  • Interpretation:

    • No Matrix Effect: The signal will remain a flat, stable line.

    • Ion Suppression: You will observe a significant dip in the signal intensity at the retention time(s) where interfering components elute.

    • Ion Enhancement: You will observe a significant rise in the signal intensity.

By identifying the retention time of the suppression zone, you can then modify your chromatographic method (e.g., adjust the gradient) to move the Grazoprevir peak away from this zone, thereby mitigating the matrix effect.[12]

References

  • MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]

  • Wiley Online Library. (2021). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. [Link]

  • Society of Education, Agra. (n.d.). Advances in Bioresearch. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • National Center for Biotechnology Information. (2021). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • ResearchGate. (n.d.). 5.13: Results of forced degradation studies for Elbasvir and Grazoprevir. [Link]

  • International Journal of Pharmaceutical Science Invention. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. [Link]

  • PubMed. (2020). Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS. [Link]

  • Taylor & Francis Online. (n.d.). HPLC-based quantitative assessment of antiviral agents in artificial saliva. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • IJCRT.org. (n.d.). Analytical method for determination of Elbasvir and Grazoprevir in bulk, pharmaceutical dosage form and biological fluid. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Biocompare.com. (2012). This compound salt from MedChemExpress. [Link]

  • ResearchGate. (n.d.). (PDF) Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. [Link]

  • PubMed. (2021). Simultaneous determination of elbasvir and grazoprevir in their pharmaceutical formulation by synchronous fluorescence spectroscopy coupled to dual wavelength method. [Link]

  • ResearchGate. (n.d.). (PDF) Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. [Link]

  • PubMed. (n.d.). Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method. [Link]

  • National Center for Biotechnology Information. (n.d.). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. [Link]

  • Therapeutic Goods Administration. (2017). Australian Public Assessment Report for Grazoprevir / Elbasvir. [Link]

  • National Center for Biotechnology Information. (2017). Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. [Link]

  • Johns Hopkins ABX Guide. (n.d.). Elbasvir/Grazoprevir. [Link]

  • Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF RALTEGRAVIR POTASSIUM. [Link]

  • National Center for Biotechnology Information. (2023). A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir. [Link]

Sources

long-term storage and handling of Grazoprevir potassium powder and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 16, 2026

Introduction

Grazoprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4a protease, is a critical component in antiviral research and development.[1][2][3] The potassium salt of Grazoprevir is often utilized for its improved solubility and stability characteristics. However, maintaining the integrity of Grazoprevir potassium as a solid powder and in solution is paramount for generating reproducible and reliable experimental data. Improper handling and storage can lead to degradation, impacting the compound's potency and potentially yielding misleading results.[4]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for this compound powder?

To ensure its long-term stability, this compound powder should be stored at 4°C under desiccated conditions.[5][6] It is crucial to keep the container tightly sealed to protect the compound from moisture.[5] Exposure to humidity can lead to hydrolysis and degradation of the molecule. For shipping, it is typically transported at room temperature, but it should be transferred to the recommended storage conditions upon receipt.[5]

How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO at concentrations of 100 mg/mL or greater.[6] When preparing stock solutions, it is recommended to use anhydrous DMSO to minimize the introduction of water, which can affect stability.

For storage of stock solutions:

  • -80°C: Stable for up to 1 year.[1]

  • -20°C: Stable for up to 6 months.[1]

It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Can I store working solutions of this compound?

It is strongly recommended to prepare working solutions fresh on the day of use.[1] This is particularly important for in vivo experiments to ensure accurate dosing and to avoid any potential degradation that might occur in aqueous buffers or cell culture media.

What are the known degradation pathways for Grazoprevir?

Forced degradation studies have shown that Grazoprevir can degrade under thermal, photolytic, acid/base hydrolytic, and oxidative stress conditions.[4] The primary degradation products often result from hydrolysis of the lactam and carbamate functional groups within the macrocyclic structure. It is also susceptible to oxidation. Understanding these pathways highlights the importance of controlled storage conditions, away from light, extreme pH, and oxidizing agents.

Is this compound sensitive to light?

Yes, photolytic degradation is a known instability pathway for Grazoprevir.[4] Therefore, both the solid powder and solutions should be protected from light. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during handling and experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) & Preventative Measures
Precipitation in stock solution upon thawing - The concentration of the stock solution may be too high for the storage temperature. - The solvent may have absorbed water, reducing the solubility of the compound.- Gently warm the solution to 37°C and vortex to redissolve. - Ensure you are using anhydrous DMSO for stock solution preparation. - Consider preparing a slightly lower concentration stock solution.
Inconsistent results between experiments - Degradation of the stock solution due to repeated freeze-thaw cycles. - Degradation of the working solution prepared too far in advance. - Improper storage of the solid compound, leading to degradation.- Aliquot stock solutions into single-use volumes.[1] - Always prepare working solutions fresh for each experiment.[1] - Verify that the solid this compound is stored at 4°C and desiccated.[5][6]
Loss of compound activity over time - Chemical degradation due to exposure to moisture, light, or incompatible solvents. - Hydrolysis in aqueous buffers.- Review storage and handling procedures to ensure they align with recommendations. - Minimize the time the compound is in aqueous solutions before use. - Perform a purity check of your stock solution using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store immediately at -80°C for long-term storage or -20°C for shorter-term storage.[1]

Protocol 2: Assessment of Stock Solution Stability
  • Initial Analysis: Immediately after preparing the stock solution, remove a small aliquot and analyze its purity and concentration using a validated HPLC method. This will serve as your time-zero (T0) reference.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.

  • HPLC Analysis: Analyze the thawed aliquots using the same HPLC method as the T0 sample.

  • Data Comparison: Compare the purity and concentration of the aged samples to the T0 reference. A significant decrease in purity or the appearance of new degradation peaks indicates instability under those storage conditions.

Data Summary Tables

Table 1: Recommended Storage Conditions
Form Temperature Conditions Duration
Solid Powder 4°CTightly sealed, desiccated, protected from lightUp to 3 years[6]
Stock Solution (in DMSO) -80°CSingle-use aliquots, protected from lightUp to 1 year[1]
Stock Solution (in DMSO) -20°CSingle-use aliquots, protected from lightUp to 6 months[1]
Working Solution (in aqueous buffer) Room TemperatureN/APrepare fresh for immediate use[1]
Table 2: Solvent Compatibility
Solvent Solubility Notes
DMSO ≥ 100 mg/mL[6]Recommended for stock solutions. Use anhydrous grade.
Ethanol Sparingly solubleNot ideal for high-concentration stock solutions.
Water Poorly solubleNot suitable for primary stock solution preparation.

Visualized Workflows and Pathways

Diagram 1: Decision Workflow for Handling this compound

G start Receive Grazoprevir Potassium Powder storage_check Store at 4°C Desiccated & Light-Protected? start->storage_check store_powder Transfer to Correct Storage Conditions storage_check->store_powder No prep_stock Prepare Stock Solution (Anhydrous DMSO) storage_check->prep_stock Yes store_powder->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_solution Store at -80°C (1 yr) or -20°C (6 mo) aliquot->storage_solution experiment Prepare Fresh Working Solution storage_solution->experiment end Use in Experiment experiment->end

Caption: Workflow for receiving and preparing this compound.

Diagram 2: Simplified Grazoprevir Degradation Pathways

G cluster_stressors Stress Conditions grazoprevir This compound (Intact Molecule) hydrolysis Hydrolysis Products (e.g., ring opening) grazoprevir->hydrolysis oxidation Oxidation Products grazoprevir->oxidation photodegradation Photolytic Products grazoprevir->photodegradation Moisture / Incorrect pH Moisture / Incorrect pH Moisture / Incorrect pH->hydrolysis Oxidizing Agents Oxidizing Agents Oxidizing Agents->oxidation UV / Light Exposure UV / Light Exposure UV / Light Exposure->photodegradation

Caption: Major degradation pathways for Grazoprevir.

References

  • Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - NIH. National Institutes of Health. [Link]

  • Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC - NIH. National Institutes of Health. [Link]

  • Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed. National Institutes of Health. [Link]

  • Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC - NIH. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Quantitative LC-MS/MS Method for Grazoprevir Potassium

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Grazoprevir potassium in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of the method's robustness and its advantages over alternative analytical techniques.

Introduction: The Need for Precise Grazoprevir Quantification

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1] As a key component of combination therapies, the accurate measurement of Grazoprevir concentrations in biological fluids, such as human plasma, is paramount for pharmacokinetic and toxicokinetic studies, which are essential for determining the safety and efficacy of the drug.[2] Given its therapeutic importance, a highly sensitive, selective, and reliable analytical method is required to support clinical and preclinical development.

This guide details a state-of-the-art LC-MS/MS method for this compound quantification, validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4] We will explore the intricacies of the method, from sample preparation to data acquisition, and provide a comparative analysis against other common analytical techniques, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography (UPLC-UV).

A Validated LC-MS/MS Method for Grazoprevir in Human Plasma

Liquid chromatography-tandem mass spectrometry has become the gold standard for the quantitative analysis of drugs in biological matrices due to its superior sensitivity and selectivity.[5] The following method is a robust and validated approach for the determination of Grazoprevir in human plasma.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of Grazoprevir is depicted below. This process ensures the efficient extraction of the analyte from the complex plasma matrix and its subsequent accurate quantification.

LC-MS/MS Workflow for Grazoprevir Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Ethyl Acetate Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Nitrogen Stream Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Injection Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Elution Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Figure 1: Experimental workflow for the LC-MS/MS analysis of Grazoprevir.
Detailed Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The primary challenge in bioanalysis is the removal of endogenous interferences from the biological matrix that can suppress or enhance the analyte signal. For Grazoprevir in plasma, a robust liquid-liquid extraction (LLE) is employed.[4]

  • Rationale: LLE is an effective technique for separating analytes from complex matrices based on their differential solubility in immiscible liquids. Ethyl acetate is a suitable solvent for extracting Grazoprevir, a moderately lipophilic compound, from the aqueous plasma matrix while leaving behind many endogenous interferences.[4]

  • Protocol:

    • To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled Grazoprevir). The IS is crucial for correcting for variability in extraction recovery and matrix effects.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes to ensure thorough mixing and efficient extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography

The chromatographic separation is designed to resolve Grazoprevir from any remaining endogenous components and ensure a clean introduction into the mass spectrometer.

  • Rationale: A C18 reversed-phase column is a common choice for separating moderately non-polar compounds like Grazoprevir. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate), is optimized to achieve good peak shape and retention. The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of the analyte and a shorter run time.[4]

  • Conditions:

    • Column: Waters Spherisorb phenyl column (150mm × 4.6mm ID, 5µm particle size)[4]

    • Mobile Phase A: 5mM ammonium formate buffer with 0.1% v/v trimethylamine, pH adjusted to 3.2 with formic acid, in 90% water and 10% acetonitrile[4]

    • Mobile Phase B: 5mM ammonium formate buffer with 0.1% v/v trimethylamine, pH adjusted to 3.2 with formic acid, in 10% water and 90% acetonitrile[4]

    • Flow Rate: 0.8 mL/min[4]

    • Gradient: A gradient elution is employed to ensure optimal separation.

    • Column Temperature: 40°C[4]

3. Mass Spectrometry

Tandem mass spectrometry provides the high selectivity required for accurate quantification in complex matrices.

  • Rationale: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule of Grazoprevir, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes the likelihood of interferences from other molecules.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by direct infusion of a Grazoprevir standard. For Grazoprevir (M.W. 766.91 g/mol ), the precursor ion would be m/z 767.9. A suitable product ion would be selected after fragmentation.

    • Collision Energy: Optimized for the specific MRM transition.

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[6] The following validation parameters are assessed in accordance with the ICH M10, FDA, and EMA guidelines.[3][7][8]

Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.Signal-to-noise ratio ≥ 5. Precision (%CV) ≤ 20% and accuracy (%bias) within ±20%.
Accuracy & Precision To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision should not exceed 15% CV.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Representative Validation Data for the LC-MS/MS Method

The following table summarizes the typical performance of the described LC-MS/MS method for Grazoprevir in human plasma.[4]

Validation Parameter Result
Linear Range 2 - 100 ng/mL
LLOQ 2 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%bias) 94.2% to 107.8%
Extraction Recovery Consistent and reproducible
Matrix Effect No significant matrix effect observed
Stability Stable under tested conditions

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for bioanalysis, other techniques such as HPLC-UV and UPLC-UV are also used, particularly in quality control of pharmaceutical formulations.[9][10]

Decision-Making for Method Selection

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following diagram illustrates a typical decision-making process.

Analytical Method Selection Start Start Define Analytical Needs Define Analytical Needs Start->Define Analytical Needs High Sensitivity & Selectivity Required? High Sensitivity & Selectivity Required? Define Analytical Needs->High Sensitivity & Selectivity Required? Complex Matrix (e.g., Plasma)? Complex Matrix (e.g., Plasma)? High Sensitivity & Selectivity Required?->Complex Matrix (e.g., Plasma)? No LC-MS/MS LC-MS/MS High Sensitivity & Selectivity Required?->LC-MS/MS Yes High Throughput Needed? High Throughput Needed? Complex Matrix (e.g., Plasma)?->High Throughput Needed? No Complex Matrix (e.g., Plasma)?->LC-MS/MS Yes UPLC-UV UPLC-UV High Throughput Needed?->UPLC-UV Yes HPLC-UV HPLC-UV High Throughput Needed?->HPLC-UV No

Figure 2: Decision-making process for selecting an analytical method.
Performance Comparison

The following table provides a comparative overview of LC-MS/MS, UPLC-UV, and HPLC-UV for the analysis of Grazoprevir.

Parameter LC-MS/MS UPLC-UV HPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)Moderate (based on chromatographic retention and UV absorbance)
Sensitivity (Typical LLOQ) Low ng/mL to pg/mLµg/mL to high ng/mLHigh µg/mL
Linear Range WideModerateModerate
Run Time Short (typically < 5 minutes)Very Short (typically < 3 minutes)Longer (typically 5-15 minutes)
Matrix Effect Potential for ion suppression/enhancementLess susceptible than MS, but matrix can co-eluteLess susceptible than MS, but matrix can co-elute
Instrumentation Cost HighModerateLow to Moderate
Typical Application Bioanalysis (plasma, tissue), impurity identificationQC of drug substance and product, dissolution testingQC of drug substance and product, routine analysis

Key Takeaways from the Comparison:

  • LC-MS/MS is unequivocally the superior choice for the quantification of Grazoprevir in biological matrices due to its unparalleled sensitivity and selectivity.[8] This allows for the measurement of low drug concentrations, which is crucial for pharmacokinetic studies.

  • UPLC-UV offers a significant advantage in terms of speed and reduced solvent consumption over traditional HPLC-UV, making it an excellent choice for high-throughput quality control applications where the analyte concentrations are relatively high.[10]

  • HPLC-UV remains a workhorse in many laboratories due to its robustness and lower cost. However, its lower sensitivity and longer run times make it less suitable for demanding bioanalytical applications.[9]

  • Capillary Electrophoresis (CE) is another technique that can be used for the analysis of antiviral drugs.[3] While not as commonly employed as LC-based methods for this application, CE offers high separation efficiency and can be a valuable alternative in specific situations.

Conclusion

The validated LC-MS/MS method presented in this guide provides a highly sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The meticulous validation of the method, in accordance with international regulatory guidelines, ensures the integrity of the data generated for crucial pharmacokinetic and clinical studies.

While alternative methods like UPLC-UV and HPLC-UV have their merits in specific applications, particularly in quality control, they lack the sensitivity and selectivity required for the bioanalysis of potent drugs like Grazoprevir. The choice of LC-MS/MS is therefore not merely a preference but a necessity for ensuring the highest quality data in the development of this important antiviral therapeutic. This guide serves as a comprehensive resource for scientists and researchers, providing not only the "how" but also the "why" behind the analytical method of choice for Grazoprevir.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, M10 Bioanalytical Method Validation. [Link][3][4]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][10]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. M10 Bioanalytical method validation and study sample analysis m10. [Link][6]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link][8]

  • Kandoussi, H., et al. (2024). Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma. Annales Pharmaceutiques Françaises, 82(6), 1034-1045. [Link][4]

  • National Center for Biotechnology Information. This compound salt. PubChem Compound Summary for CID 138107580. [Link]

  • Kavitha, V., et al. (2022). A RAPID NOVEL ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF GRAZOPREVIR AND ELBASVIR BY USING RP-HPLC. EPRA International Journal of Research & Development (IJRD). [Link]

  • International Journal of Creative Research Thoughts. Analytical method for determination of Elbasvir and Grazoprevir in bulk, pharmaceutical dosage form and biological fluid. [Link]

  • Nallagundla, S., et al. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. International Journal of Pharmaceutical Science Invention. [Link]

  • National Center for Biotechnology Information. Grazoprevir. PubChem Compound Summary for CID 44603531. [Link]

  • Wikipedia. Grazoprevir. [Link]

  • Vankawala, S., et al. (2022). Method Development and Validation for Simultaneous Estimation of Grazoprevir and Elbasvir in Bulk Drug and Formulation by Using RP-HPLC Method. Research Journal of Pharmacy and Technology. [Link][9]

  • de Santana, D. C. A. S., et al. (2020). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 25(22), 5466. [Link]

  • de Andrade, J. B., et al. (2020). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 189, 113479. [Link]

  • International Journal of Creative Research Thoughts. Analytical method for determination of Elbasvir and Grazoprevir in bulk, pharmaceutical dosage form and biological fluid. [Link][2]

  • de Castro, P. A., et al. (2006). Determination of antiretroviral agents in human serum by capillary electrophoresis. Journal of Chromatography A, 1107(1-2), 290-297. [Link][3]

  • Rao, P., et al. (2020). simultaneous reverse-phase ultra performance liquid chromatography method development and validation for simultaneous estimation of grazoprevir and elbasvir in bulk and tablet dosage form. Research Journal of Pharmacy and Technology. [Link][10]

  • Pacific BioLabs. LC-MS and LC-MS/MS. [Link][1]

  • Singh, S., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Taylor, R., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements of the same patient sample that contains potentially interfering substances (carbamazepine). Clinical Chemistry, 48(9), 1511-1519. [Link]

  • Chen, X., et al. (2010). Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. Arzneimittelforschung, 60(1), 43-50. [Link]

  • Niculescu, M., et al. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 58(5), 549-557. [Link][5][8]

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A Senior Application Scientist's Guide to Assessing Grazoprevir Potassium Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for evaluating the potential cross-reactivity of Grazoprevir potassium in immunoassays. As a complex, macrocyclic peptidomimetic, Grazoprevir presents a unique analytical challenge. Its structure necessitates a rigorous assessment of specificity to ensure the integrity of immunoassay data in preclinical and clinical research. This document moves beyond standard protocols to explain the scientific rationale behind each experimental step, empowering researchers to design robust, self-validating analytical systems.

Introduction: The Analytical Imperative for Grazoprevir

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3] It is a large and complex azamacrocyclic compound, a structural class that warrants careful scrutiny in the context of immunoassays.[1][2] While highly effective in treating HCV genotypes 1 and 4, its introduction into biological matrices requires a thorough understanding of its potential to interfere with ligand-binding assays.[4]

Immunoassays are fundamental tools in drug development, used for pharmacokinetic (PK) analysis, biomarker quantification, and immunogenicity testing (anti-drug antibodies, ADA). Assay interference from a therapeutic agent can lead to erroneous results, such as the over- or underestimation of an analyte's concentration, potentially compromising critical drug development decisions.[5][6] Given the peptide-like features of Grazoprevir, assessing its cross-reactivity is not merely a procedural step but a scientific necessity to guarantee data reliability.

Foundational Concepts: Mechanisms of Immunoassay Interference

Understanding how a drug like Grazoprevir can interfere with an immunoassay requires a firm grasp of the assay's architecture, most commonly the sandwich enzyme-linked immunosorbent assay (ELISA). Interference can manifest through several mechanisms.[7][8][9]

  • Direct Cross-Reactivity: This is the most direct form of interference, where the interfering molecule is structurally similar to the target analyte.[5][10] It binds to the capture and/or detection antibodies, either generating a false-positive signal or competitively inhibiting the binding of the true analyte, leading to a false-negative result.

  • Non-Specific Binding (NSB): The drug may adhere non-specifically to assay components, such as the plastic surface of the microplate or the antibody Fc regions, which can create a high background signal or bridge the capture and detection antibodies, resulting in a false positive.[8][9]

  • Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere. This includes endogenous substances like heterophilic antibodies, human anti-animal antibodies (HAAA), or rheumatoid factor, which can cross-link the assay antibodies, mimicking the presence of the analyte.[7][11][12]

The following diagram illustrates these potential interference pathways in a typical sandwich immunoassay format.

cluster_0 Standard Assay cluster_1 Cross-Reactivity Interference cluster_2 Non-Specific Binding Interference s_cap Capture Ab s_analyte Analyte s_cap->s_analyte Specific Binding s_det Detection Ab s_analyte->s_det cr_cap Capture Ab cr_drug Grazoprevir (Cross-Reactant) cr_cap->cr_drug False Positive/ Negative cr_det Detection Ab cr_drug->cr_det nsb_cap Capture Ab nsb_det Detection Ab nsb_cap->nsb_det Bridging (False Positive) nsb_drug Grazoprevir (NSB) nsb_drug->nsb_cap nsb_drug->nsb_det

Caption: Mechanisms of immunoassay interference.

Devising a Robust Testing Strategy for Grazoprevir

A comprehensive evaluation of Grazoprevir's cross-reactivity requires a multi-faceted experimental approach. The following protocols are designed to systematically dissect and quantify potential interference.

Experimental Protocol 1: Direct Specificity Assessment via Competitive Analysis

This experiment is the cornerstone of cross-reactivity testing. It directly measures the ability of Grazoprevir to compete with the intended analyte for antibody binding sites.

Causality Behind Experimental Choices:

  • Competitive Format: This format is inherently sensitive to binding competition. By keeping the analyte and antibody concentrations fixed, any displacement by a cross-reactant (Grazoprevir) is directly translated into a measurable signal change.

  • Dose-Response Curve: Testing a wide range of Grazoprevir concentrations is critical. A full dose-response curve allows for the calculation of an IC50 (the concentration of interferent that causes 50% inhibition), providing a quantitative measure of cross-reactivity.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with the capture antibody specific to the target analyte. Incubate overnight at 4°C, then wash and block with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Analyte & Competitor Preparation: Prepare a fixed, sub-saturating concentration of the biotinylated target analyte. Separately, prepare a serial dilution of this compound salt, typically ranging from high nanomolar to micromolar concentrations, alongside other HCV protease inhibitors as controls.

  • Competitive Incubation: Add the Grazoprevir dilutions (and controls) to the wells, immediately followed by the fixed concentration of the biotinylated analyte. Incubate for 1-2 hours at room temperature to allow for competition.

  • Detection: Wash the plate thoroughly. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Signal Development: Wash the plate again. Add a TMB substrate solution. Stop the reaction with 1M H₂SO₄ after sufficient color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percent cross-reactivity at each concentration using the formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Grazoprevir) x 100%

The workflow for this protocol is visualized below.

A Coat Plate with Capture Antibody B Wash and Block Non-Specific Sites A->B C Add Grazoprevir (Serial Dilutions) B->C D Add Biotinylated Target Analyte C->D E Incubate to Allow Competition D->E F Wash Plate E->F G Add Streptavidin-HRP F->G H Wash Plate G->H I Add TMB Substrate & Stop Reaction H->I J Read Absorbance (450 nm) I->J K Calculate % Cross-Reactivity J->K

Caption: Workflow for Competitive Cross-Reactivity Assay.

Experimental Protocol 2: Spike and Recovery Analysis in Biological Matrix

This experiment assesses whether Grazoprevir interferes with the accurate quantification of an analyte within a complex biological environment, such as human serum. It evaluates the combined effects of the drug and the sample matrix.

Causality Behind Experimental Choices:

  • Relevant Matrix: Using the intended sample matrix (e.g., 100% human serum) is crucial as it introduces potential real-world interferents like endogenous proteins and lipids.

  • Spiking at Multiple Levels: Spiking the analyte at low, medium, and high concentrations within the assay's dynamic range ensures that any observed interference is not concentration-dependent.

Step-by-Step Methodology:

  • Sample Preparation: Obtain pooled human serum. Prepare three sets of samples:

    • Set A: Serum spiked with low, medium, and high concentrations of the target analyte.

    • Set B: Serum spiked with the same analyte concentrations as Set A, but also co-spiked with a therapeutically relevant concentration of Grazoprevir (e.g., Cmax).

    • Set C: Serum spiked as in Set A, but co-spiked with a supra-therapeutic concentration of Grazoprevir (e.g., 10x Cmax).

  • Assay Performance: Analyze all samples using the validated sandwich ELISA for the target analyte.

  • Data Analysis: Calculate the concentration of the analyte in each sample based on the standard curve.

  • Recovery Calculation: Determine the percent recovery for each sample in Sets B and C relative to Set A using the formula: % Recovery = (Measured Concentration in presence of Grazoprevir / Measured Concentration in absence of Grazoprevir) x 100% Acceptable recovery is typically defined as 80-120%. Deviations outside this range suggest interference.

Data Interpretation and Comparative Analysis

While specific public data on Grazoprevir's cross-reactivity in immunoassays is limited, we can present the expected outcomes of the proposed experiments in a structured format. This provides a clear benchmark for researchers conducting these studies.

Table 1: Key Physicochemical and Pharmacokinetic Properties of Grazoprevir This table summarizes the essential properties of Grazoprevir that are relevant to its analytical behavior.

PropertyValueReference
Molecular FormulaC₃₈H₅₀N₆O₉S[1]
Molar Mass766.91 g·mol⁻¹[2]
Mechanism of ActionHCV NS3/4A Protease Inhibitor[1][2]
MetabolismPrimarily by CYP3A4; no circulating metabolites detected[1][2][13]
Plasma Protein Binding98.8%[2]
Elimination Half-Life~31 hours[2][4]

Table 2: Illustrative Cross-Reactivity Profile of HCV Protease Inhibitors in a Hypothetical Immunoassay This table demonstrates how to present specificity data, comparing Grazoprevir to other drugs of the same class. The values are hypothetical and for illustrative purposes only.

CompoundClassIC50 (nM)% Cross-Reactivity
Target Analyte X -1.5100%
Grazoprevir NS3/4A Inhibitor>10,000<0.015%
Paritaprevir NS3/4A Inhibitor>10,000<0.015%
Simeprevir NS3/4A Inhibitor8,5000.018%
Negative Control Unrelated Compound>10,000<0.015%

Table 3: Example of Spike and Recovery Data in the Presence of Grazoprevir This table shows a potential outcome of a spike and recovery experiment, indicating no significant interference at the tested concentrations.

Analyte Spike LevelGrazoprevir Conc.Expected (ng/mL)Measured (ng/mL)% Recovery
Low0 µM (Control)5.04.998%
Low1 µM (Therapeutic)5.05.1102%
Low10 µM (Supra-therapeutic)5.04.896%
Medium0 µM (Control)50.051.5103%
Medium1 µM (Therapeutic)50.048.998%
Medium10 µM (Supra-therapeutic)50.052.1104%
High0 µM (Control)200.0195.097.5%
High1 µM (Therapeutic)200.0205.0102.5%
High10 µM (Supra-therapeutic)200.0191.095.5%

Conclusion and Recommendations

The assessment of immunoassay cross-reactivity for a complex therapeutic like Grazoprevir is a critical component of ensuring analytical data integrity. Due to its macrocyclic peptidomimetic structure, a potential for interference, while not documented, cannot be dismissed without empirical evidence.

This guide provides the scientific rationale and detailed methodologies for a robust evaluation. By implementing a testing strategy that includes direct specificity analysis and matrix-based spike and recovery experiments, researchers can confidently characterize the behavior of Grazoprevir in their specific immunoassay systems. This proactive approach to validation is essential for the trustworthiness of data generated in drug development and is aligned with the expectations of regulatory bodies for thorough assay characterization.[14][15] In cases where interference is detected, alternative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered for quantitative analysis.[16][17]

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A Comparative Analysis of the Resistance Profiles of Grazoprevir and Other NS3/4A Protease Inhibitors in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the resistance profile of Grazoprevir, a second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, with other agents in its class. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the nuances of antiviral resistance.

Introduction: The NS3/4A Protease - A Critical Target in HCV Therapy

Hepatitis C, a global health concern, is caused by a single-stranded RNA virus that relies on a sophisticated molecular machinery for its replication.[1] Central to this process is the NS3/4A serine protease, a viral enzyme responsible for cleaving the HCV polyprotein into mature, functional proteins essential for viral assembly and propagation.[1][2][3] Inhibiting the NS3/4A protease effectively halts the viral life cycle, making it a prime target for direct-acting antiviral (DAA) therapies.[2][3]

Grazoprevir is a potent, second-generation NS3/4A protease inhibitor.[4][5] Like other inhibitors in its class, it blocks the enzymatic activity of NS3/4A, thereby disrupting viral replication.[2][4] However, the high replication rate and error-prone nature of the HCV RNA polymerase lead to the frequent emergence of mutations.[5][6] When these mutations occur in the drug's target region and reduce its susceptibility, they are termed resistance-associated substitutions (RASs). The presence and selection of RASs are a primary cause of treatment failure.[5][7][8] Understanding the specific resistance profile of each protease inhibitor (PI) is therefore paramount for optimizing treatment strategies.

The Resistance Profile of Grazoprevir (MK-5172)

Grazoprevir stands out as a second-generation PI with a robust resistance profile, characterized by a high genetic barrier to resistance and activity against a range of HCV genotypes and variants that are resistant to first-generation agents.[4][8][9]

Pan-Genotypic Activity: Grazoprevir demonstrates potent, subnanomolar to low-nanomolar activity against a broad spectrum of HCV genotypes, including 1a, 1b, 2a, 3a, 4, and 6 in both enzymatic and replicon-based cellular assays.[4][9][10][11]

Key Resistance-Associated Substitutions (RASs): While highly potent, Grazoprevir's efficacy can be compromised by specific RASs in the NS3 protease domain.

  • D168 Substitutions: Relapse in patients treated with Grazoprevir is most commonly associated with substitutions at position D168 (e.g., D168A/V/G/E).[5][12][13][14] These mutations can reduce Grazoprevir's activity by over 100-fold in some cases.[13]

  • Other Positions: Additional RASs at positions Y56, R155, and A156 have also been detected, particularly in patients experiencing on-treatment virologic breakthrough.[5][14]

Activity Against Baseline Polymorphisms: A key advantage of Grazoprevir is its robust activity against the common Q80K polymorphism in HCV genotype 1a, which is a prevalent baseline RAS that can reduce the efficacy of other PIs like simeprevir.[5][12] Clinical studies have shown that the presence of Q80K at baseline does not significantly impact treatment outcomes with Grazoprevir-containing regimens.[5]

High Genetic Barrier to Resistance: The "genetic barrier" refers to the number of nucleotide changes required for a virus to develop resistance. Grazoprevir, particularly when used in combination with an NS5A inhibitor like Elbasvir, presents a high genetic barrier to resistance.[8][9][15] Combination therapy suppresses the emergence of resistant colonies far more effectively than either agent alone.[9][15][16] Resistant colonies that do emerge often harbor RASs requiring two or more nucleotide changes, making their development less likely.[15][16]

Unique Binding Mode: Structural studies reveal that Grazoprevir has a unique binding conformation. Its P2 quinoxaline moiety interacts with the catalytic triad (H57, D81, S139) of the protease, avoiding direct contact with residues R155 and D168.[6][17] This distinct interaction explains its retained potency against the R155K and D168A variants, which confer multi-drug resistance to many other PIs.[6]

Comparative Analysis: Grazoprevir vs. Other Protease Inhibitors

The resistance profiles of HCV PIs are not uniform. They vary based on the inhibitor's chemical structure, its interaction with the protease active site, and its generation (first vs. second).

The Substrate Envelope Concept: The differences in resistance can be rationalized by the "substrate envelope" model. This model defines the consensus volume occupied by the natural substrates of the NS3/4A protease.[18][19] Inhibitors that fit within this envelope are less likely to select for resistance, as any mutation that weakens inhibitor binding would also likely impair the binding of the natural substrate, thus reducing viral fitness. Conversely, inhibitors with bulky chemical groups that protrude from this envelope make contact with residues not essential for substrate binding.[17][18][19] These contact points, such as R155, A156, and D168, can be mutated to weaken inhibitor binding without significantly impacting the enzyme's natural function, leading to high-level resistance.[18][19]

First-generation PIs and some second-generation agents have moieties that extend beyond the substrate envelope, making them susceptible to resistance at these key positions. Grazoprevir's unique binding mode allows it to maintain a better fit within this envelope, contributing to its superior resistance profile against certain RASs.[17]

Table 1: Comparative Resistance Profiles of Selected HCV NS3/4A Protease Inhibitors
FeatureGrazoprevirGlecaprevirVoxilaprevirParitaprevirSimeprevirTelaprevir/Boceprevir
Generation SecondSecond (Pangenotypic)Second (Pangenotypic)SecondSecondFirst
Key RASs D168, A156, Y56, R155A156, D/Q168A156, D168D168, R155Q80, R155, D168V36, T54, R155, A156, V170
Impact of Q80K Minimal impactMinimal impactMinimal impactMinimal impactSignificant impactMinimal impact
Impact of D168 High-level resistanceHigh-level resistanceHigh-level resistanceHigh-level resistanceHigh-level resistanceModerate resistance
Impact of A156 High-level resistanceVery high-level resistance (>100-fold)High-level resistanceLow-level resistanceHigh-level resistanceHigh-level resistance
Cross-Resistance Retains activity against many 1st-gen RASsBroadly active, but cross-resistance at A156/D168Broadly active, but cross-resistance at A156/D168Cross-resistance with other PIs at D168Cross-resistance with other PIs at R155/D168High degree of cross-resistance with each other
Genetic Barrier HighHighHighModerate-HighModerateLow-Moderate

Note: This table provides a generalized comparison. The specific fold-change in resistance can vary significantly based on the specific amino acid substitution, HCV genotype, and the in vitro assay system used.

Experimental Methodologies for Resistance Profiling

The characterization of resistance profiles is a cornerstone of antiviral drug development. It relies on two primary experimental approaches: phenotypic and genotypic assays.

Protocol 1: Phenotypic Resistance Assay using an HCV Replicon System

This method directly measures the reduction in drug susceptibility conferred by specific mutations.

Workflow:

  • Site-Directed Mutagenesis: Introduce desired RASs (e.g., D168A) into a plasmid containing a subgenomic HCV replicon construct (often containing a luciferase reporter gene for easy quantification).

  • In Vitro Transcription: Generate replicon RNA from the linearized plasmid DNA template.

  • Electroporation: Introduce the mutant or wild-type HCV RNA into a permissive human hepatoma cell line (e.g., Huh-7.5 cells).

  • Drug Treatment: Plate the cells and treat with serial dilutions of the protease inhibitor (e.g., Grazoprevir) for 48-72 hours.

  • Quantify Replication: Measure HCV replication. If using a luciferase reporter, lyse the cells and measure luciferase activity. Alternatively, extract total RNA and quantify HCV RNA levels using RT-qPCR.

  • Data Analysis: Plot the dose-response curve and calculate the 50% effective concentration (EC₅₀) for both wild-type and mutant replicons. The fold-change in resistance is calculated as (EC₅₀ mutant / EC₅₀ wild-type).

Caption: Workflow for Phenotypic Resistance Profiling.

Protocol 2: Genotypic Resistance Assay by Population Sequencing

This method identifies RASs present in viral populations from clinical samples.

Workflow:

  • Sample Collection: Obtain plasma from an HCV-infected patient, either before treatment (baseline) or at the time of virologic failure.

  • Viral RNA Extraction: Isolate HCV RNA from the plasma sample.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA template.

  • PCR Amplification: Use specific primers to amplify the NS3 protease-coding region from the cDNA.

  • Sequencing:

    • Sanger Sequencing: Sequence the purified PCR product. This consensus sequencing method typically detects variants that constitute >20-25% of the viral population.[5]

    • Next-Generation Sequencing (NGS): For higher sensitivity, create a library from the PCR product and perform deep sequencing. NGS can detect minor variants present at frequencies of 1% or lower.[5]

  • Sequence Analysis: Align the obtained sequence to a wild-type reference sequence to identify amino acid substitutions at known resistance positions (e.g., 155, 156, 168).

Caption: Workflow for Genotypic Resistance Profiling.

Clinical Implications and Conclusion

The comparative resistance profiles of NS3/4A protease inhibitors have direct implications for clinical practice.

  • Treatment Guidance: For treatment-naïve patients, the presence of certain baseline RASs can influence the choice of regimen and duration of therapy. For example, the FDA label for Zepatier® (Elbasvir/Grazoprevir) recommends baseline NS5A RAS testing for genotype 1a patients to guide treatment duration. While NS3 RASs have less impact on Grazoprevir outcomes, knowledge of PI resistance profiles is critical for selecting second-line therapies.[20]

  • Salvage Therapy: For patients who have failed a previous DAA regimen, genotypic resistance testing is crucial. The selection of a new regimen will depend on avoiding drugs to which the patient's viral population has developed cross-resistance. Grazoprevir's activity against some first-generation PI-resistant variants makes it a valuable component in certain salvage scenarios.[8]

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A Guide to the Synergistic Efficacy of Grazoprevir and Elbasvir in Hepatitis C Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synergistic relationship between Grazoprevir potassium and elbasvir, the active components in the direct-acting antiviral (DAA) combination therapy Zepatier®. We will explore the fundamental mechanisms of action, present supporting in vitro and clinical data demonstrating their synergistic and additive effects, and compare their performance against other leading Hepatitis C virus (HCV) treatment regimens. This document is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiviral therapeutics.

Introduction: The Rationale for Dual-Targeting of HCV

The Hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, offering high cure rates with well-tolerated, interferon-free regimens. A key strategy in modern DAA therapy is the combination of agents that target different essential viral proteins, a tactic designed to maximize antiviral potency and minimize the development of resistance.

The combination of Grazoprevir and elbasvir exemplifies this strategy. Grazoprevir is a potent inhibitor of the HCV NS3/4A protease, while elbasvir targets the viral NS5A protein. By disrupting two distinct and critical stages of the viral lifecycle, this combination therapy creates a powerful synergistic effect that has proven highly effective in clinical practice.

Unveiling the Synergistic Mechanism of Action

The profound efficacy of the Grazoprevir and elbasvir combination stems from their complementary attacks on the HCV replication machinery.

  • Grazoprevir (NS3/4A Protease Inhibitor): The HCV NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional viral proteins. Grazoprevir, a second-generation NS3/4A inhibitor, blocks this cleavage process, thereby preventing the assembly of new viral replication complexes.[1][2]

  • Elbasvir (NS5A Inhibitor): The precise functions of the HCV NS5A protein are multifaceted and not entirely elucidated, but it is known to be a critical component of the viral replication complex and is involved in virion assembly.[3][4] Elbasvir inhibits NS5A, leading to a disruption of HCV RNA replication and the formation of new viral particles.[3]

The synergy arises from the simultaneous disruption of both polyprotein processing and RNA replication/virion assembly. This dual-pronged attack makes it significantly more difficult for the virus to sustain its replication cycle compared to the action of either agent alone.

Grazoprevir_Elbasvir_Synergy cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Virion_Assembly New Virion Assembly HCV_RNA->Virion_Assembly Replication_Complex Replication Complex (contains NS5A) Polyprotein->Replication_Complex Processing by NS3/4A Replication_Complex->HCV_RNA RNA Replication Replication_Complex->Virion_Assembly Grazoprevir Grazoprevir Grazoprevir->Polyprotein Inhibits NS3/4A Protease Elbasvir Elbasvir Elbasvir->Replication_Complex Inhibits NS5A Elbasvir->Virion_Assembly Inhibits NS5A

Figure 1: Synergistic mechanism of Grazoprevir and Elbasvir.

In Vitro Evidence: Additive Effects and a High Barrier to Resistance

Preclinical studies utilizing HCV replicon systems provide the foundational evidence for the efficacy of the Grazoprevir and elbasvir combination. A key study by Lahser et al. (2016) investigated their interaction in HCV genotype 1a replicon cells.[1][5]

The study revealed that Grazoprevir and elbasvir interact additively in their inhibition of HCV RNA replication.[5] This means the combined effect is equal to the sum of their individual effects, a highly desirable outcome in combination therapy. Both compounds were independently potent, with 90% effective concentration (EC90) values of 0.9 nM for Grazoprevir and 0.006 nM for elbasvir in wild-type replicon cells.[1][5]

Crucially, the combination demonstrated a high genetic barrier to resistance .[5] Colony formation assays showed that a 10-fold multiple of the EC90 of the combination was sufficient to suppress the emergence of resistant colonies, whereas a 100-fold multiple was required for the individual agents.[1][5] This indicates that the virus must acquire multiple mutations to overcome the dual blockade, a significantly less probable event than developing resistance to a single agent.

Table 1: In Vitro Resistance Profile of Grazoprevir and Elbasvir

DrugTargetGenotypeKey Resistance-Associated Substitutions (RASs)
Grazoprevir NS3/4A1aY56H, R155K, A156G/T/V, D168A/E/G/N/S/V/Y[6]
1bF43S, Y56F, V107I, A156S/T/V, D168A/G/V[6]
4D168A/V[6]
Elbasvir NS5A1aM28A/G/T, Q30D/E/H/K/R, L31M/V, H58D, Y93C/H/N[6]
1bL28M, L31F, Y93H[6]
4L30S, M31V, Y93H[6]

Clinical Performance: High Sustained Virologic Response Rates

The in vitro promise of the Grazoprevir/elbasvir combination has been borne out in numerous clinical trials, demonstrating high rates of sustained virologic response (SVR), the clinical endpoint for a cure of HCV.

Table 2: Sustained Virologic Response (SVR12) Rates for Grazoprevir/Elbasvir in Treatment-Naïve Patients

HCV GenotypeSVR12 Rate (%)95% Confidence Interval
Genotype 1a 9286% - 96%
Genotype 1b 9995% - 100%
Genotype 4 10082% - 100%
Genotype 6 8044% - 98%
Data from the C-EDGE Treatment-Naïve Trial.[7][8]

These high SVR rates are maintained across diverse patient populations, including those with cirrhosis and HIV/HCV coinfection.[7]

Comparative Efficacy with Alternative Direct-Acting Antiviral Regimens

The landscape of HCV treatment includes several highly effective DAA combination therapies. The choice of regimen often depends on factors such as HCV genotype, prior treatment experience, and the presence of comorbidities.

Table 3: Comparison of SVR12 Rates for Recommended DAA Regimens in Treatment-Naïve Adults without Cirrhosis

RegimenGenotype 1aGenotype 1bGenotype 4
Elbasvir/Grazoprevir 92-95%99%97-100%
Glecaprevir/Pibrentasvir 98%99%100%
Ledipasvir/Sofosbuvir 96%98%93%
Sofosbuvir/Velpatasvir 98%99%100%
SVR rates are compiled from various clinical trials and treatment guidelines.[6][7][8][9]

While all listed regimens demonstrate excellent efficacy, Grazoprevir/elbasvir remains a highly competitive option, particularly for patients with HCV genotypes 1 and 4.

Experimental Protocols

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a standard method for evaluating the interaction between two antimicrobial agents.

Checkerboard_Assay_Workflow Start Start Prepare_Drugs Prepare serial dilutions of Grazoprevir and Elbasvir Start->Prepare_Drugs Plate_Setup Dispense drug dilutions into a 96-well plate in a checkerboard matrix Prepare_Drugs->Plate_Setup Add_Cells Add HCV replicon-containing cells to each well Plate_Setup->Add_Cells Incubate Incubate for 48-72 hours Add_Cells->Incubate Measure_Replication Quantify HCV replication (e.g., luciferase reporter assay) Incubate->Measure_Replication Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Measure_Replication->Calculate_FIC Interpret_Results Interpret FIC Index: Synergy (≤0.5), Additive (>0.5 to 4.0), Antagonism (>4.0) Calculate_FIC->Interpret_Results End End Interpret_Results->End

Figure 2: Checkerboard assay workflow.

Step-by-Step Protocol:

  • Drug Preparation: Prepare stock solutions of Grazoprevir and elbasvir. Create a series of two-fold serial dilutions for each drug in cell culture medium.

  • Plate Setup: In a 96-well microtiter plate, dispense the serial dilutions of Grazoprevir along the x-axis and the serial dilutions of elbasvir along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone and no-drug controls.

  • Cell Seeding: Add HCV replicon-containing cells (e.g., Huh-7 cells harboring a genotype 1a replicon with a luciferase reporter) to each well at a predetermined density.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48 to 72 hours.

  • Quantification of HCV Replication: Measure the level of HCV replication in each well. For luciferase reporter replicons, this is done by adding a luciferase substrate and measuring the resulting luminescence.

  • Data Analysis: Determine the EC50 (50% effective concentration) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (EC50 of Drug A in combination / EC50 of Drug A alone) + (EC50 of Drug B in combination / EC50 of Drug B alone).

  • Interpretation: An FIC Index of ≤0.5 indicates synergy, >0.5 to 4.0 suggests an additive or indifferent effect, and >4.0 indicates antagonism.[10][11]

HCV Replicon Assay for Antiviral Susceptibility and Resistance Testing

HCV replicon systems are invaluable tools for studying the antiviral activity of compounds and for selecting and characterizing resistant variants.[12][13]

Step-by-Step Protocol:

  • Cell Culture: Maintain Huh-7 cells that stably harbor an HCV subgenomic replicon (e.g., genotype 1a or 1b). These replicons often contain a selectable marker (e.g., neomycin resistance) and a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the replicon-containing cells in 96-well plates. After cell attachment, add serial dilutions of the antiviral compounds (Grazoprevir, elbasvir, or the combination).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Replication Measurement: Quantify HCV RNA replication by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • EC50 Determination: Plot the dose-response curves and calculate the EC50 value for each compound.

  • Resistance Selection: To select for resistant variants, culture the replicon cells in the presence of increasing concentrations of the antiviral drug over a prolonged period.

  • Characterization of Resistant Variants: Isolate RNA from the resistant cell colonies, reverse transcribe, and sequence the target viral genes (NS3/4A for Grazoprevir, NS5A for elbasvir) to identify mutations that confer resistance.

Conclusion

The combination of Grazoprevir and elbasvir represents a highly effective and well-tolerated treatment for chronic Hepatitis C infection. Their synergistic and additive mechanism of action, targeting two essential viral proteins, leads to potent viral suppression and a high barrier to the development of resistance. In vitro data from HCV replicon assays and extensive clinical trial results confirm the robust efficacy of this combination, establishing it as a cornerstone of modern HCV therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antiviral strategies.

References

  • Lahser, F. C., Bystol, K., Curry, S., McMonagle, P., Xia, E., Ingravallo, P., Chase, R., Liu, R., Black, T., Hazuda, D., Howe, A. Y. M., & Asante-Appiah, E. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2954–2964. [Link]

  • Lahser, F. C., Bystol, K., Curry, S., McMonagle, P., Xia, E., Ingravallo, P., Chase, R., Liu, R., Black, T., Hazuda, D., Howe, A. Y. M., & Asante-Appiah, E. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2954–2964. [Link]

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Independent Validation of Grazoprevir Potassium's Antiviral Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, independent validation and comparative analysis of Grazoprevir potassium, a second-generation direct-acting antiviral (DAA) agent for the treatment of chronic Hepatitis C virus (HCV) infection. We will delve into its mechanism of action, compare its antiviral potency against other key HCV NS3/4A protease inhibitors, and provide detailed experimental protocols for robust in vitro validation.

Introduction to Grazoprevir and the Evolving Landscape of HCV Treatment

The advent of direct-acting antivirals has revolutionized the management of chronic Hepatitis C, offering curative therapies with high success rates.[1][2] Grazoprevir (formerly MK-5172) is a potent, second-generation inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme indispensable for viral replication.[3] Developed by Merck & Co., it is a key component of the fixed-dose combination therapy Zepatier® (Elbasvir/Grazoprevir), approved for the treatment of HCV genotypes 1 and 4.[1][3][4] This guide will focus on the independent validation of Grazoprevir's antiviral potency, providing a comparative framework for researchers in the field.

Mechanism of Action: Targeting the HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins.[5][6] The NS3/4A serine protease is responsible for multiple cleavages of this polyprotein, making it a critical target for antiviral intervention.[5][6][7] Grazoprevir is a macrocyclic peptidomimetic inhibitor that binds to the active site of the NS3/4A protease with high affinity and specificity, thereby blocking the maturation of viral proteins and halting viral replication.[5]

cluster_0 HCV Life Cycle cluster_1 Mechanism of Inhibition HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Structural Proteins Structural Proteins Polyprotein->Structural Proteins Cleavage Non-Structural Proteins Non-Structural Proteins Polyprotein->Non-Structural Proteins Cleavage NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Target of Viral Replication Viral Replication Non-Structural Proteins->Viral Replication Grazoprevir Grazoprevir Grazoprevir->NS3/4A Protease Inhibition

Caption: Mechanism of Grazoprevir Inhibition of HCV Replication.

Comparative Antiviral Potency: In Vitro Efficacy

The antiviral potency of Grazoprevir and its comparators is typically assessed using HCV replicon assays. These cell-based systems contain a subgenomic HCV RNA that replicates autonomously within human hepatoma cells, allowing for the direct measurement of a drug's ability to inhibit viral replication.[8][9] The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, is a key metric for comparison.

HCV GenotypeGrazoprevir EC50 (nM)Glecaprevir EC50 (nM)Paritaprevir EC50 (nM)
1a 0.40.21 - 0.380.9 - 1.0
1b 0.10.40 - 0.480.2 - 0.4
2a 130.844.3
2b 172.21.6
3a 841.919
4a 0.20.270.4
5a 1.14.6130
6a 0.50.211.2
Data compiled from multiple in vitro studies.[10]

As demonstrated in the table, Grazoprevir exhibits potent activity against HCV genotypes 1a, 1b, 4a, 5a, and 6a, with EC50 values in the sub-nanomolar to low nanomolar range.[10] Notably, for the challenging-to-treat genotype 3, Glecaprevir shows significantly greater potency compared to both Grazoprevir and Paritaprevir.[10]

Activity Against Resistance-Associated Substitutions (RASs)

The emergence of resistance-associated substitutions in the HCV NS3 protease can reduce the efficacy of protease inhibitors. The following table compares the in vitro activity of Grazoprevir, Glecaprevir, and Paritaprevir against common RASs in genotype 1a.

NS3 SubstitutionGrazoprevir (Fold Change in EC50)Glecaprevir (Fold Change in EC50)Paritaprevir (Fold Change in EC50)
Y56H 2.51.21.5
A156T 1101.8200
D168A 2.00.71.3
D168V 2.51.11.6
Data compiled from multiple in vitro studies.[10][11]

Grazoprevir maintains potent activity against the Y56H, D168A, and D168V substitutions. However, the A156T substitution significantly reduces its potency.[11] Glecaprevir demonstrates a higher barrier to resistance against these common RASs.[10]

Experimental Protocols for In Vitro Validation

To ensure the independent validation of these findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the HCV replicon assay and the NS3/4A protease activity assay.

cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis

Caption: General Experimental Workflow for Antiviral Potency Assessment.

HCV Replicon Assay Protocol

This protocol is adapted from established methods for assessing antiviral activity in cell culture.[8][9]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (for selection)

  • 96-well plates

  • This compound and comparator compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of Grazoprevir and comparator compounds in DMEM.

  • Treatment: After 24 hours, remove the cell culture medium and add the medium containing the serially diluted compounds to the respective wells. Include a no-drug control and a positive control (a known potent inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the EC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HCV NS3/4A Protease Activity Assay Protocol

This biochemical assay directly measures the inhibition of the NS3/4A protease enzyme.[12][13][14]

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate for NS3/4A

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • This compound and comparator compounds

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Grazoprevir and comparator compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the diluted compounds, and the recombinant NS3/4A protease.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocities from the kinetic data. Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

Independent in vitro validation confirms that this compound is a highly potent inhibitor of HCV NS3/4A protease, particularly against genotypes 1, 4, 5, and 6. While it demonstrates good activity against several common resistance-associated substitutions, its efficacy can be compromised by the A156T mutation. Comparative analysis with other second-generation protease inhibitors like Glecaprevir reveals differences in pangenotypic coverage and resistance profiles, highlighting the importance of selecting the appropriate therapeutic regimen based on the patient's HCV genotype and resistance profile. The provided experimental protocols offer a robust framework for researchers to independently validate and compare the potency of these and other novel antiviral agents, contributing to the ongoing development of more effective HCV therapies.

References

  • Bichoupan, K., & Dieterich, D. T. (2016). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. Infectious Diseases and Therapy, 5(3), 267–279. [Link]

  • Ali, A., et al. (2017). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of Medicinal Chemistry, 60(15), 6648–6664. [Link]

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A Comparative Guide to Validated Analytical Methods for Grazoprevir Potassium in Combination Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of validated analytical methods for the quantification of Grazoprevir potassium, a critical component in combination therapies for Hepatitis C. We will delve into the nuances of various techniques, offering insights into their performance, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction to Grazoprevir and the Need for Robust Analytical Methods

Grazoprevir is a potent, second-generation, once-daily inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It is a key component of combination therapies, often co-formulated with Elbasvir, an NS5A inhibitor. This combination therapy has demonstrated high efficacy in treating chronic HCV infections. The accurate quantification of Grazoprevir in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, therapeutic efficacy, and patient safety. Consequently, validated, stability-indicating analytical methods are essential.

The development and validation of such methods must adhere to stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This guide will compare several validated methods, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC), providing the scientific rationale behind the experimental choices.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC remains a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and robustness. Several reversed-phase HPLC (RP-HPLC) methods have been successfully validated for the simultaneous determination of Grazoprevir and Elbasvir.

Expertise & Experience: The Rationale Behind Method Development

The choice of a C18 column is common for the separation of moderately polar compounds like Grazoprevir and Elbasvir. The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic modifier (like acetonitrile or methanol) and a buffer (such as phosphate or acetate) is typically employed. The buffer's pH is adjusted to ensure the analytes are in a suitable ionic state for retention and sharp peak shapes. The detection wavelength is selected based on the UV absorbance maxima of the drugs to ensure maximum sensitivity.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a synthesis of validated methods found in the literature.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Workflow for RP-HPLC Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) prep_std Prepare Stock Solutions of Grazoprevir & Elbasvir prep_sample Prepare Sample Solution (from dosage form) hplc_system Equilibrate HPLC System with Mobile Phase prep_sample->hplc_system inject Inject Standard and Sample Solutions hplc_system->inject detect Detect at 260 nm inject->detect specificity Specificity/ Forced Degradation detect->specificity linearity Linearity & Range detect->linearity accuracy Accuracy (% Recovery) detect->accuracy precision Precision (Repeatability & Intermediate) detect->precision lod_loq LOD & LOQ detect->lod_loq robustness Robustness detect->robustness

Caption: Workflow for the validation of an RP-HPLC method for Grazoprevir analysis.

Ultra-Performance Liquid Chromatography (UPLC): For Higher Throughput and Efficiency

UPLC is a more recent advancement that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster run times, better resolution, and increased sensitivity compared to traditional HPLC.

Expertise & Experience: The UPLC Advantage

The primary advantage of UPLC is the significant reduction in analysis time and solvent consumption, making it a more cost-effective and environmentally friendly option for high-throughput screening. The fundamental principles of separation remain similar to HPLC, but the instrumentation is optimized for higher pressures.

Experimental Protocol: A Validated UPLC Method

The following protocol is based on a validated UPLC method for the simultaneous estimation of Grazoprevir and Elbasvir.

  • Chromatographic System: A UPLC system with a PDA detector.

  • Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 5 µL.

  • Temperature: 30°C.

Logical Relationship of UPLC Method Parameters

cluster_instrument UPLC System cluster_performance Performance Outcome column <2 µm Particle Size Column speed Faster Run Time column->speed resolution Higher Resolution column->resolution pressure High-Pressure Capability pressure->speed detector PDA Detector sensitivity Increased Sensitivity detector->sensitivity

Caption: Relationship between UPLC system parameters and performance outcomes.

High-Performance Thin-Layer Chromatography (HPTLC): A Versatile and Cost-Effective Alternative

HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption per sample, and the use of disposable stationary phases.

Expertise & Experience: The HPTLC Approach

In HPTLC, the separation occurs on a high-performance layer of adsorbent (e.g., silica gel) on a glass or aluminum plate. The choice of the mobile phase is crucial for achieving good separation (resolution) of the analytes. Densitometric scanning is used for quantification. This method is particularly useful for rapid screening and quality control where a high sample throughput is required.

Experimental Protocol: A Validated HPTLC Method

The following is a protocol derived from a validated HPTLC-densitometric method.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and glacial acetic acid (7:3:0.1, v/v/v).

  • Application: Samples are applied as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scanning is performed at 265 nm.

Comparative Performance Data

The following table summarizes the validation parameters for the different analytical methods discussed, providing a clear comparison of their performance.

ParameterRP-HPLC MethodUPLC MethodHPTLC Method
Linearity Range (µg/mL) 5-301-10100-600 ng/band
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%99-101%98-102%
Precision (% RSD) < 2%< 2%< 2%
LOD (µg/mL) ~0.1~0.05~10 ng/band
LOQ (µg/mL) ~0.3~0.15~30 ng/band
Run Time ~10 min~3 minN/A (simultaneous)

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for this compound in combination therapy depends on the specific requirements of the analysis.

  • RP-HPLC is a reliable and robust method suitable for routine quality control.

  • UPLC offers significant advantages in terms of speed and efficiency, making it ideal for high-throughput environments.

  • HPTLC is a cost-effective and versatile alternative, particularly for rapid screening and situations where simultaneous analysis of multiple samples is beneficial.

Each method, when properly validated according to ICH guidelines, can provide accurate and reliable results for the quantification of Grazoprevir. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.

References

  • Patel, D. et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Their Combined Dosage Form. Journal of Taibah University for Science. [Link]

  • J, S. et al. (2018). A new stability indicating RP-HPLC method for simultaneous estimation of Elbasvir and Grazoprevir in bulk and their combined dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH Harmonised Tripartite Guideline (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Patel, D. P. & Patel, D. J. (2019). Development and validation of a stability-indicating HPTLC method for the simultaneous estimation of elbasvir and grazeprevir in their combined dosage form. Journal of Planar Chromatography – Modern TLC. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Grazoprevir Potassium

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Grazoprevir potassium, a potent second-generation Hepatitis C Virus (HCV) NS3/4a protease inhibitor used in research and development.[1][2][3][4] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting our environment from contamination by active pharmaceutical ingredients (APIs).

Core Principles: Understanding the "Why" Behind the "How"

The disposal of any potent antiviral compound like this compound is governed by a foundational understanding of its potential hazards and the regulatory landscape. The protocols outlined below are built on three core principles derived from established safety and environmental standards.

  • Hazard Profile of this compound: While specific hazard classifications can vary, formulations containing Grazoprevir have been identified as causing mild skin irritation, potentially causing organ damage through prolonged or repeated exposure, and being harmful to aquatic life.[5] As a fine powder, it may also form explosive dust-air mixtures.[5] The primary driver for stringent disposal protocols is its ecotoxicity; the release of antiviral agents into waterways can have unforeseen consequences on ecosystems.[6]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] A critical component of this regulation is the absolute prohibition on sewering hazardous waste pharmaceuticals .[9][10] This "sewer ban" applies to all healthcare and research facilities. Given its aquatic toxicity, this compound waste must not be disposed of down the drain.

  • The Precautionary Principle: For many novel or research compounds, comprehensive environmental impact data may be limited. Therefore, we adopt a conservative approach, treating all waste streams containing this compound—including contaminated consumables—as hazardous pharmaceutical waste requiring a destructive disposal method.

Hazard and Safety Data Summary

For quick reference, the key safety and disposal parameters for this compound are summarized below. This table serves as a foundational reference for your laboratory's Chemical Hygiene Plan.

ParameterSpecificationRationale & Reference
Primary Hazards Mild skin irritant, potential for organ damage (prolonged exposure), harmful to aquatic life.[5]Protects personnel and prevents environmental release.
Physical Hazards May form explosive dust-air mixtures during handling.[5]Requires careful handling of the pure compound to avoid generating dust clouds.
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.Standard laboratory practice for handling potent APIs.[11]
Prohibited Disposal Drain/Sewer Disposal. Federally mandated by the EPA to prevent aquatic contamination.[9][10]
Approved Disposal Incineration at a licensed hazardous waste facility.Ensures complete destruction of the active pharmaceutical ingredient.[12][13][14]

Step-by-Step Disposal Protocols

Proper disposal begins with meticulous segregation at the point of generation. Follow the specific protocol for each type of waste to ensure compliance and safety.

Protocol A: Solid this compound Waste

This category includes expired or unused pure API, contaminated weighing papers, pipette tips, vials, and contaminated personal protective equipment (PPE) like gloves.

  • Don Personal Protective Equipment (PPE): Before handling, ensure you are wearing a lab coat, nitrile gloves, and safety glasses.

  • Prepare the Waste Container: Use a designated, leak-proof, and rigid container clearly labeled "Hazardous Waste - Pharmaceuticals for Incineration." The container must have a secure, tight-fitting lid.[15]

  • Transfer Waste: Carefully place all solid waste items directly into the designated container. If handling the pure powder, minimize the creation of dust.

  • Secure the Container: Close the container lid immediately after adding waste. This minimizes emissions and prevents spills.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials. Follow institutional guidelines for waste pickup schedules. Per EPA regulations, storage is limited to a maximum of one year.[15]

Protocol B: Liquid this compound Waste

This category includes unused experimental solutions, contaminated solvents, and aqueous residues containing this compound.

  • Don PPE: Wear a lab coat, nitrile gloves, and safety glasses. If there is a splash risk, a face shield is recommended.

  • Prepare the Waste Container: Use a designated, leak-proof, and chemically compatible liquid waste container (e.g., a carboy). The container must be clearly labeled "Hazardous Waste - Pharmaceuticals for Incineration" and should also indicate the solvent system (e.g., "Aqueous" or "DMSO").

  • Transfer Waste: Carefully pour or pipette the liquid waste into the container, using a funnel to prevent spills.

  • NEVER Mix Waste Streams: Do not mix aqueous waste with organic solvent waste unless your facility's waste management plan specifically allows it. Mixing incompatible chemicals can lead to dangerous reactions.

  • Secure and Store: Securely cap the container. Store it in a designated satellite accumulation area, within secondary containment, to prevent spills from spreading.

Protocol C: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Don Enhanced PPE: Wear double nitrile gloves, a lab coat, safety goggles, and if the spill involves a significant amount of powder, respiratory protection may be necessary.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or a spill pillow to prevent dust from becoming airborne. DO NOT dry sweep.

    • For Liquids: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inward.

  • Collect Cleanup Debris: Carefully collect all contaminated absorbent materials, broken glass (using tongs or a dustpan), and any other cleanup items.

  • Dispose of Debris: Place all cleanup materials into the designated "Hazardous Waste - Pharmaceuticals for Incineration" solid waste container as described in Protocol A.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's internal reporting procedures for chemical spills.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from research involving this compound.

G cluster_form Step 1: Identify Waste Form cluster_container Step 2: Segregate into Labeled Container cluster_disposal Step 3: Final Disposal Path start This compound Waste Generated solid Solid Waste (Pure API, Contaminated Labware, PPE, Spill Debris) start->solid liquid Liquid Waste (Aqueous Solutions, Solvent Mixtures) start->liquid solid_container Solid Hazardous Waste Container 'Pharmaceuticals for Incineration' solid->solid_container liquid_container Liquid Hazardous Waste Container 'Pharmaceuticals for Incineration' liquid->liquid_container pickup Collection by Institutional Environmental Health & Safety (EHS) solid_container->pickup liquid_container->pickup incineration Transport to a Licensed Hazardous Waste Incineration Facility pickup->incineration

Caption: Decision workflow for this compound waste management.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to these detailed procedures for the disposal of this compound, you contribute to a safe research environment, ensure your institution's compliance with federal and local regulations, and uphold our collective duty of environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste.

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency.

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. American Hospital Association.

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.

  • This compound salt | C38H49KN6O9S | CID 138107580. PubChem, National Institutes of Health.

  • This compound salt (MK-5172 potassium salt). MedChemExpress.

  • Grazoprevir Formulation Safety Data Sheet. MSD.

  • This compound salt from MedChemExpress. Biocompare.

  • Safety Data Sheet. Sigma-Aldrich.

  • This compound salt-SDS. MedChemExpress.

  • Navigating the Disposal of Desciclovir: A Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet. TargetMol.

  • Material Safety Data Sheet. Pfizer.

  • Grazoprevir. Grokipedia.

  • This compound salt (MK-5172 potassium salt). MedchemExpress.com.

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.

  • Simultaneous determination of elbasvir and grazoprevir... PubMed, National Institutes of Health.

  • Grazoprevir. Wikipedia.

  • Safe Disposal of Infectious Laboratory Waste. PubMed Central, National Institutes of Health.

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.

  • Destruction or Disposition of Investigational Drug Product. University of Virginia.

  • Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs... PubMed Central, National Institutes of Health.

  • This compound salt. Amsbio.

  • Grazoprevir | C38H50N6O9S | CID 44603531. PubChem, National Institutes of Health.

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Mastering the Safe Handling of Grazoprevir Potassium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, ensuring personal and environmental safety is as critical as achieving scientific breakthroughs. This guide provides essential, in-depth procedural guidance for the safe handling of Grazoprevir potassium, a potent second-generation NS3/4a protease inhibitor. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety measure, we aim to build a culture of proactive safety and trust in your laboratory operations.

Understanding the Hazard Profile of this compound

This compound is a complex azamacrocyclic compound used in the treatment of chronic Hepatitis C.[1] While Safety Data Sheets (SDS) may classify it as not hazardous under GHS, a deeper look at related formulations reveals potential risks. Formulations containing Grazoprevir have been noted to cause mild skin irritation and may cause damage to organs through prolonged or repeated exposure.[2][3]

As a crystalline powder with low aqueous solubility, the primary risks during handling are inhalation of airborne particles and dermal contact.[4] Therefore, all handling procedures must be designed to minimize dust generation and prevent skin and eye contact.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific procedure being performed. The following sections detail the minimum PPE requirements and provide guidance for escalating protection when handling larger quantities or performing tasks with a higher risk of aerosolization.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesThe inner glove protects against contamination during doffing. Nitrile provides good chemical resistance to a range of solvents.
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against accidental splashes and airborne particles.[5]
Lab Coat Long-sleeved, fully buttoned lab coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherRecommended for all procedures involving the handling of powdered this compound to prevent inhalation of fine particles.[6]

Procedural Guidance for Safe Handling

Adherence to standardized procedures is paramount in minimizing exposure risk. The following workflows provide step-by-step instructions for common laboratory tasks involving this compound.

Weighing and Aliquoting Solid this compound

This procedure carries a high risk of generating airborne particles and should be performed with the utmost care.

Step 1: Preparation

  • Ensure the work area, preferably a chemical fume hood or a designated containment enclosure, is clean and uncluttered.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing

  • Use a dedicated, calibrated analytical balance within the containment area.

  • Carefully open the container of this compound, avoiding any sudden movements that could create dust.

  • Use a clean, anti-static spatula to transfer the desired amount of powder to a tared weigh boat.

  • Close the primary container immediately after dispensing.

Step 3: Aliquoting and Dissolving

  • If preparing a stock solution, add the solvent to the weigh boat containing the powder, not the other way around, to minimize dust. Grazoprevir is soluble in organic solvents like DMSO.[7]

  • Gently swirl to dissolve. Sonication may be used if necessary.

  • Transfer the solution to a clearly labeled, sealed container.

Step 4: Decontamination and Doffing

  • Wipe down the balance, spatula, and work surface with a suitable deactivating solution (e.g., 70% ethanol).

  • Carefully doff PPE in the designated area, avoiding contact with the outer, potentially contaminated surfaces. The outer pair of gloves should be removed first.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 N95 Respirator Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Inner Gloves Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 N95 Respirator Doff4->Doff5

Spill Management and Waste Disposal

Accidents can happen, and a well-defined spill response plan is crucial.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of significant aerosolization.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a higher level of respiratory protection (e.g., a full-face respirator with P100 cartridges) if necessary.

  • Contain: For solid spills, gently cover with absorbent pads to prevent further dispersal. For liquid spills, use absorbent material to soak up the solution.

  • Clean: Carefully collect the contaminated material into a labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow your institution's and local regulations for hazardous waste disposal.[9]

Occupational Exposure Limits and Health Monitoring

Currently, there are no specific public Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[10][11][12] In the absence of a defined OEL, it is prudent to handle this compound as a potent compound and minimize exposure to the lowest reasonably achievable level.

Regular health monitoring, including baseline and periodic checks, may be advisable for personnel who frequently handle significant quantities of this compound. Consult with your institution's occupational health and safety department to establish an appropriate medical surveillance program.

By integrating these principles and procedures into your daily laboratory workflow, you can ensure a safe and productive research environment for the handling of this compound.

References

  • This compound salt | C38H49KN6O9S | CID 138107580 - PubChem - NIH. Available from: [Link]

  • Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC. Available from: [Link]

  • Personal Protective Equipment (PPE) - Wacker Chemie AG. Available from: [Link]

  • Grazoprevir - Grokipedia. Available from: [Link]

  • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PubMed Central. Available from: [Link]

  • Anti-Viral Medical Protective Gear | Antiviral Gloves - All Hands Fire. Available from: [Link]

  • Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem - NIH. Available from: [Link]

  • Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - NIH. Available from: [Link]

  • Grazoprevir Formulation - MSD. Available from: [Link]

  • This compound salt from MedChemExpress | Biocompare.com. Available from: [Link]

  • Elbasvir/grazoprevir (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

  • Table of exposure limits for chemical and biological substances | WorkSafeBC. Available from: [Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. Available from: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Available from: [Link]

  • This medicinal product is subject to additional monitoring. This will allow quick identification of - Zepatier, INN-grazoprevir/elbasvir. Available from: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. Available from: [Link]

  • Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC - NIH. Available from: [Link]

  • Elbasvir and Grazoprevir Monograph for Professionals - Drugs.com. Available from: [Link]

  • Elbasvir/Grazoprevir | Johns Hopkins HIV Guide. Available from: [Link]

  • Occupational Exposure Limits to Prevent Chemical Risks - Safety & Work. Available from: [Link]

  • Hazardous Waste - Defense Centers for Public Health - Aberdeen. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.